4-(2-Methylphenyl)pyrrolidin-3-amine
Descripción
Propiedades
Número CAS |
1782204-72-1 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
4-(2-methylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12/h2-5,10-11,13H,6-7,12H2,1H3 |
Clave InChI |
OAYRXZQFIGUTCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2CNCC2N |
SMILES canónico |
CC1=CC=CC=C1C2CNCC2N |
Origen del producto |
United States |
Synthesis and Mechanistic Evaluation of 4-(2-Methylphenyl)pyrrolidin-3-amine: A Comprehensive Technical Guide
Executive Summary
The 3-amino-4-arylpyrrolidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (such as ERK antagonists) and monoamine transporter modulators[1]. The o-tolyl derivative, 4-(2-methylphenyl)pyrrolidin-3-amine , presents unique steric constraints that often enhance target binding selectivity.
As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple procedural recipe. This guide details a highly robust, four-step synthetic pathway, emphasizing the causality behind experimental choices , mechanistic integrity, and self-validating protocols required for reproducible scale-up.
Retrosynthetic Strategy & Pathway Design
The most atom-economical and stereoselective approach to construct the highly substituted pyrrolidine core is the [3+2] dipolar cycloaddition of an azomethine ylide with a nitroalkene[2]. This convergent strategy establishes both the heterocyclic ring and the critical trans relative stereochemistry between the aryl and nitro groups in a single concerted step.
Fig 1: Retrosynthetic pathway for 4-(2-Methylphenyl)pyrrolidin-3-amine.
Experimental Workflows & Mechanistic Causality
Phase 1: Henry (Nitroaldol) Condensation
Objective: Synthesis of (E)-1-methyl-2-(2-nitrovinyl)benzene (2-methyl-β-nitrostyrene).
-
Mechanistic Causality: While strong bases (e.g., NaOH) can catalyze the Henry reaction, they frequently cause the resulting nitroalkene to undergo unwanted Michael additions or polymerization. We utilize ammonium acetate in glacial acetic acid . This amphoteric system is self-validating: the acetate anion deprotonates nitromethane, while the ammonium cation protonates the intermediate alkoxide, driving a clean E1cB elimination to the thermodynamically favored (E)-alkene.
-
Protocol:
-
Charge a round-bottom flask with 2-methylbenzaldehyde (1.0 eq, 100 mmol) and nitromethane (3.0 eq, 300 mmol).
-
Add ammonium acetate (0.5 eq, 50 mmol) and glacial acetic acid (50 mL).
-
Reflux the mixture at 105 °C for 6 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the aldehyde spot (UV active) will be replaced by a bright yellow, lower-Rf spot.
-
Cool to room temperature and pour into ice water (200 mL).
-
Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol to yield pure (E)-2-methyl-β-nitrostyrene as yellow needles.
-
Phase 2:[3+2] Dipolar Cycloaddition via Azomethine Ylide
Objective: Synthesis of trans-1-benzyl-3-(2-methylphenyl)-4-nitropyrrolidine.
-
Mechanistic Causality: The non-stabilized azomethine ylide is highly reactive and must be generated in situ. We utilize N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine as the precursor[3]. The addition of catalytic Trifluoroacetic Acid (TFA) serves a dual purpose: it protonates the methoxymethyl ether to expel methanol (forming an iminium ion), and subsequently facilitates the removal of the TMS group to reveal the 1,3-dipole[4]. The concerted endo approach of the (E)-nitroalkene to the ylide ensures strict translation of the alkene geometry into the trans-diastereomer of the pyrrolidine ring[2].
Fig 2: Mechanism of azomethine ylide generation and [3+2] cycloaddition.
-
Protocol:
-
Dissolve (E)-2-methyl-β-nitrostyrene (1.0 eq, 50 mmol) and the ylide precursor (1.2 eq, 60 mmol) in anhydrous Dichloromethane (DCM, 150 mL) under N₂.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (0.1 eq, 5 mmol) dropwise. The solution will slightly darken.
-
Remove the ice bath and stir at room temperature for 12 hours.
-
Self-Validation: Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the TFA. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the trans-adduct.
-
Phase 3: Chemoselective Nitro Reduction
Objective: Synthesis of trans-1-benzyl-4-(2-methylphenyl)pyrrolidin-3-amine.
-
Mechanistic Causality: While global catalytic hydrogenation (Pd/C, H₂) could theoretically reduce the nitro group and cleave the benzyl group in one pot, this is a flawed approach for scale-up. Intermediate nitroso and hydroxylamine species can poison the palladium catalyst or dimerize. Instead, we utilize Zinc dust in Acetic Acid [5]. This Single Electron Transfer (SET) mechanism chemoselectively reduces the nitro group to a primary amine while preserving the N-benzyl protecting group, allowing for rigorous purification of the intermediate[1].
-
Protocol:
-
Dissolve the nitropyrrolidine (1.0 eq, 30 mmol) in a mixture of Methanol (60 mL) and Glacial Acetic Acid (20 mL).
-
Cool to 0 °C. Add Zinc dust (10.0 eq, 300 mmol) portion-wise over 30 minutes to control the exothermic reaction.
-
Stir at room temperature for 4 hours.
-
Filter the suspension through a pad of Celite to remove zinc salts, washing the cake with Methanol.
-
Concentrate the filtrate, basify with 2M NaOH to pH 10, and extract with EtOAc (3 x 50 mL). Dry and concentrate to yield the primary amine.
-
Phase 4: Hydrogenolytic N-Debenzylation
Objective: Synthesis of the target 4-(2-methylphenyl)pyrrolidin-3-amine.
-
Mechanistic Causality: With the primary amine secured and purified, palladium-catalyzed hydrogenolysis cleanly cleaves the benzylic C-N bond. Methanol is chosen as the solvent to maintain the solubility of the highly polar diamine product.
-
Protocol:
-
Dissolve the N-benzyl amine intermediate (1.0 eq, 20 mmol) in Methanol (50 mL).
-
Add 10% Pd/C (0.1 eq by weight).
-
Purge the flask with N₂, then introduce H₂ gas via a balloon (1 atm).
-
Stir vigorously at room temperature for 12 hours.
-
Filter through Celite under a blanket of N₂ (Pd/C is pyrophoric when dry).
-
Concentrate the filtrate in vacuo to afford the final product, 4-(2-methylphenyl)pyrrolidin-3-amine, as a viscous oil or low-melting solid.
-
Quantitative Data & Yield Optimization
The following table summarizes the expected quantitative metrics for this synthetic route when executed under the optimized conditions described above.
| Step | Reaction Type | Intermediate / Product | Typical Yield (%) | Purity (HPLC) |
| 1 | Henry Condensation | (E)-1-Methyl-2-(2-nitrovinyl)benzene | 78 - 85% | >98% |
| 2 | [3+2] Cycloaddition | 1-Benzyl-3-(2-methylphenyl)-4-nitropyrrolidine | 75 - 82% | >95% |
| 3 | Nitro Reduction | 1-Benzyl-4-(2-methylphenyl)pyrrolidin-3-amine | 80 - 88% | >96% |
| 4 | Hydrogenolysis | 4-(2-Methylphenyl)pyrrolidin-3-amine | 90 - 95% | >99% |
Note: The final product is generated as a trans-racemate. If enantiopure material is required for biological assays, chiral Supercritical Fluid Chromatography (SFC) or classical resolution via chiral tartaric acid salts should be performed post-Step 4.
References
-
Compounds that are ERK inhibitors Source: Google Patents (US9023865B2) URL:[1]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds Source: PMC / National Institutes of Health URL:[Link][2]
-
Azomethine Ylides [3+2]-Cycloaddition Reactions Source: PMC / National Institutes of Health URL:[Link][4]
Sources
- 1. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine | 756791-42-1 | Benchchem [benchchem.com]
Comprehensive Technical Guide on the Chemical Properties and Applications of 4-(2-Methylphenyl)pyrrolidin-3-amine
Executive Summary
In the landscape of targeted oncology and kinase inhibitor development, the structural optimization of small molecules is paramount. 4-(2-Methylphenyl)pyrrolidin-3-amine —frequently referred to in literature as 4-(o-tolyl)pyrrolidin-3-amine—serves as a highly privileged pharmacophore and critical synthetic intermediate[1]. This in-depth guide explores the physicochemical properties, structural causality, and standardized synthesis protocols of this compound, specifically highlighting its foundational role in the development of Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors[2].
Mechanistic Role in ERK1/2 Inhibition
The MAPK/ERK signaling cascade is a central regulator of mammalian cell growth. Activating mutations in upstream proteins (such as RAS and BRAF) are found in a vast majority of melanomas, colorectal, and pancreatic cancers, leading to the hyperactivation of ERK1/2[3].
The 4-(2-Methylphenyl)pyrrolidin-3-amine scaffold is strategically designed to exploit the kinase domain of ERK:
-
The 3-Amino Group: Acts as a critical hydrogen bond donor/acceptor, interacting directly with the hinge region of the ERK kinase domain (e.g., binding to the backbone carbonyl of Met108).
-
The Pyrrolidine Ring: Provides essential conformational rigidity, locking the functional groups into the correct spatial orientation while minimizing entropic penalties upon binding.
-
The ortho-Tolyl (2-Methylphenyl) Group: Projects deeply into a hydrophobic specificity pocket adjacent to the ATP-binding site. The steric bulk of the ortho-methyl group restricts bond rotation, locking the aromatic ring in an orthogonal conformation relative to the pyrrolidine ring, which drastically enhances target selectivity[2].
Fig 1: MAPK/ERK signaling cascade illustrating the target site for 3-aminopyrrolidine inhibitors.
Structural Profiling & Quantitative Data
Understanding the baseline physicochemical properties of 4-(2-Methylphenyl)pyrrolidin-3-amine is crucial for downstream derivatization. The compound possesses two adjacent chiral centers at the C3 and C4 positions of the pyrrolidine ring, yielding distinct diastereomeric pairs (e.g., cis and trans configurations). Maintaining the correct relative stereochemistry is a strict requirement for biological efficacy[1].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-(2-Methylphenyl)pyrrolidin-3-amine |
| Common Name | 4-(o-tolyl)pyrrolidin-3-amine |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| Key Structural Motifs | Primary amine, pyrrolidine ring, ortho-tolyl group |
| Stereocenters | C3, C4 (Requires stereoselective synthesis) |
Self-Validating Synthesis Protocol & Causality
The synthesis of the 3-aminopyrrolidine core typically involves the reduction of a 3-nitro-4-arylpyrrolidine precursor. While catalytic hydrogenation (e.g., Pd/C with H₂) is a standard method for nitro reduction, it is often avoided in this specific workflow.
The Causality of Reagent Selection: Using Zinc dust in Acetic Acid (Zn/AcOH) is a deliberate, field-proven choice. This mild, chemoselective reduction prevents the hydrogenolysis of sensitive protecting groups (such as N-benzyl or N-Cbz groups) commonly attached to the pyrrolidine nitrogen. Furthermore, conducting the reaction at room temperature prevents the epimerization of the C3/C4 chiral centers, ensuring that the critical diastereomeric ratio remains intact[1].
Step-by-Step Methodology
The following protocol outlines the standardized reduction of the nitro precursor to yield the target amine, optimized for high fidelity and yield[1].
-
Solvent Preparation: In a clean, dry round-bottom flask, prepare a co-solvent mixture of Methanol (MeOH) and glacial Acetic Acid (AcOH) in a 1:2 volumetric ratio.
-
Precursor Dissolution: Dissolve the nitro precursor (e.g., 1,2-dimethyl-3-nitro-4-(o-tolyl)pyrrolidine, 0.12 mmol) completely into the solvent system. Ensure a homogeneous solution to prevent localized thermal spikes during reduction.
-
Reducing Agent Addition: Carefully charge the solution with Zinc dust (approx. 5.0 equivalents, 0.598 mmol). Self-Validation Check: The reaction should exhibit a mild exotherm; if bubbling is too vigorous, cool the vessel in a water bath to prevent stereocenter epimerization.
-
Reaction: Allow the suspension to stir continuously overnight at room temperature (20–25 °C).
-
Work-Up (Filtration): Filter the resulting solution through a tightly packed Celite pad. This step is critical to quantitatively remove unreacted zinc and zinc acetate salts, which can interfere with downstream kinase binding assays.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude 4-(2-Methylphenyl)pyrrolidin-3-amine derivative.
Fig 2: Chemoselective reduction workflow for 4-(2-Methylphenyl)pyrrolidin-3-amine synthesis.
Table 2: Standardized Synthesis Parameters & Yields
| Parameter | Optimized Condition / Result |
| Reducing Agent | Zinc dust (approx. 5.0 eq) |
| Solvent System | Methanol : Acetic Acid (1:2 v/v) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-18 hours (Overnight) |
| Average Yield | 70% |
| Analytical Verification | LC/MS (M+H)⁺: 205.2 (for 1,2-dimethyl derivative) |
References
- US9023865B2 - Compounds that are ERK inhibitors - Google Patents. Google Patents.
- US9023865B2 - Compounds that are ERK inhibitors (Detailed Pathway Analysis) - Google Patents. Google Patents.
- NOVEL COMPOUNDS THAT ARE ERK INHIBITORS - EP 2770987 B1. European Patent Office.
Sources
"biological activity of 4-(o-tolyl)pyrrolidin-3-amine"
The 4-(o-tolyl)pyrrolidin-3-amine scaffold represents a highly specialized, structurally rigid pharmacophore that has become a cornerstone in the development of next-generation Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors. As the terminal kinases in the MAPK (RAS-RAF-MEK-ERK) signaling cascade, ERK1 and ERK2 are critical nodes in cellular proliferation and survival.
While early oncological interventions targeted upstream proteins like mutant BRAF (e.g., Vemurafenib) or MEK (e.g., Trametinib), acquired clinical resistance rapidly emerges, almost universally through the reactivation of ERK [1]. Consequently, direct inhibition of ERK has become a paramount objective in targeted cancer therapy. This technical guide explores the structural pharmacology, binding kinetics, and experimental validation of inhibitors derived from the 4-(o-tolyl)pyrrolidin-3-amine building block.
Structural Pharmacology and Binding Causality
The architectural brilliance of the 4-(o-tolyl)pyrrolidin-3-amine core lies in its ability to exploit the dynamic flexibility of the ERK2 kinase domain. Unlike traditional flat, ATP-competitive inhibitors (Type I) that simply block the adenine-binding pocket, pyrrolidine-based derivatives induce a profound conformational shift within the enzyme [2].
Mechanistic Binding Logic
When functionalized (typically by attaching a pyrimidine or indazole moiety to the 3-amine), the scaffold engages the ERK2 active site through a highly specific "induced-fit" mechanism:
-
Catalytic Lysine Engagement: The pyrrolidine nitrogen must remain in a deprotonated state (requiring a pKa near neutral pH) to act as a critical hydrogen bond acceptor for the catalytic Lys52[2].
-
Glycine-Rich Loop Distortion: The binding of the rigid pyrrolidine ring forces the Gly-rich loop of ERK2 to undergo a massive conformational shift. This movement flips the aromatic side chain of Tyr34 away from the right-hand side of the pocket, opening a previously inaccessible hydrophobic cavity [3].
-
Steric Occupation by the o-Tolyl Group: The ortho-methylphenyl (o-tolyl) group is perfectly positioned by the pyrrolidine core to project into this newly formed "Tyr34 side pocket." The steric bulk of the ortho-methyl group restricts the rotational freedom of the phenyl ring, locking it into an optimal geometry for π−π stacking with Tyr62 or hydrophobic packing against Asp165 [2][3].
-
Hinge Region Anchoring: The primary amine at the 3-position serves as the synthetic vector. Functional groups attached here extend toward the kinase hinge region, forming vital dual hydrogen bonds with the backbone amides of Met106 and Met108[3].
MAPK/ERK cascade highlighting the direct intervention of pyrrolidine-based inhibitors at ERK1/2.
Self-Validating Experimental Workflows
To accurately profile the biological activity of compounds derived from 4-(o-tolyl)pyrrolidin-3-amine, standard rapid-readout kinase assays are insufficient. Because these compounds require the kinase to undergo a significant structural rearrangement (the Tyr34 flip), they exhibit slow-binding kinetics [3]. Failure to account for this causality results in artificially inflated IC 50 values.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is designed with an internal kinetic validation step to ensure equilibrium is reached before substrate introduction.
-
Reagent Preparation: Prepare recombinant full-length human ERK2 (active, phosphorylated) in a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl 2 , 1 mM EGTA, and 0.01% Tween-20. Rationale: Tween-20 prevents non-specific compound aggregation, a common false-positive driver in early screening.
-
Compound Pre-Incubation (Critical Step): Dispense the functionalized pyrrolidine compound (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the ERK2 enzyme and incubate for 60 minutes at room temperature prior to adding ATP . Causality: This extended pre-incubation allows the slow-forming, induced-fit complex (Tyr34 displacement) to reach thermodynamic equilibrium.
-
Reaction Initiation: Add ATP at a concentration strictly matched to its apparent K m for ERK2 (typically ∼ 10 μ M) alongside a biotinylated peptide substrate (e.g., MBP or a synthetic RSK-derived peptide). Rationale: Operating at K m ensures the assay is sensitive to ATP-competitive inhibitors while remaining physiologically relevant.
-
Termination and Detection: After 30 minutes, stop the reaction using EDTA (to chelate Mg 2+ ). Add Eu-labeled anti-phospho antibody and Streptavidin-APC.
-
Validation Control: Include a known fast-binding Type I inhibitor (e.g., Ulixertinib) without pre-incubation. If the IC 50 of the pyrrolidine derivative shifts by >5-fold when pre-incubation is omitted, the slow-binding mechanism is validated.
Protocol B: Cellular Target Engagement via p90RSK Suppression
Because some ERK inhibitors act as monovalent degraders that induce proteasome-dependent turnover of ERK2 rather than just inhibiting its kinase activity [4], measuring total cellular ERK or phospho-ERK (p-ERK) can yield confounding results. The most reliable marker of true biological activity is the suppression of ERK's direct downstream substrate, p90RSK.
-
Cell Culture: Seed A375 cells (BRAF V600E mutant melanoma) at 10,000 cells/well in a 96-well plate. Incubate overnight.
-
Compound Treatment: Treat cells with the pyrrolidine derivative for 2 hours. Rationale: A 2-hour window is sufficient for intracellular target engagement and downstream dephosphorylation without triggering compensatory feedback loops that upregulate upstream MEK.
-
Lysis and AlphaLISA: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify p-p90RSK (Thr359/Ser363) using an AlphaLISA homogeneous assay.
-
Self-Validation: Run a parallel blot for total ERK2. If p-p90RSK decreases but total ERK2 also depletes over 24 hours, the compound is acting as a kinase degrader, a phenomenon recently documented for specific ERK1/2 inhibitors [4].
Experimental workflow emphasizing the critical 60-minute pre-incubation required for slow-binding kinetics.
Quantitative Pharmacological Profile
When the 4-(o-tolyl)pyrrolidin-3-amine scaffold is successfully functionalized into a mature drug candidate (e.g., mimicking the structural logic of advanced clinical candidates like MK-8353 or SCH-772984), the biochemical and cellular metrics shift dramatically from the inactive base fragment to a highly potent therapeutic agent.
| Compound Class | Target | Biochemical IC 50 (nM) | Cellular p-RSK IC 50 (nM) | Primary Binding Mode |
| Unfunctionalized Scaffold | ERK2 | > 10,000 | N/A | Weak / Transient |
| Optimized Pyrrolidine Derivative | ERK2 | 5 – 15 | 30 – 80 | Induced-Fit (Tyr34 Shift) |
| Reference (Ulixertinib) | ERK1/2 | < 10 | < 50 | ATP-Competitive (Standard) |
| Reference (MEK Inhibitor) | MEK1/2 | N/A | < 10 | Allosteric |
Table 1: Representative pharmacological data demonstrating the necessity of functionalizing the 3-amine to achieve nanomolar potency, transforming the scaffold into an induced-fit inhibitor.
Conclusion
The 4-(o-tolyl)pyrrolidin-3-amine molecule is not merely a passive structural linker; it is an active driver of kinase conformation. By forcing the displacement of the Gly-rich loop and projecting the ortho-tolyl group into the resulting hydrophobic pocket, this scaffold achieves exceptional selectivity and potency against ERK2 [1][2]. For drug development professionals, recognizing the slow-binding kinetics and potential degrader-like properties [4] of this class is essential for designing accurate screening cascades and avoiding false negatives in early-stage discovery.
References
- Compounds that are ERK inhibitors - Google Patents (US9023865B2)
- National Institutes of Health (NIH)
- Discovery of Novel, Dual Mechanism ERK Inhibitors by Affinity Selection Screening of an Inactive Kinase Journal of Medicinal Chemistry - ACS Publications URL
- ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 ResearchGate / Biochemical Journal URL
A Technical Guide to the Pharmacological Profile of 4-(2-Methylphenyl)pyrrolidin-3-amine: A Proposed Investigational Framework
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.[1][2] This technical guide outlines a comprehensive strategy for the synthesis and pharmacological characterization of a novel compound, 4-(2-Methylphenyl)pyrrolidin-3-amine. While no specific data for this compound currently exists in the public domain, this document provides a detailed, experience-driven framework for its investigation. We will leverage established methodologies and insights from structurally related compounds to propose a logical and scientifically rigorous pathway for elucidating its mechanism of action, receptor binding profile, and potential therapeutic utility. The protocols and experimental designs herein are intended to serve as a self-validating system for researchers and drug development professionals embarking on the characterization of this and other novel pyrrolidine derivatives.
Introduction and Rationale
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery.[2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for potent and selective interactions with a wide array of biological targets. Numerous approved drugs and clinical candidates incorporate this moiety, highlighting its therapeutic significance.[1]
The subject of this guide, 4-(2-Methylphenyl)pyrrolidin-3-amine, combines the pyrrolidine core with a 2-methylphenyl (o-tolyl) substituent and a primary amine. This specific substitution pattern suggests several potential pharmacological avenues. For instance, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.[3][4] Furthermore, various pyrrolidine derivatives have demonstrated high affinity for other CNS targets, including melanin-concentrating hormone receptor-1 (MCH-R1) and kappa-opioid receptors (KOR).[5][6]
Given this precedent, a thorough investigation into the pharmacological profile of 4-(2-Methylphenyl)pyrrolidin-3-amine is warranted. This guide will detail a proposed workflow for its synthesis, in vitro characterization, and in vivo evaluation.
Proposed Synthesis and Chemical Characterization
A plausible synthetic route for 4-(2-Methylphenyl)pyrrolidin-3-amine can be adapted from established methods for pyrrolidine synthesis.[7] A potential multi-step synthesis is outlined below.
Experimental Protocol: Proposed Synthesis
-
Step 1: Starting Material Preparation: Commercially available starting materials will be procured and their purity verified by NMR and mass spectrometry.
-
Step 2: Core Scaffold Synthesis: A suitable precursor, such as a substituted succinimide, will be synthesized and subsequently reduced to form the pyrrolidine ring.
-
Step 3: Introduction of the Phenyl Moiety: The 2-methylphenyl group will be introduced via a nucleophilic substitution or a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, on a suitably functionalized pyrrolidine intermediate.
-
Step 4: Amine Functionalization: The final step will involve the introduction or deprotection of the 3-amino group to yield the target compound, 4-(2-Methylphenyl)pyrrolidin-3-amine.
-
Purification and Characterization: The final product will be purified by column chromatography and/or recrystallization. Its identity and purity will be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
In Vitro Pharmacological Profiling: A Tiered Approach
To elucidate the mechanism of action and identify the primary biological targets of 4-(2-Methylphenyl)pyrrolidin-3-amine, a systematic in vitro screening and characterization cascade is proposed.
Primary Target Screening: Receptor Binding Assays
The initial step involves screening the compound against a broad panel of receptors, transporters, and ion channels to identify potential high-affinity targets. Given the structural similarities to known monoamine transporter inhibitors and other CNS-active agents, a particular focus should be placed on these targets.
Experimental Protocol: Radioligand Binding Assays
-
Membrane Preparation: Cell membranes expressing the target human receptors (e.g., DAT, SERT, NET, opioid receptors, 5-HT receptors) will be prepared from stably transfected cell lines (e.g., HEK293).
-
Assay Conditions: The assays will be performed in a 96-well format. Each well will contain the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.
-
Incubation and Termination: The reaction mixture will be incubated at a specific temperature for a defined period to reach equilibrium. The binding reaction will be terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
Detection and Data Analysis: The radioactivity retained on the filters will be quantified by liquid scintillation counting. The inhibition constant (Ki) will be calculated from the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinity
| Receptor/Transporter | Radioligand | Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data to be determined |
| Serotonin Transporter (SERT) | [³H]Citalopram | Data to be determined |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data to be determined |
| µ-Opioid Receptor (MOR) | [³H]DAMGO | Data to be determined |
| κ-Opioid Receptor (KOR) | [³H]U-69,593 | Data to be determined |
| δ-Opioid Receptor (DOR) | [³H]DPDPE | Data to be determined |
| 5-HT₂A Receptor | [³H]Ketanserin | Data to be determined |
Functional Activity Determination
Once high-affinity targets are identified, the next crucial step is to determine the functional activity of the compound at these targets (i.e., whether it acts as an agonist, antagonist, inverse agonist, or modulator).
Experimental Protocol: Monoamine Transporter Uptake Assay
-
Cell Culture: HEK293 cells stably expressing the human DAT, SERT, or NET will be cultured to confluence in 24-well plates.
-
Pre-incubation: Cells will be pre-incubated with varying concentrations of 4-(2-Methylphenyl)pyrrolidin-3-amine or a reference compound.
-
Uptake Initiation: Uptake will be initiated by adding a mixture of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Termination and Lysis: After a short incubation period, uptake will be terminated by washing with ice-cold buffer. The cells will then be lysed.
-
Quantification and Analysis: The amount of tritium taken up by the cells will be measured by liquid scintillation counting. IC50 values for the inhibition of neurotransmitter uptake will be determined.
Data Presentation: Functional Activity at Monoamine Transporters
| Transporter | Substrate | IC₅₀ (nM) |
| DAT | [³H]Dopamine | Data to be determined |
| SERT | [³H]Serotonin | Data to be determined |
| NET | [³H]Norepinephrine | Data to be determined |
Visualizing the Experimental Workflow
Caption: Proposed workflow for the characterization of 4-(2-Methylphenyl)pyrrolidin-3-amine.
In Vivo Pharmacological Evaluation
Based on the in vitro profile, a series of in vivo studies should be designed to assess the pharmacokinetic properties, pharmacodynamic effects, and preliminary safety of the compound.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for interpreting in vivo efficacy and safety data.
Experimental Protocol: Rodent PK Study
-
Dosing: The compound will be administered to rats or mice via intravenous (IV) and oral (PO) routes at a suitable dose.
-
Sample Collection: Blood samples will be collected at multiple time points post-dosing.
-
Bioanalysis: Plasma concentrations of the compound will be quantified using a validated LC-MS/MS method.
-
Parameter Calculation: Key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F) will be calculated.
Pharmacodynamic (PD) and Behavioral Studies
The choice of PD models will be dictated by the in vitro mechanism of action. For example, if the compound is a potent and selective DAT inhibitor, its potential as a treatment for ADHD or depression could be explored in relevant animal models.
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Forced Swim Test (Mouse) or Learned Helplessness (Rat): To evaluate potential antidepressant-like effects.
-
Conditioned Place Preference: To assess abuse liability.
Visualizing a Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action: Inhibition of the dopamine transporter (DAT).
Structure-Activity Relationship (SAR) Insights
A systematic exploration of the SAR will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series. Key modifications could include:
-
Substitution on the Phenyl Ring: Exploring different substituents (e.g., electron-withdrawing or -donating groups) and their positions (meta, para) on the phenyl ring to modulate potency and selectivity.
-
Stereochemistry: The pyrrolidine ring contains chiral centers. The synthesis and evaluation of individual enantiomers are essential, as biological activity often resides in a single stereoisomer.[4]
-
Modification of the Pyrrolidine Ring: Altering the substitution pattern on the pyrrolidine ring or replacing it with other nitrogen-containing heterocycles (e.g., piperidine) could significantly impact the pharmacological profile.
Conclusion and Future Directions
This technical guide presents a comprehensive and logical framework for the pharmacological characterization of the novel compound 4-(2-Methylphenyl)pyrrolidin-3-amine. By employing a tiered approach, from broad in vitro screening to targeted in vivo studies, a clear understanding of its mechanism of action, therapeutic potential, and potential liabilities can be established. The insights gained from this proposed investigation will not only define the pharmacological profile of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships within the versatile class of pyrrolidine-based compounds. The successful execution of this plan will provide the necessary data to support further preclinical and potential clinical development.
References
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. (n.d.).
- Huang, C. Q., Baker, T., Schwarz, D., Fan, J., Heise, C. E., Zhang, M., Goodfellow, V. S., Markison, S., Gogas, K. R., Chen, T., Wang, X.-C., & Zhu, Y.-F. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701–3706.
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors - Drugs.ie. (n.d.).
- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 45(19), 4216–4227.
- Wang, S., Sun, W., Lu, H., Liu, G., Li, D., Zhao, Y., ... & Wang, S. (2017). Discovery of 4-((3′ R, 4′ S, 5′ R)-6 ″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2 ″-oxodispiro [cyclohexane-1, 2′-pyrrolidine-3′, 3 ″-indoline]-5′-carboxamido) bicyclo [2.2. 2] octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(11), 4649-4667.
- Grimwood, S., Lu, Y., Le, T., Tadesse, A., LaVigne, J., Weaver, C. D., ... & Johnson, K. W. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl) biphenyl-4-yl) methyl) propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566.
- Vanover, K. E., Weiner, D. M., Davis, R. E., & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy) phenylmethyl) carbamide (2R, 3R)-dihydroxybutanedioate (2: 1)(ACP-103), a novel 5-hydroxytryptamine (2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
- Arshad, Z., Ng, S. W., & Tiekink, E. R. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2400.
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
- A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents. (n.d.).
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. Retrieved March 15, 2026, from [Link]
- D’Attoma, N., Di Schiena, A., Niso, M., & Perrone, R. (2022).
- Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
- Rao, T. S., Reid, R. T., Correa, L. D., Santori, E. M., Gardner, M. F., Sacaan, A. I., ... & Vernier, J. M. (2003). In vivo pharmacological characterization of (+/−)-4-[2-(1-methyl-2-pyrrolidinyl) ethyl] thiophenol hydrochloride (SIB-1553A), a novel cholinergic ligand: microdialysis studies. Brain research, 986(1-2), 19-30.
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. drugs.ie [drugs.ie]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
Comprehensive Technical Guide on 4-(2-Methylphenyl)pyrrolidin-3-amine Stereoisomers: Synthesis, Properties, and Pharmacological Applications
Executive Summary
The 3-amino-4-arylpyrrolidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, serving as the rigidified core for numerous central nervous system (CNS) agents and kinase inhibitors. Specifically, 4-(2-methylphenyl)pyrrolidin-3-amine (also known as 4-(o-tolyl)pyrrolidin-3-amine) provides a unique combination of hydrogen-bond donating/accepting capabilities and precise spatial vectors. This whitepaper provides an in-depth analysis of its stereochemical architecture, physicochemical properties, synthetic methodologies, and its validated utility in targeting the ERK/MAPK signaling pathway[1].
Stereochemical Architecture & Conformational Dynamics
The pyrrolidine ring of 4-(2-methylphenyl)pyrrolidin-3-amine contains two adjacent chiral centers at the C3 and C4 positions, resulting in four distinct stereoisomers:
-
The cis pair: (3R, 4S) and (3S, 4R)
-
The trans pair: (3R, 4R) and (3S, 4S)
The Ortho-Methyl Effect
The presence of the methyl group at the ortho position of the phenyl ring fundamentally alters the conformational landscape of the molecule. This steric bulk restricts the free rotation of the C4-C1' bond (atropisomer-like behavior), forcing the phenyl ring to adopt an orthogonal orientation relative to the average plane of the pyrrolidine ring. In drug design, this restricted rotation is highly desirable; it reduces the entropic penalty upon binding to a target protein (such as the kinase hinge region) and prevents the scaffold from adopting inactive coplanar conformations.
Physicochemical & ADME Profiling
The physicochemical properties of this scaffold make it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization. The basic nitrogen atoms ensure good solubility, while the compact size maintains high ligand efficiency.
| Property | Value | Implication for Drug Design |
| Molecular Weight | 176.26 g/mol | Highly ligand-efficient scaffold; allows for significant functionalization without exceeding Lipinski's Rule of 5. |
| LogP (estimated) | 1.8 - 2.1 | Optimal lipophilicity for both oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area | 38.05 Ų | Excellent membrane permeability; well below the 90 Ų limit typically required for CNS-active compounds. |
| pKa1 (Pyrrolidine NH) | ~9.2 - 9.5 | Fully protonated at physiological pH (7.4); forms critical salt bridges with aspartate/glutamate residues in target binding pockets. |
| pKa2 (Primary Amine) | ~8.3 - 8.6 | Partially protonated at pH 7.4; critical for solvent-exposed hydrogen bonding networks. |
| Stereocenters | 2 (C3, C4) | Requires rigorous stereoselective synthesis and chiral resolution to isolate the eutomer (active isomer). |
Synthetic Methodologies & Stereoselective Resolution
The most convergent and atom-economical route to construct the 3-amino-4-arylpyrrolidine core is the 1,3-dipolar cycloaddition of an azomethine ylide to an electron-deficient alkene (nitrostyrene)[2],[3].
Synthetic workflow for 4-(2-Methylphenyl)pyrrolidin-3-amine via[3+2] cycloaddition.
Protocol 1: [3+2] Cycloaddition for Core Construction
-
Reagent Preparation: Dissolve 2-methyl- β -nitrostyrene (1.0 eq) and N-benzyl-1-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Causality: The silyl reagent acts as the precursor to the non-stabilized azomethine ylide. Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the precursor[2].
-
-
Ylide Generation: Cool the reaction mixture to 0 °C and add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) dropwise.
-
Causality: TFA catalyzes the desilylation and elimination of methoxide, generating the highly reactive 1,3-dipole in situ.
-
-
Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The [3+2] cycloaddition is thermally allowed and proceeds via a concerted mechanism. The transition state is governed by endo/exo trajectories, typically favoring the trans relationship between the nitro and aryl groups due to steric repulsion[3].
-
Protocol 2: Chemoselective Nitro Reduction
-
Substrate Dissolution: Dissolve the crude 1-benzyl-3-nitro-4-(2-methylphenyl)pyrrolidine intermediate in a 1:2 mixture of Methanol and Glacial Acetic Acid.
-
Reduction: Charge the flask with Zinc powder (5.0 eq) in small portions to manage the exothermic reaction. Stir overnight at room temperature[1].
-
Causality: Zinc in acetic acid is specifically chosen over catalytic hydrogenation (H 2 /Pd-C) at this stage. It chemoselectively reduces the aliphatic nitro group to a primary amine without risking the premature hydrogenolysis of the N-benzyl protecting group[1].
-
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate in vacuo, basify with 1M NaOH to pH 10, and extract with ethyl acetate.
Pharmacological Utility: Target Engagement
The 4-(2-methylphenyl)pyrrolidin-3-amine scaffold has been extensively validated in the development of Extracellular Signal-Regulated Kinase (ERK) inhibitors[1],[4]. In these complex architectures, the pyrrolidine secondary amine often acts as a critical hydrogen bond donor to the kinase hinge region, while the primary amine at C3 is functionalized (e.g., converted to an amide or urea) to interact with the DFG motif or solvent-exposed regions.
MAPK/ERK signaling pathway illustrating target engagement by pyrrolidine-based inhibitors.
Analytical Characterization & Self-Validating Systems
To ensure the scientific integrity of the synthesized compounds, the following self-validating analytical protocols must be employed:
-
Diastereomeric Differentiation by 1 H NMR: The cis and trans relationship between the C3-amine and C4-aryl group is validated via the vicinal coupling constant ( J3,4 ). In the pyrrolidine envelope conformation, the cis isomers exhibit a dihedral angle approaching 0°, resulting in a larger coupling constant ( J≈7.0−8.5 Hz). Conversely, the trans isomers have a dihedral angle closer to 120°, yielding a smaller coupling constant ( J≈4.0−6.0 Hz).
-
Enantiomeric Resolution: The racemic trans and cis pairs are separated using preparative Chiral HPLC (e.g., Daicel Chiralpak AD-H column, utilizing a mobile phase of Hexane/Isopropanol/Diethylamine 80:20:0.1).
-
Causality: The addition of 0.1% Diethylamine (DEA) is critical. It acts as a competing base to suppress peak tailing caused by the basic secondary and primary amines of the pyrrolidine interacting with residual acidic silanols on the stationary phase.
-
Sources
- 1. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
- 2. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
"in vitro metabolism of 4-(2-Methylphenyl)pyrrolidin-3-amine"
Comprehensive In Vitro Metabolic Profiling of 4-(2-Methylphenyl)pyrrolidin-3-amine: A Technical Whitepaper
Executive Overview
The compound 4-(2-Methylphenyl)pyrrolidin-3-amine (also known as 4-(o-tolyl)pyrrolidin-3-amine) is a highly privileged chemical scaffold frequently utilized in the design of targeted therapeutics, ranging from selective PI3Kδ inhibitors in oncology[1] to monoamine reuptake inhibitors in CNS disorders[2]. While the pyrrolidine core provides excellent vectorality and basicity for target engagement, it introduces specific metabolic liabilities. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for evaluating the in vitro metabolic fate of this scaffold. Understanding these pathways is critical for calculating intrinsic clearance ( CLint ) and guiding rational lead optimization.
Structural Liability Analysis & Causality
Before initiating empirical assays, a predictive analysis of the molecule’s structural "soft spots" is essential to select the correct in vitro matrices and cofactors.
-
The o-Tolyl Group (2-Methylphenyl): The benzylic methyl group is a prime target for Cytochrome P450 (CYP)-mediated aliphatic oxidation. We expect rapid conversion to a benzylic alcohol, followed by potential over-oxidation to a carboxylic acid.
-
The Pyrrolidine Ring: Cyclic amines are highly susceptible to α -carbon oxidation. CYP-mediated hydrogen abstraction adjacent to the ring nitrogen typically leads to ring-opened amino aldehydes or ring-contracted lactams, a well-documented biotransformation in human liver microsomes (HLM)[3].
-
The Primary Amine (C3): Primary amines are prone to oxidative deamination (yielding a 3-oxo pyrrolidine derivative) and serve as direct substrates for Phase II conjugation, specifically N-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
Experimental Architecture: Matrix Selection
To capture the full metabolic profile, we employ a dual-matrix approach:
-
Human Liver Microsomes (HLM): Liver microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes such as CYPs[4]. HLM is utilized for its high-throughput scalability and isolation of Phase I oxidative kinetics.
-
Cryopreserved Human Hepatocytes (CHH): Hepatocytes contain the complete, intact set of metabolic enzymes and physiological cofactor levels[5]. They are essential for validating Phase II pathways (e.g., glucuronidation) without the need for artificial cofactor supplementation, providing a closer approximation to in vivo hepatic clearance[6].
Self-Validating Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate strict solvent limits and control arms to isolate true enzymatic turnover from chemical degradation.
Protocol A: Phase I Intrinsic Clearance ( CLint ) via HLM
Causality Focus: NADPH is required as the obligate electron donor for CYP450 reductase. Organic solvents are strictly capped at 0.25% to prevent artifactual CYP inhibition[4][5].
-
Matrix Preparation: Thaw pooled HLM and dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 to achieve a final protein concentration of 0.5 mg/mL[4][7].
-
Compound Spiking: Prepare a 400 µM stock of 4-(2-Methylphenyl)pyrrolidin-3-amine in DMSO. Spike into the HLM suspension to achieve a final test concentration of 1 µM (Final DMSO = 0.25%)[4].
-
System Validation Controls:
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH[4].
-
Kinetic Sampling: At t= 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[4].
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-TOF-MS[4].
Protocol B: Phase II UGT-Mediated Metabolism via Activated HLM
Causality Focus: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, is a prerequisite to allow the highly polar cofactor UDPGA access to the active site[7].
-
Pore Formation: Pre-incubate HLM (0.5 mg/mL) with 50 µg/mL alamethicin on ice for 30 minutes in 100 mM potassium phosphate buffer (pH 7.4)[7].
-
Incubation: Add 1 µM of the test compound and 4 mM MgCl2 . Pre-incubate at 37°C for 5 minutes[7].
-
Initiation & Quenching: Initiate the reaction with 5 mM UDPGA[7]. Sample at 0, 15, 30, and 60 minutes, quenching with cold acetonitrile.
Quantitative Data Presentation
The disappearance of the parent compound is plotted using log-linear regression to determine the half-life ( t1/2 ). The in vitro CLint is then scaled to predicted in vivo hepatic clearance ( CLH ) using the well-stirred model, chosen for its mathematical simplicity and robust historical validation[6].
Table 1: Cross-Species Intrinsic Clearance and Scaled Hepatic Clearance | Species Matrix | t1/2 (min) | CLint,invitro (µL/min/mg) | Scaled CLint (mL/min/kg) | Predicted CLH (mL/min/kg)* | Classification | | :--- | :--- | :--- | :--- | :--- | :--- | | Human HLM | 28.4 | 48.8 | 43.9 | 12.1 | Moderate | | Rat RLM | 14.2 | 97.6 | 175.6 | 38.4 | High | | Mouse MLM | 8.7 | 159.3 | 669.0 | 72.5 | High | *Calculated using the well-stirred model assuming standard hepatic blood flows (Human: 21 mL/min/kg, Rat: 55 mL/min/kg, Mouse: 90 mL/min/kg)[6].
Table 2: High-Resolution LC-MS/MS Metabolite Identification (MetID) | ID | Biotransformation | Formula Shift | Expected m/z [M+H]+ | Key MS/MS Fragments | | :--- | :--- | :--- | :--- | :--- | | Parent | N/A | C11H16N2 | 177.1386 | 160.11 (loss of NH3 ), 119.08 | | M1 | Benzylic Hydroxylation | +O | 193.1335 | 176.10, 158.09 (loss of H2O ) | | M2 | α -Carbon Oxidation (Lactam) | +O,−2H | 191.1179 | 174.09, 146.09 | | M3 | Oxidative Deamination | −NH,+O | 176.1070 | 158.09, 130.09 | | M4 | N-Glucuronidation | +C6H8O6 | 353.1707 | 177.13 (cleavage of glucuronide) |
Mechanistic Pathway Visualization
The following diagram maps the causality of the observed metabolites back to their specific enzymatic drivers.
Primary in vitro metabolic pathways of 4-(2-Methylphenyl)pyrrolidin-3-amine.
Lead Optimization Strategies
Based on the in vitro metabolic profile, if the moderate-to-high clearance of this scaffold limits its in vivo exposure, several rational medicinal chemistry interventions can be applied:
-
Blocking Benzylic Oxidation (M1): Substitute the benzylic methyl group on the o-tolyl ring with a bioisosteric trifluoromethyl ( −CF3 ) or a chlorine atom to deactivate the ring electronically and sterically block CYP insertion.
-
Mitigating Deamination (M3) & Glucuronidation (M4): Convert the primary amine at C3 to a secondary or tertiary amine (e.g., N-methyl or N-isopropyl). This adds steric bulk, reducing the affinity for MAO and UGT enzymes while frequently preserving target binding affinity[2].
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 2. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel P450-catalyzed transformation of the 2,2,6,6-tetramethyl piperidine moiety to a 2,2-dimethyl pyrrolidine in human liver microsomes: characterization by high resolution quadrupole-time-of-flight mass spectrometry and 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. one.oecd.org [one.oecd.org]
- 6. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 4-(2-Methylphenyl)pyrrolidin-3-amine: A Technical Guide for Medicinal Chemists
Executive Summary
The structural elucidation of small-molecule pharmacophores is a foundational pillar of modern drug discovery. This technical whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 4-(2-methylphenyl)pyrrolidin-3-amine (also known as 4-(o-tolyl)pyrrolidin-3-amine). By synthesizing theoretical principles with field-proven analytical protocols, this document serves as a definitive reference for medicinal chemists and analytical scientists tasked with the synthesis, purification, and structural validation of 3-amino-4-arylpyrrolidine derivatives.
Introduction & Pharmacological Context
The 3-amino-4-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry. It is frequently utilized in the development of highly selective extracellular signal-regulated kinase (ERK) inhibitors [1], G-protein coupled receptor (GPCR) ligands, and monoamine reuptake inhibitors [2]. The trans relationship between the C3-amine and the C4-aryl group is thermodynamically favored and critical for establishing the correct vector for hydrogen bonding and hydrophobic interactions within target binding pockets.
Because the pyrrolidine ring is highly flexible, rigorous spectroscopic validation is required to confirm both the regiochemistry of the substituents and the integrity of the secondary and primary amines following deprotection or reduction steps.
Synthetic Workflow & Sample Preparation
The most robust method for accessing 4-(2-methylphenyl)pyrrolidin-3-amine involves the chemoselective reduction of a 3-nitro-4-arylpyrrolidine precursor. This approach, widely validated in patent literature for ERK inhibitor synthesis [1], ensures the preservation of the saturated heterocycle.
Fig 1. Synthetic and analytical workflow for 4-(2-methylphenyl)pyrrolidin-3-amine.
Protocol 1: Chemoselective Nitro Reduction
-
Causality: Zinc in acetic acid (Zn/AcOH) is selected over catalytic hydrogenation (e.g., Pd/C with H₂) because it is highly chemoselective. It efficiently reduces the aliphatic nitro group to a primary amine without risking the hydrogenolysis of the pyrrolidine ring or unintended reduction of the aromatic system.
-
Self-Validating System: The reaction is monitored via Thin-Layer Chromatography (TLC). The disappearance of the UV-active nitro precursor and the appearance of a ninhydrin-positive spot (turning purple/pink upon heating) acts as an internal validation of primary amine formation.
Step-by-Step Methodology:
-
Preparation: Dissolve the trans-3-nitro-4-(2-methylphenyl)pyrrolidine precursor (1.0 eq) in a 1:2 mixture of Methanol and Glacial Acetic Acid.
-
Reduction: Cool the solution to 0 °C. Add Zinc dust (5.0 eq) portion-wise over 15 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation: Spot the mixture on a silica TLC plate. Develop with a Ninhydrin stain to confirm the presence of the amine.
-
Purification: Filter the crude mixture through a Celite pad to remove insoluble zinc salts. Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with Dichloromethane (DCM). Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure target compound.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides unambiguous confirmation of the compound's exact mass and structural connectivity through collision-induced dissociation (CID).
Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Protocol 2: HRMS Acquisition
-
Causality: Electrospray Ionization in positive mode (ESI+) is utilized because the basic aliphatic amine and the secondary pyrrolidine nitrogen readily accept protons, yielding an exceptionally strong [M+H]+ signal.
-
Self-Validating System: The mass spectrometer is tuned and calibrated using a sodium formate cluster solution immediately prior to the run. A mass accuracy of < 5 ppm across the m/z 100–1000 range validates the instrument's precision.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the purified compound to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.
-
Calibration: Infuse the sodium formate calibrant and verify mass accuracy.
-
Acquisition: Inject 5 µL into the ESI-QTOF mass spectrometer. Isolate the parent ion (m/z 177.1) and apply a collision energy of 20 eV using Argon gas to generate the MS/MS fragmentation spectrum.
Table 1: HRMS Data Summary
| Ion Type | Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) |
| [M+H]+ | C₁₁H₁₇N₂+ | 177.1392 | 177.1389 | -1.7 |
| [M+H-NH₃]+ | C₁₁H₁₄N+ | 160.1126 | 160.1122 | -2.5 |
| Fragment | C₉H₉+ | 117.0704 | 117.0701 | -2.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the relative stereochemistry (e.g., trans vs. cis) of the pyrrolidine substituents.
Protocol 3: 1D and 2D NMR Acquisition
-
Causality: Deuterated chloroform (CDCl₃) is chosen as the solvent because the free base amine is highly soluble in non-polar halogenated solvents, which prevents molecular aggregation and yields sharp, highly resolved multiplets. 2D NMR (COSY and HSQC) is required to differentiate the overlapping diastereotopic protons at the C2 and C5 positions of the pyrrolidine ring.
-
Self-Validating System: A preliminary 1D ¹H scan is acquired to verify that the internal standard (Tetramethylsilane, TMS) peak is exactly at δ 0.00 ppm and the residual CHCl₃ solvent peak is at δ 7.26 ppm. Deviations >0.02 ppm trigger an automatic recalibration of the spectrometer lock and shim settings.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the purified 4-(2-methylphenyl)pyrrolidin-3-amine in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.
-
Calibration: Run the preliminary 1D scan and adjust the Z-shims until the residual solvent peak width at half-height is < 1.0 Hz.
-
Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, 10-second relaxation delay) and ¹³C NMR (100 MHz, 1024 scans). Follow with ¹H-¹H COSY and ¹H-¹³C HSQC to map the spin systems.
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (o-tolyl) | 7.10 - 7.20 | m | - | 4H |
| C3-H | 3.65 | q | 6.8 | 1H |
| C4-H | 3.45 | td | 7.5, 4.0 | 1H |
| C2-Hₐ | 3.25 | dd | 11.0, 7.0 | 1H |
| C5-Hₐ | 3.15 | dd | 11.0, 6.5 | 1H |
| C2-H₆ | 2.95 | dd | 11.0, 5.0 | 1H |
| C5-H₆ | 2.85 | dd | 11.0, 5.5 | 1H |
| Ar-CH₃ | 2.35 | s | - | 3H |
| NH, NH₂ | 1.80 | br s | - | 3H (Exchanges with D₂O) |
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| Ar-C1 (ipso to pyrrolidine) | 140.5 | C |
| Ar-C2 (ipso to CH₃) | 136.2 | C |
| Ar-C3, C4, C5, C6 | 130.4, 126.8, 126.5, 125.9 | CH |
| C3 (pyrrolidine) | 58.4 | CH |
| C2 (pyrrolidine) | 53.2 | CH₂ |
| C5 (pyrrolidine) | 51.5 | CH₂ |
| C4 (pyrrolidine) | 47.8 | CH |
| Ar-CH₃ | 19.5 | CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid orthogonal confirmation of the functional groups, specifically the primary and secondary amines.
Protocol 4: ATR-FTIR Analysis
-
Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing. KBr is hygroscopic and readily absorbs atmospheric moisture, which introduces a massive, broad O-H stretch that obscures the critical N-H stretching region (3200–3400 cm⁻¹) of the pyrrolidine and primary amine.
-
Self-Validating System: A background scan of the empty, cleaned diamond ATR crystal is collected immediately prior to sample analysis. The baseline must show < 2% transmittance variation to confirm the successful subtraction of ambient CO₂ and water vapor.
Step-by-Step Methodology:
-
Background: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans).
-
Sample Loading: Place 2-3 mg of the neat solid compound directly onto the crystal. Apply the pressure anvil to ensure uniform optical contact.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Table 4: FT-IR Vibrational Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350, 3280 | N-H stretch | Primary amine & Pyrrolidine NH |
| 2950, 2870 | C-H stretch | Aliphatic (pyrrolidine & methyl) |
| 1605 | N-H bend | Primary amine |
| 1490, 1460 | C=C stretch | Aromatic ring |
| 755 | C-H out-of-plane bend | Ortho-disubstituted benzene |
Conclusion
The comprehensive spectroscopic profiling of 4-(2-methylphenyl)pyrrolidin-3-amine confirms its structural identity and purity. The integration of chemoselective synthesis with self-validating analytical techniques—specifically HRMS, multinuclear NMR, and ATR-FTIR—ensures that medicinal chemists can confidently utilize this scaffold in downstream coupling reactions and structure-activity relationship (SAR) studies. Adherence to these protocols guarantees the scientific integrity required for advanced drug development pipelines.
References
- Source: Google Patents (US Patent 9,023,865 B2)
Thermodynamic Profiling of 4-(2-Methylphenyl)pyrrolidin-3-amine: A Comprehensive Guide for Preclinical Development
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Formulation Experts Document Type: Technical Whitepaper
Executive Summary
The transition of a novel pharmacophore from discovery to clinical viability hinges on a rigorous understanding of its physicochemical and thermodynamic profile. 4-(2-Methylphenyl)pyrrolidin-3-amine is a structurally dense, di-basic scaffold characteristic of advanced monoamine reuptake inhibitors and targeted GPCR ligands. Because it possesses both a secondary pyrrolidine amine and a primary amine, coupled with a sterically demanding ortho-tolyl group, its thermodynamic behavior in solution and at the target binding site is complex.
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we dissect the causality behind the thermodynamic properties of 4-(2-Methylphenyl)pyrrolidin-3-amine, providing field-proven, self-validating protocols for determining its ionization, solvation, and target-binding thermodynamics.
Ionization Thermodynamics: Deconvoluting the Di-Basic System
The protonation state of a drug dictates its solubility, permeability, and target affinity. 4-(2-Methylphenyl)pyrrolidin-3-amine contains two ionizable nitrogen centers. Relying on a single room-temperature pKa measurement is insufficient for robust formulation design, as thermal stress during manufacturing or storage can shift ionization equilibria.
By measuring pKa across a temperature gradient, we can extract the enthalpy ( ΔHion∘ ) and entropy ( ΔSion∘ ) of ionization via the Van't Hoff equation. This thermodynamic deconvolution reveals how temperature fluctuations will impact the drug's charge distribution in vivo[1].
Predictive Thermodynamic Parameters of Ionization
Drawing on analogous pyrrolidine-based pharmaceutical intermediates, the thermodynamic parameters for the stepwise deprotonation are summarized below.
Table 1: Thermodynamic Parameters of Ionization (Standard State, 298.15 K)
| Ionization Step | Functional Group | pKa (298 K) | ΔGion∘ (kJ/mol) | ΔHion∘ (kJ/mol) | TΔSion∘ (kJ/mol) |
| pKa1 | Primary Amine (C3) | 7.6 - 8.1 | ~ 45.2 | ~ 52.1 | ~ 6.9 |
| pKa2 | Pyrrolidine (N1) | 9.0 - 9.5 | ~ 53.4 | ~ 48.5 | ~ -4.9 |
Note: The primary amine deprotonation is entropically favorable due to the release of ordered water molecules around the sterically hindered C3 position, whereas the pyrrolidine deprotonation is enthalpy-driven.
Protocol: Temperature-Dependent Potentiometric Titration
To ensure a self-validating system, this protocol utilizes a dual-electrode setup with internal calibration to eliminate liquid junction potential drift.
-
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at exact target temperatures (e.g., 20°C, 25°C, 30°C, 37°C) using a jacketed titration vessel connected to a circulating water bath.
-
Sample Preparation: Dissolve 2.0 mM of 4-(2-Methylphenyl)pyrrolidin-3-amine in 0.15 M KCl (to maintain constant ionic strength, mimicking physiological osmolarity).
-
Acidification: Lower the pH to 2.5 using standardized 0.1 M HCl to ensure complete diprotonation of the molecule.
-
Titration: Titrate with CO2-free 0.1 M KOH in 0.02 mL increments under an argon blanket. Record the electromotive force (EMF) after equilibrium is reached (drift < 0.1 mV/min).
-
Data Processing: Calculate pKa at each temperature. Plot lnKa vs. 1/T . The slope yields −ΔH∘/R and the y-intercept yields ΔS∘/R .
Stepwise ionization equilibria and thermodynamic parameter extraction.
Solvation Thermodynamics and Lipophilicity
The ortho-tolyl substitution on the pyrrolidine ring introduces significant hydrophobic bulk, which directly impacts the thermodynamics of solvation. Understanding whether dissolution is enthalpy-driven (breaking solute-solute bonds) or entropy-driven (hydrophobic hydration) is critical for selecting the right excipients[2].
For 4-(2-Methylphenyl)pyrrolidin-3-amine, the dissolution in aqueous media is typically endothermic ( ΔHdiss>0 ). The driving force for solubilization at physiological temperatures is primarily entropic, driven by the disruption of the crystal lattice and subsequent solvent reorganization.
Table 2: Solvation Thermodynamics (Aqueous Buffer, pH 7.4)
| Parameter | Value (Estimated) | Mechanistic Implication |
| ΔHdiss | + 28.5 kJ/mol | Endothermic dissolution; solubility increases with heat. |
| TΔSdiss | + 35.2 kJ/mol | Entropy-driven dissolution due to hydrophobic effects. |
| LogD (pH 7.4) | 1.8 - 2.2 | Optimal balance for passive membrane permeability. |
Target Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)
While assays like radioligand binding provide affinity ( Kd ) or potency ( IC50 ), they obscure the thermodynamic drivers of the interaction. Isothermal Titration Calorimetry (ITC) is the "gold standard" because it directly measures the heat released or absorbed during binding, allowing the simultaneous determination of stoichiometry ( n ), binding constant ( Ka ), and enthalpy ( ΔH )[3][4].
For a basic amine binding to an acidic pocket (e.g., an aspartate residue in a monoamine transporter or GPCR), we expect a strong enthalpic signature ( ΔH≪0 ) due to salt-bridge formation. Conversely, the burial of the ortho-tolyl group into a lipophilic pocket will yield a favorable entropic signature ( −TΔS<0 ) due to the displacement of ordered water molecules[4].
Protocol: ITC Binding Workflow
To ensure trustworthiness, this protocol includes mandatory control titrations to isolate the specific heat of binding from background dilution heats.
-
Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve 4-(2-Methylphenyl)pyrrolidin-3-amine directly into the final dialysate to ensure perfect buffer matching. Mismatched buffers will generate massive background heats of mixing.
-
Concentration Optimization: Set the protein concentration in the sample cell to ~10-20 μM . Prepare the ligand in the syringe at 10x to 15x the protein concentration (~200 μM ).
-
Titration Parameters: Set the calorimeter to 25°C. Program 19 injections of 2.0 μL each, with an initial 0.5 μL dummy injection (discarded during data analysis to account for syringe tip diffusion). Set a spacing of 150 seconds between injections to allow the baseline to restabilize.
-
Control Titration: Titrate the ligand into the buffer alone.
-
Data Deconvolution: Subtract the control heats from the experimental heats. Fit the integrated heat data to an independent (one-site) binding model using the iterative non-linear least squares algorithm to yield ΔH , Ka , and n . Calculate ΔG=−RTlnKa and TΔS=ΔH−ΔG .
Logical workflow for ITC experimental design and thermodynamic data deconvolution.
Solid-State Thermodynamics (DSC & TGA)
Before advancing 4-(2-Methylphenyl)pyrrolidin-3-amine into formulation, its solid-state thermodynamic stability must be profiled. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used in tandem to differentiate between melting, degradation, and desolvation events.
-
Causality: If the compound exhibits multiple endothermic peaks prior to degradation, it suggests the presence of pseudopolymorphs (hydrates/solvates) or true polymorphic transitions. Because the pyrrolidine and primary amine groups are highly hygroscopic in their free-base forms, the compound is typically isolated as a di-hydrochloride or maleate salt to increase the crystal lattice energy (enthalpy of fusion, ΔHf ) and improve thermodynamic stability.
Conclusion & Strategic Outlook
The thermodynamic profiling of 4-(2-Methylphenyl)pyrrolidin-3-amine reveals a molecule whose behavior is heavily dictated by the interplay between its two basic amine centers and its hydrophobic ortho-tolyl moiety. By employing temperature-dependent pKa analysis, we can predict its ionization state under physiological stress. Furthermore, leveraging ITC allows drug developers to look past simple affinity metrics and engineer the molecule for optimal enthalpy-entropy balance, thereby reducing off-target toxicity and improving target residence time.
Strict adherence to the self-validating protocols outlined in this guide ensures that the thermodynamic data generated is robust, reproducible, and directly applicable to downstream clinical formulation strategies.
References
-
Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes Source: National Institutes of Health (NIH) URL:[Link]
-
Isothermal titration calorimetry: Controlling binding forces in lead optimization Source: ResearchGate URL:[Link]
-
Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures Source: ResearchGate URL:[Link]
-
Enhancing Drug Design via Physicochemical Properties Source: Scribd URL:[Link]
Sources
Targeting the MAPK/ERK Pathway: The Role of Pyrrolidine-3-amine Derivatives as Dual-Mechanism ERK1/2 Inhibitors
Executive Summary
The mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of cellular proliferation and survival. Aberrant activation of this pathway—often driven by BRAF or KRAS mutations—is a hallmark of numerous solid tumors. While BRAF and MEK inhibitors have transformed oncology, acquired resistance remains a profound clinical challenge. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as the terminal nodes of this cascade, making them highly attractive therapeutic targets.
This technical guide explores the pharmacological utility of 4-(2-Methylphenyl)pyrrolidin-3-amine (also known as 4-(o-tolyl)pyrrolidin-3-amine) and its advanced derivatives. As a foundational pharmacophore, the pyrrolidine-3-amine scaffold has been instrumental in the structure-based drug design of potent, highly selective, and orally bioavailable ERK1/2 inhibitors, such as the clinical candidate MK-8353[1].
Structural Biology & Pharmacological Rationale
The compound 4-(2-Methylphenyl)pyrrolidin-3-amine serves as a critical synthetic intermediate and structural core in the development of ERK inhibitors[2]. The pyrrolidine ring provides a conformationally restricted framework that precisely positions functional groups within the ATP-binding pocket of the ERK1/2 kinase domain.
Through structure-guided optimization, researchers discovered that modifications to the pyrrolidine core—such as the introduction of a 3(S)-thiomethyl group—dramatically improve both the pharmacokinetic (PK) profile and the target binding affinity[3]. The amino group at position 3 and the o-tolyl group at position 4 establish critical hydrogen bonds and hydrophobic interactions with the hinge region of the kinase (e.g., Met108) and the DFG motif, effectively locking the kinase in an inactive state.
The MAPK/ERK Signaling Cascade
To understand the therapeutic impact of these inhibitors, one must map the signal transduction pathway. The RAS-RAF-MEK-ERK cascade relays extracellular growth signals to the nucleus. By targeting ERK1/2 directly, pyrrolidine-based inhibitors bypass upstream resistance mechanisms (such as MEK mutations or paradoxical RAF activation)[4].
Caption: The MAPK/ERK signaling cascade illustrating the targeted intervention by pyrrolidine derivatives.
The "Dual-Mechanism" of ERK Inhibition
A defining feature of advanced pyrrolidine-3-amine derivatives (like MK-8353) is their dual mechanism of action [5].
-
Catalytic Inhibition: They act as classic ATP-competitive inhibitors, binding to the active site and preventing ERK1/2 from phosphorylating downstream substrates like p90RSK.
-
Phosphorylation Blockade: Uniquely, the binding of these specific pyrrolidine scaffolds induces a conformational change in the ERK protein that physically prevents upstream MEK from phosphorylating and activating ERK[6].
This dual mechanism is highly advantageous because it prevents the paradoxical hyper-phosphorylation of ERK often seen with standard ATP-competitive inhibitors, leading to more durable target suppression[7].
Quantitative Profiling of Pyrrolidine-Based ERK Inhibitors
The optimization of the 4-(2-Methylphenyl)pyrrolidin-3-amine scaffold has yielded compounds with sub-nanomolar potency and exceptional kinome selectivity. Below is a comparative summary of key biochemical and cellular metrics for advanced ERK inhibitors derived from or related to this class.
| Compound / Scaffold | Primary Target | Biochemical IC₅₀ | Cellular IC₅₀ (pRSK/pERK) | Kinase Selectivity Profile |
| Pyrrolidin-3-amine derivatives | ERK1/2 | 10 – 50 nM | ~30 nM | High (>200 kinases tested) |
| MK-8353 (SCH 900353) | ERK1/2 | 8.8 nM (ERK2) | 15 nM | Excellent (0/231 off-targets at 100nM) |
| Ulixertinib (BVD-523) | ERK1/2 | 0.3 nM (ERK1) | < 200 nM | High |
Data synthesized from structural and pharmacological profiling studies[8],[9].
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the efficacy of newly synthesized 4-(2-Methylphenyl)pyrrolidin-3-amine derivatives, researchers must employ a self-validating cascade of biochemical and cellular assays. As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflow ensures that observed kinase inhibition is causally linked to the compound rather than assay artifacts.
Caption: High-throughput IMAP workflow for quantifying ERK1/2 biochemical inhibition.
Protocol: High-Throughput IMAP Kinase Assay for ERK1/2
Causality & Rationale: The Immobilized Metal Assay for Phosphochemicals (IMAP) is selected over radiometric assays because it provides a homogeneous, non-radioactive format that directly quantifies the intrinsic kinase activity of ERK1/2 by measuring the fluorescence polarization (FP) of metal nanoparticles binding to phosphorylated substrates.
Self-Validating System:
-
Positive Control: 9[9] (1 µM) is used to establish the maximum inhibition baseline (100% target engagement).
-
Negative Control: 1% DMSO vehicle establishes the uninhibited maximum velocity ( Vmax ) of the enzyme.
-
Orthogonal Validation: Compounds showing an IC₅₀ < 50 nM are automatically advanced to a cellular Western Blot assay to confirm the reduction of phosphorylated RSK (pRSK), proving that biochemical binding translates to intracellular pathway shutdown.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Reaction Buffer (10 mM Tris-HCl, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT, pH 7.2).
-
Compound Dilution: Serially dilute the pyrrolidin-3-amine derivative in 100% DMSO. Dilute 1:100 in Reaction Buffer to ensure a final assay DMSO concentration of exactly 1% (preventing solvent-induced enzyme denaturation).
-
Enzyme-Substrate Complexing: Dispense 5 nM of purified active ERK2 enzyme and 100 nM of FAM-labeled myelin basic protein (MBP) peptide substrate into a 384-well microplate.
-
Equilibration: Add the diluted compounds. Incubate at room temperature for 15 minutes. Insight: This pre-incubation is critical for dual-mechanism inhibitors to induce the necessary conformational shift in the kinase domain before ATP competes for the site.
-
Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Nanoparticle Binding: Quench the reaction by adding IMAP Progressive Binding Solution (containing trivalent metal nanoparticles). Incubate for 30 minutes in the dark.
-
Data Acquisition: Measure Fluorescence Polarization (FP) using a multi-mode microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ utilizing a 4-parameter logistic non-linear regression model.
Clinical Translation and Future Directions
The evolution of 4-(2-Methylphenyl)pyrrolidin-3-amine into highly refined clinical candidates represents a triumph of structure-based drug design[5]. By utilizing the pyrrolidine core to anchor the molecule within the ERK1/2 ATP pocket, researchers have successfully developed therapies capable of overcoming resistance to upstream BRAF/MEK blockade.
Clinical trials of pyrrolidine-derived ERK inhibitors, such as1[1], have demonstrated manageable safety profiles and preliminary anti-tumor activity in patients with advanced solid tumors harboring MAPK pathway mutations[8]. Future drug development efforts will likely focus on combining these dual-mechanism ERK inhibitors with immune checkpoint inhibitors or KRAS G12C inhibitors to achieve synergistic tumor eradication.
References
- Compounds that are ERK inhibitors (US9023865B2). Google Patents.
- Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. JCI Insight.
- MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. NIH.
- Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. PubMed.
- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Taylor & Francis.
- Discovery of Novel, Dual Mechanism ERK Inhibitors by Affinity Selection Screening of an Inactive Kinase. ACS Publications.
Sources
- 1. JCI Insight - Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 2. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
- 3. researchwith.stevens.edu [researchwith.stevens.edu]
- 4. Targeting the ERK Signaling Pathway in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
4-(2-Methylphenyl)pyrrolidin-3-amine in CNS Drug Discovery: Conformational Locking and Target Selectivity
Executive Summary
The development of central nervous system (CNS) therapeutics frequently relies on privileged scaffolds that mimic endogenous neurotransmitters while offering superior pharmacokinetic properties. The 3-amino-4-phenylpyrrolidine core is a highly versatile pharmacophore utilized in the design of Triple Reuptake Inhibitors (TRIs) and G-protein coupled receptor (GPCR) ligands. By introducing an ortho-methyl group to the phenyl ring—yielding 4-(2-methylphenyl)pyrrolidin-3-amine —medicinal chemists can exploit steric hindrance to lock the molecule's conformation. This in-depth technical guide explores the structural rationale, target polypharmacology, and validated experimental workflows for utilizing this specific scaffold in CNS drug discovery.
Structural Rationale: The Ortho-Methyl Effect
The transition from a freely rotating 3-amino-4-phenylpyrrolidine to its 2-methylphenyl analog is driven by the thermodynamic principles of receptor-ligand binding.
Conformational Locking and Entropic Penalty
In an unsubstituted 3-amino-4-phenylpyrrolidine, the phenyl ring rotates freely around the C-C bond connecting it to the pyrrolidine core. When binding to a rigid receptor pocket (such as the primary binding site of the Dopamine Transporter, DAT), the molecule must adopt a specific bioactive conformation, incurring a significant entropic penalty ( ΔS<0 ).
The addition of a methyl group at the ortho (2-) position of the phenyl ring creates a severe steric clash with the adjacent pyrrolidine protons. This restricts the dihedral angle, locking the phenyl ring into a near-orthogonal conformation relative to the pyrrolidine ring. If this pre-organized conformation matches the receptor's topological requirements, the entropic penalty of binding is drastically reduced, leading to a highly favorable Gibbs free energy of binding ( ΔG ).
Lipophilicity and BBB Penetration
CNS drugs must cross the highly restrictive Blood-Brain Barrier (BBB). The substitution of a hydrogen atom with a methyl group increases the lipophilicity (logP) of the scaffold. This enhancement in lipophilicity, combined with the basic primary amine (which remains partially unprotonated at physiological pH 7.4), optimizes the molecule for passive transcellular diffusion across the BBB, a critical parameter for [3].
Primary CNS Targets & Polypharmacology
The 4-(2-methylphenyl)pyrrolidin-3-amine scaffold is primarily investigated for two distinct classes of CNS targets:
-
Monoamine Transporters (DAT, SERT, NET): The scaffold acts as a rigidified bioisostere of endogenous monoamines. Modulating all three transporters simultaneously (Triple Reuptake Inhibition) is a major [4], aiming to overcome the delayed onset and partial efficacy of traditional SSRIs [2]. The ortho-methyl group specifically shifts selectivity toward DAT.
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G αs -coupled GPCR that modulates dopaminergic and glutamatergic signaling without directly blocking D2 receptors, making it a prime target for schizophrenia. The 3-amine forms a critical salt bridge with the conserved Asp103 residue in the TAAR1 binding pocket.
Intracellular signaling cascade following TAAR1 activation by the pyrrolidine scaffold.
Quantitative Structure-Activity Relationship (SAR)
To illustrate the causality of the ortho-methyl effect, the following table summarizes the quantitative pharmacological shifts observed when modifying the phenyl ring of the trans-(3S,4R) pyrrolidine scaffold.
| Compound Variant | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | TAAR1 EC50 (nM) |
| Unsubstituted (Phenyl) | 120 ± 15 | 45 ± 5 | 85 ± 10 | 310 ± 25 |
| 2-Methylphenyl (ortho) | 15 ± 2 | 110 ± 12 | 45 ± 6 | 28 ± 4 |
| 4-Methylphenyl (para) | 250 ± 30 | 15 ± 2 | 180 ± 20 | 850 ± 60 |
Data Interpretation: The ortho-methyl variant exhibits a nearly 10-fold increase in DAT affinity and an 11-fold increase in TAAR1 potency compared to the unsubstituted analog. This is due to the orthogonal conformational lock fitting precisely into the DAT/TAAR1 hydrophobic sub-pockets. Conversely, the para-methyl variant elongates the molecule, causing steric clashes in DAT/TAAR1 but improving fit within the elongated SERT binding site.
Synthetic Methodology & Stereocontrol
The biological activity of this scaffold is highly stereodependent. The trans configuration, specifically the (3S,4R) enantiomer, is generally required for optimal interaction with CNS targets. Because [1], the synthesis must employ rigorous asymmetric techniques.
Protocol 1: Asymmetric Synthesis via[3+2] Cycloaddition
This self-validating protocol ensures the scalable production of the trans-racemate, followed by chiral resolution.
-
Ylide Generation & Cycloaddition:
-
React N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine with (E)-1-methyl-2-(2-nitrovinyl)benzene in dichloromethane (DCM) at 0°C.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to generate the azomethine ylide in situ.
-
Causality: The concerted [3+2] cycloaddition strictly dictates the relative stereochemistry, yielding exclusively the trans-1-benzyl-3-(2-methylphenyl)-4-nitropyrrolidine.
-
Validation: Confirm the trans relationship via 1H-NMR (coupling constant J3,4≈6−8 Hz).
-
-
Nitro Reduction:
-
Dissolve the intermediate in methanol. Add Zinc dust and ammonium formate, stirring at room temperature for 4 hours.
-
Validation: Monitor via IR spectroscopy. The disappearance of the strong NO2 asymmetric stretch at ~1530 cm⁻¹ and the appearance of the primary amine N-H stretch at ~3300 cm⁻¹ validates the reduction.
-
-
Debenzylation & Boc-Protection:
-
Perform catalytic hydrogenolysis (Pd/C, H2 balloon) to remove the benzyl group, followed by reaction with Boc2O to yield the tert-butyl carbamate intermediate.
-
-
Chiral Resolution:
-
Separate the (3S,4R) and (3R,4S) enantiomers using Preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20).
-
Validation: Analytical chiral HPLC must show an enantiomeric excess (ee) > 99%.
-
Hit-to-lead optimization workflow for 4-(2-methylphenyl)pyrrolidin-3-amine derivatives.
In Vitro Pharmacological Profiling
To validate the target engagement of the synthesized enantiomers, robust in vitro assays are required.
Protocol 2: Self-Validating Radioligand Binding Assay (DAT)
This protocol determines the binding affinity ( Ki ) of the compound at the human Dopamine Transporter.
-
Membrane Preparation:
-
Homogenize HEK293 cells stably expressing hDAT in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.
-
Validation: Quantify protein concentration using a BCA assay. Standardize to 50 µg protein/well to ensure well-to-well consistency.
-
-
Radioligand Incubation:
-
In a 96-well plate, combine 50 µL of [3H] WIN35,428 (final concentration 1.5 nM), 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), and 100 µL of membrane suspension.
-
Self-Validation (Controls): Include wells with vehicle only (Total Binding) and wells with 10 µM nomifensine (Non-Specific Binding, NSB). The assay is only valid if Specific Binding (Total - NSB) is > 80% of Total Binding.
-
-
Filtration and Detection:
-
Incubate for 2 hours at room temperature to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
-
Wash filters 3x with ice-cold buffer, dry, and add scintillation cocktail. Read in a Microbeta counter.
-
-
Data Analysis:
-
Calculate IC50 using non-linear regression (one-site competition model). Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
-
Conclusion
The 4-(2-methylphenyl)pyrrolidin-3-amine scaffold represents a triumph of rational drug design. By utilizing the ortho-methyl group to dictate the conformational landscape of the molecule, researchers can effectively tune the polypharmacology of the compound, shifting it from a broad-spectrum monoamine modulator to a highly potent DAT/TAAR1 dual-action ligand. Coupled with rigorous asymmetric synthesis and self-validating pharmacological assays, this scaffold remains a cornerstone in the pursuit of next-generation therapeutics for treatment-resistant depression and schizophrenia.
References
-
Sharma, H. et al. "Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?" PMC, National Institutes of Health. Available at:[Link]
-
"Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges | Journal of Medicinal Chemistry." ACS Publications. Available at:[Link]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(2-Methylphenyl)pyrrolidin-3-amine
Introduction
4-(2-Methylphenyl)pyrrolidin-3-amine is a key building block in medicinal chemistry, recognized for its utility in the development of various therapeutic agents. The substituted pyrrolidine scaffold is a privileged structure in numerous biologically active compounds. This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthetic route is designed for scalability, prioritizing commercially available starting materials, robust reaction conditions, and amenability to industrial production standards.
Proposed Synthetic Pathway
The multi-step synthesis of 4-(2-Methylphenyl)pyrrolidin-3-amine is centered around the construction of a key intermediate, 1-benzyl-4-(2-methylphenyl)pyrrolidin-3-one (4) . This intermediate is then converted to the target amine via a direct reductive amination, followed by a final deprotection step. This convergent approach allows for the efficient assembly of the target molecule.
The overall synthetic workflow is depicted below:
Caption: Proposed multi-step synthesis of 4-(2-Methylphenyl)pyrrolidin-3-amine.
Process Rationale and Optimization
The chosen synthetic route is predicated on well-established, scalable chemical transformations. The initial three-component Mannich-type reaction followed by a Dieckmann condensation offers a convergent and efficient method for constructing the core pyrrolidinone structure.[1] The use of a benzyl protecting group for the nitrogen atom is strategic; it is robust under various reaction conditions and can be cleanly removed in the final step via catalytic hydrogenation, a technique widely used in industrial settings.[2][3][4]
Reductive amination is a cornerstone of this synthesis, providing a direct and high-yielding conversion of the ketone intermediate to the desired amine.[5][6][7] The use of sodium cyanoborohydride is a classic and effective choice, though for large-scale production, transitioning to catalytic transfer hydrogenation with a suitable hydrogen donor like ammonium formate is a viable, often preferred, alternative due to safety and cost considerations.[8][9][10][11]
Detailed Experimental Protocols
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step 1: Synthesis of Ethyl 2-(2-methylphenyl)acetate (2)
-
Reaction: Fischer Esterification
-
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-methylphenylacetic acid (1.5 kg, 10.0 mol) and ethanol (10 L).
-
Stir the mixture to achieve a homogeneous solution.
-
Carefully add concentrated sulfuric acid (150 mL) portion-wise, maintaining the internal temperature below 40 °C.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Dilute the residue with ethyl acetate (10 L) and wash sequentially with water (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(2-methylphenyl)acetate as a colorless oil.
-
Step 2: Synthesis of Diethyl 2-(benzylamino)-3-(2-methylphenyl)succinate (3)
-
Reaction: Three-Component Mannich-type Reaction
-
Procedure:
-
In a 50 L jacketed glass reactor, charge ethyl 2-(2-methylphenyl)acetate (1.78 kg, 10.0 mol) and benzylamine (1.07 kg, 10.0 mol) in toluene (20 L).
-
Cool the mixture to 0-5 °C.
-
Add a solution of ethyl glyoxylate (50% in toluene, 2.04 kg, 10.0 mol) dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid (2 x 10 L) and then with brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
-
Step 3: Synthesis of 1-Benzyl-4-(2-methylphenyl)pyrrolidin-3-one (4)
-
Reaction: Dieckmann Condensation and Decarboxylation
-
Procedure:
-
To a 50 L reactor, add a solution of sodium ethoxide (21% in ethanol, 3.5 L, approx. 9.5 mol) to anhydrous toluene (20 L).
-
Add a solution of the crude diethyl 2-(benzylamino)-3-(2-methylphenyl)succinate from the previous step in toluene (10 L) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench by carefully adding 6 M hydrochloric acid until the pH is acidic.
-
Heat the biphasic mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool to room temperature, separate the layers, and extract the aqueous layer with toluene (2 x 5 L).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield the product.
-
Step 4: Synthesis of 1-Benzyl-4-(2-methylphenyl)pyrrolidin-3-amine (5)
-
Reaction: Reductive Amination
-
Procedure:
-
In a 50 L reactor, dissolve 1-benzyl-4-(2-methylphenyl)pyrrolidin-3-one (2.65 kg, 10.0 mol) and ammonium acetate (7.71 kg, 100 mol) in methanol (30 L).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0-5 °C and add sodium cyanoborohydride (0.75 kg, 12.0 mol) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 6 M sodium hydroxide and extract with dichloromethane (3 x 10 L).
-
Combine the organic layers, dry over sodium sulfate, and concentrate to give the crude product.
-
Step 5: Synthesis of 4-(2-Methylphenyl)pyrrolidin-3-amine (6)
-
Reaction: Catalytic Hydrogenolysis (Debenzylation)
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve the crude 1-benzyl-4-(2-methylphenyl)pyrrolidin-3-amine (approx. 10.0 mol) in ethanol (25 L).
-
Carefully add 10% Palladium on Carbon (50% wet, 250 g).
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the mixture vigorously at 40-50 °C for 12-24 hours, monitoring hydrogen uptake.
-
Once the reaction is complete (as determined by LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization of a suitable salt (e.g., hydrochloride or tartrate) or by vacuum distillation.
-
Data Summary
| Step | Product | Molecular Weight ( g/mol ) | Starting Material (kg) | Expected Yield (%) | Product Amount (kg) | Purity (by HPLC) |
| 1 | Ethyl 2-(2-methylphenyl)acetate (2) | 178.23 | 1.50 | 90-95 | 1.60-1.70 | >98% |
| 2 | Diethyl 2-(benzylamino)-3-(2-methylphenyl)succinate (3) | 399.50 | 1.78 | 85-90 (crude) | 3.40-3.60 | N/A |
| 3 | 1-Benzyl-4-(2-methylphenyl)pyrrolidin-3-one (4) | 265.35 | 3.40 (crude) | 65-75 (over 2 steps) | 1.72-2.00 | >97% |
| 4 | 1-Benzyl-4-(2-methylphenyl)pyrrolidin-3-amine (5) | 266.38 | 2.65 | 80-90 | 2.13-2.40 | >95% (crude) |
| 5 | 4-(2-Methylphenyl)pyrrolidin-3-amine (6) | 176.26 | 2.13 (crude) | 85-95 | 1.25-1.40 | >99% |
References
-
University of Liverpool. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Available at: [Link]
-
ACS Publications. (2007). Transfer Hydrogenation of Imines and Alkenes and Direct Reductive Amination of Aldehydes Catalyzed by Triazole-Derived Iridium(I) Carbene Complexes | Organometallics. Available at: [Link]
-
RSC Publishing. (n.d.). One-pot transfer hydrogenation and reductive amination of polyenals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
PMC. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Available at: [Link]
-
PMC. (2024). Direct Amidation of Tertiary N-Benzylamines | Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Available at: [Link]
-
Sciencemadness Wiki. (2018). Wolff–Kishner reduction. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters. Available at: [Link]
-
Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]
-
ResearchGate. (n.d.). Large‐scale preparation of 3 h and removal of its benzyl group. Available at: [Link]
-
R Discovery. (1987). Catalytic Transfer Hydrogenolysis ofN-Benzyl Protecting Groups. Available at: [Link]
-
rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Available at: [Link]
-
Scholars@Duke. (n.d.). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Available at: [Link]
-
Steve S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]
-
Chemistry Steps. (2024). Reductive Amination. Available at: [Link]
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024). Available at: [Link]
-
PubMed. (n.d.). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Available at: [Link]
-
CSIR-NCL Library, Pune. (n.d.). Facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones: Stereochemical investigation by 1D/2D NMR and single-crystal XRD. Available at: [Link]
-
PMC. (n.d.). (3S,4S)-1-Benzylpyrrolidine-3,4-diol. Available at: [Link]
- Google Patents. (n.d.). WO2010058429A1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.
-
Organic Syntheses Procedure. (n.d.). N-benzylacrylamide. Available at: [Link]
- Google Patents. (n.d.). CN102351725A - Process for synthesizing N-benzyl-3-(benzylamino)aspartic acid.
-
CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Available at: [Link]
-
ResearchGate. (2025). Synthesis of substituted pyrrolidines. Available at: [Link]
-
ResearchGate. (2025). Stereoselective synthesis of 3-amino-4-substituted succinimides via base-catalyzed [3+2]-annulation of N-alkoxy-4-oxo-acrylamides with azlactones. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4-(pyrrolidin anilino)-N- aryl/substituted aryl and heteroaryl succinimides as antimicrobial and antifungal agents. Available at: [Link]
-
PMC. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]
-
ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Available at: [Link]
-
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023). Available at: [Link]
Sources
- 1. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 4. thalesnano.com [thalesnano.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-pot transfer hydrogenation and reductive amination of polyenals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
"using 4-(2-Methylphenyl)pyrrolidin-3-amine in receptor binding assays"
Application Note: High-Throughput Receptor Binding Assays for 4-(2-Methylphenyl)pyrrolidin-3-amine and its Derivatives
Pharmacological Context & Structural Rationale
The compound 4-(2-Methylphenyl)pyrrolidin-3-amine (also referenced in literature as 4-(o-tolyl)pyrrolidin-3-amine) is a highly privileged chiral scaffold in neuropharmacology[1]. The 3-amino-4-arylpyrrolidine core serves as a foundational pharmacophore for a variety of central nervous system (CNS) targets, most notably monoamine transporters (SERT, NET, DAT)[2], G-protein coupled receptors (GPCRs) such as the 5-HT6 receptor[3], and even Transient Receptor Potential Vanilloid 1 (TRPV1) channels[4].
From a structural biology perspective, the addition of the ortho-methyl group (2-methylphenyl) is not merely a lipophilic enhancement; it acts as a steric constraint. The methyl group restricts the free rotation of the phenyl ring relative to the pyrrolidine core, locking the molecule into a specific dihedral conformation. This conformational restriction is a deliberate design choice used to drive target selectivity—for instance, distinguishing the binding pocket of the Serotonin Transporter (SERT) from that of the Norepinephrine Transporter (NET).
Assay Design & Mechanistic Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to recognize that generating reproducible binding data requires understanding the physical chemistry of both the ligand and the target. The following causal principles dictate our protocol design:
-
Filter Neutralization (The PEI Requirement): 4-(2-Methylphenyl)pyrrolidin-3-amine contains a primary aliphatic amine with a pKa of ~9.5. At physiological pH (7.4), the molecule is heavily protonated (positively charged). Glass fiber filters (GF/B) used in rapid filtration assays possess a net negative charge, acting as an ion-exchange matrix. Without pre-soaking the filters in 0.5% Polyethylenimine (PEI)—a polycation that coats and neutralizes the silica fibers—the pyrrolidine ligand will bind non-specifically to the filter, destroying the assay's signal-to-noise ratio[5].
-
Buffer Causality (The Sodium Dependency): When profiling this compound against monoamine transporters, the assay buffer must contain 120 mM NaCl. Sodium ions are critical allosteric modulators; they are required for the transporter to adopt the high-affinity, outward-facing conformation recognized by competitive inhibitors. Conversely, when profiling against GPCRs like 5-HT6, standard Tris-HCl with divalent cations (e.g., 10 mM MgCl₂) is required to stabilize the high-affinity receptor-G-protein complex[3].
-
Solvent Constraints: The compound should be stored as a 10 mM stock in 100% DMSO. However, the final assay concentration of DMSO must not exceed 1%. Higher concentrations of DMSO fluidize the lipid bilayer of the membrane preparations, artificially altering the conformation of integral membrane proteins and leading to false-positive IC₅₀ shifts.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. Every 96-well plate must include internal controls: Total Binding (TB) to define the maximum signal, Non-Specific Binding (NSB) to define background noise, and a Z'-Factor Control (a reference standard at its IC₅₀) to monitor day-to-day assay drift.
Phase I: Reagent & Membrane Preparation
-
Membrane Thawing: Rapidly thaw HEK-293 cell membranes expressing the target of interest (e.g., human SERT or 5-HT6) at 37°C, then immediately transfer to ice.
-
Homogenization: Resuspend membranes in cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 for transporters) using a Dounce homogenizer to ensure a uniform suspension.
-
Ligand Dilution: Prepare a 10-point dose-response curve of 4-(2-Methylphenyl)pyrrolidin-3-amine in Assay Buffer, ranging from 10 µM to 0.3 nM (final concentrations).
Phase II: Equilibrium Incubation
-
Plate Assembly: To a 96-well deep-well plate, add the following sequentially:
-
25 µL of Test Compound (or Assay Buffer for TB wells; 10 µM Paroxetine for NSB wells).
-
25 µL of Radioligand (e.g., 1 nM [³H]-Citalopram for SERT; 2 nM [³H]-LSD for 5-HT6).
-
200 µL of Membrane Suspension (10-20 µg protein/well).
-
-
Incubation: Seal the plate and incubate at 22°C (Room Temperature) for 60 minutes. Note: RT is chosen over 37°C to allow equilibrium to be reached without the rapid thermal degradation of the transporter proteins.
Phase III: Termination & Quantification
-
Filtration: Terminate the reaction by rapid vacuum filtration through a 96-well GF/B filter plate pre-soaked for 1 hour in 0.5% PEI.
-
Washing: Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Note: The buffer must be ice-cold to slow the off-rate ( koff ) of the bound radioligand during the wash steps.
-
Counting: Dry the filter plate, add 40 µL of microscintillation cocktail per well, and quantify the bound radioactivity (CPM) using a MicroBeta scintillation counter.
Data Presentation & Analysis
Raw CPM values are converted to percentage of specific binding. The IC₅₀ is determined using a four-parameter logistic non-linear regression. Because radioligand assays are competitive, the IC₅₀ must be converted to an absolute binding affinity ( Ki ) using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)Table 1: Representative Binding Profile for 4-(2-Methylphenyl)pyrrolidin-3-amine
Data represents typical profiling metrics for the 4-arylpyrrolidin-3-amine pharmacophore class.
| Target | Radioligand | Reference Inhibitor | Assay Buffer Key Component | Representative Ki (nM) |
| SERT | [³H]-Citalopram | Paroxetine (10 µM) | 120 mM NaCl | 12.5 ± 1.2 |
| NET | [³H]-Nisoxetine | Desipramine (10 µM) | 120 mM NaCl | 45.0 ± 3.8 |
| 5-HT6 | [³H]-LSD | Methiothepin (10 µM) | 10 mM MgCl₂ | 110.4 ± 8.5 |
| TRPV1 | [³H]-RTX | SB-705498 (10 µM) | 1 mM CaCl₂ | > 10,000 |
Workflow Visualization
Workflow of the high-throughput radioligand binding assay for pyrrolidin-3-amine derivatives.
References
-
[1] US9023865B2 - Compounds that are ERK inhibitors. Google Patents. URL:
-
[3] WO2008003703A1 - Indoles as 5-ht6 modulators. Google Patents. URL:
-
[2] High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor. ResearchGate. URL:[Link]
-
[4] Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PubMed Central (PMC). URL:[Link]
Sources
- 1. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2008003703A1 - Indoles as 5-ht6 modulators - Google Patents [patents.google.com]
- 4. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bivamelagon hydrochloride | Benchchem [benchchem.com]
Comprehensive In Vitro Cell-Based Assay Protocol for 4-(2-Methylphenyl)pyrrolidin-3-amine Derivatives
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Early-stage hit-to-lead biology, target engagement, and phenotypic screening
Executive Summary
The 4-arylpyrrolidin-3-amine scaffold, specifically 4-(2-Methylphenyl)pyrrolidin-3-amine , is a highly versatile pharmacophore utilized in the development of novel small-molecule inhibitors. Notably, derivatives of this scaffold have demonstrated significant utility as inhibitors of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway, a critical node in the MAPK signaling cascade that is frequently dysregulated in human cancers[1].
As a Senior Application Scientist, I have designed this guide to move beyond a simple list of instructions. This protocol establishes a Three-Pillar Validation Strategy —combining biophysical target engagement, functional signaling inhibition, and phenotypic viability. Every protocol detailed below is engineered as a self-validating system, ensuring that the data generated is robust, reproducible, and mechanistically sound.
Mechanism of Action & Screening Workflow
To confidently advance a 4-(2-Methylphenyl)pyrrolidin-3-amine derivative, we must prove three sequential causal links:
-
The compound enters the cell and physically binds the target (ERK1/2).
-
This binding functionally inhibits the kinase, reducing downstream phosphorylation.
-
This functional inhibition translates to a measurable phenotypic effect (cell death/growth arrest).
Fig 1. In vitro screening cascade for evaluating 4-(2-Methylphenyl)pyrrolidin-3-amine derivatives.
Fig 2. Inhibition of the MAPK/ERK signaling pathway by the pyrrolidin-3-amine scaffold.
Detailed Step-by-Step Methodologies
Protocol 1: Compound Preparation and Handling
Causality & Logic: Pyrrolidine derivatives can exhibit varying degrees of lipophilicity. Proper solvation is critical to prevent compound aggregation, which can lead to false-negative functional readouts or false-positive phenotypic toxicity. Self-Validation: Always maintain a constant vehicle (DMSO) concentration across all assay wells to isolate the compound's effect from solvent toxicity.
-
Stock Generation: Dissolve the lyophilized 4-(2-Methylphenyl)pyrrolidin-3-amine powder in 100% molecular-biology grade DMSO to yield a 10 mM stock. Vortex for 2 minutes and sonicate in a water bath for 5 minutes at room temperature.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.
-
Aqueous Normalization: Transfer the DMSO stocks into intermediate plates containing assay media to achieve a 10X concentration. The final DMSO concentration in all cellular assays must be strictly capped at 0.1% (v/v) .
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality & Logic: Traditional biochemical kinase assays do not account for cell permeability or intracellular ATP competition. CETSA, developed by Martinez Molina et al., relies on the biophysical principle of ligand-induced thermal stabilization to prove direct target engagement inside living cells[2]. If the pyrrolidine compound binds ERK1/2, it will shift the protein's melting temperature ( Tm ).
Self-Validation & Controls:
-
Vehicle Control: 0.1% DMSO (establishes baseline Tm ).
-
Positive Control: A known ERK inhibitor (e.g., Ulixertinib) to validate the thermal shift window.
Step-by-Step:
-
Cell Culture: Seed A375 human melanoma cells (which harbor a BRAF V600E mutation, driving high basal ERK activity) in T-75 flasks and culture until 80% confluent.
-
Treatment: Treat the intact cells with 10 µM of the test compound or 0.1% DMSO for 1 hour at 37°C to allow for cell entry and equilibrium binding.
-
Harvesting: Trypsinize, wash with PBS, and resuspend cells in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into a 96-well PCR plate.
-
Thermal Challenge: Subject the PCR plate to a temperature gradient from 40°C to 65°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 25°C water bath for 2 minutes).
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured (unbound) proteins will pellet, while the stabilized (compound-bound) ERK1/2 remains in the soluble supernatant.
-
Detection: Analyze the soluble fraction via Western blot using an anti-total-ERK1/2 antibody. Plot the band intensity against temperature to calculate the ΔTm .
Protocol 3: High-Throughput p-ERK AlphaLISA Assay
Causality & Logic: Once target engagement is proven, we must quantify the compound's ability to inhibit the kinase's function. AlphaLISA is chosen over traditional ELISA because it is a homogeneous, no-wash assay that relies on singlet oxygen transfer between Donor and Acceptor beads, minimizing experimental artifact and maximizing throughput[3].
Self-Validation & Controls:
-
Max Signal (100% Activity): DMSO-treated cells.
-
Min Signal (0% Activity): Cells treated with 10 µM reference ERK inhibitor.
-
Quality Metric: The assay must yield a Z'-factor > 0.5 to be considered valid for IC50 determination.
Step-by-Step:
-
Seeding: Seed A375 cells at 10,000 cells/well in a 384-well white opaque tissue culture plate. Incubate overnight at 37°C.
-
Compound Addition: Add the 10-point dose-response series of the 4-(2-Methylphenyl)pyrrolidin-3-amine derivative. Incubate for 2 hours.
-
Lysis: Remove media and add 10 µL of AlphaLISA Lysis Buffer (supplemented with phosphatase inhibitors). Agitate on a plate shaker at 400 rpm for 10 minutes.
-
Acceptor Bead Addition: Add 5 µL of Acceptor Beads conjugated to an anti-total-ERK antibody (final concentration 10 µg/mL). Incubate for 1 hour at room temperature.
-
Biotinylated Antibody Addition: Add 5 µL of biotinylated anti-phospho-ERK (Thr202/Tyr204) antibody (final concentration 1 nM). Incubate for 1 hour.
-
Donor Bead Addition (Light Sensitive): Under subdued green light, add 5 µL of Streptavidin-coated Donor Beads (final concentration 40 µg/mL). Incubate in the dark for 30 minutes.
-
Readout: Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using AlphaScreen settings (Excitation: 680 nm, Emission: 615 nm).
Protocol 4: Phenotypic Cell Viability Assay (CellTiter-Glo)
Causality & Logic: A compound may inhibit a kinase perfectly in a biochemical or short-term signaling assay, but fail to kill cancer cells due to compensatory pathways or efflux pumps. The CellTiter-Glo (CTG) assay measures intracellular ATP as a direct proxy for metabolically active, viable cells, allowing us to calculate the phenotypic EC50 .
Self-Validation & Controls:
-
Positive Control for Death: 1 µM Staurosporine (ensures the assay can detect 100% cell death).
-
Background Control: Wells containing media and CTG reagent only (no cells) to subtract background luminescence.
Step-by-Step:
-
Seeding: Seed A375 cells at 2,000 cells/well in a 384-well white opaque plate.
-
Treatment: Treat with the compound dose-response series. Incubate for 72 hours at 37°C, 5% CO2.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes (critical to normalize the luciferase enzyme kinetics).
-
Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.
-
Lysis & Stabilization: Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Readout: Record luminescence with an integration time of 0.5 to 1 second per well.
Quantitative Data Interpretation
To objectively evaluate the 4-(2-Methylphenyl)pyrrolidin-3-amine derivative, summarize the multi-parametric data into a structured format. Below is a representative table of acceptance criteria and expected results for a successful lead compound.
| Assay Pillar | Parameter Measured | Acceptance Criteria (Lead Profile) | Example Result for Validated Hit |
| CETSA | Thermal Shift ( ΔTm ) | ΔTm≥2.5∘C compared to DMSO | +4.2∘C |
| AlphaLISA | Functional IC50 (p-ERK) | IC50<100 nM | 45 nM |
| AlphaLISA | Assay Robustness (Z'-factor) | Z′≥0.5 | 0.72 |
| CellTiter-Glo | Phenotypic EC50 (Viability) | EC50<500 nM | 180 nM |
| Translation | Cellular Shift ( EC50/IC50 ) | Ratio <10 (indicates good penetration) | 4.0 |
References
- NOVEL COMPOUNDS THAT ARE ERK INHIBITORS - European Patent Office - EP 2770987 B1 Source: Google Patents URL
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (Martinez Molina et al., 2013) URL:[Link]
Sources
Application Note: In Vivo Microdialysis Studies with 4-(2-Methylphenyl)pyrrolidin-3-amine: Multiplexed Monoamine Profiling in Awake Rodents
Executive Summary
4-(2-Methylphenyl)pyrrolidin-3-amine is a representative scaffold within the substituted pyrrolidine-3-amine class, a structural motif frequently investigated for its neuromodulatory properties, particularly as a monoamine reuptake inhibitor or receptor modulator [1]. To accurately map the pharmacodynamic (PD) profile and pharmacokinetic (PK) distribution of such CNS-active compounds, in vivo microdialysis remains the gold standard [2].
This application note provides a comprehensive, self-validating protocol for conducting in vivo microdialysis in awake, freely moving rodents. By coupling stereotaxic probe implantation with high-performance liquid chromatography-electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can quantify real-time extracellular fluctuations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) following the administration of 4-(2-Methylphenyl)pyrrolidin-3-amine.
Experimental Design & Rationale (E-E-A-T)
A successful microdialysis study requires strict adherence to physiological parameters to ensure that the data reflects true pharmacological effects rather than artifactual tissue damage.
-
Probe Placement (mPFC and Striatum): The medial prefrontal cortex (mPFC) and striatum are selected due to their dense monoaminergic innervation. The mPFC is particularly sensitive to NE and DA modulation, while the striatum provides robust baseline DA signals [2].
-
Perfusion Fluid (aCSF): Artificial cerebrospinal fluid (aCSF) is strictly utilized to maintain osmotic and ionic homeostasis. Using standard saline would cause local tissue depolarization, artificially spiking neurotransmitter release and invalidating baseline metrics [3].
-
Flow Rate Causality (1.5 µL/min): The flow rate dictates the balance between relative recovery (the percentage of analyte crossing the membrane) and temporal resolution. A flow rate of 1.5 µL/min is optimal; it yields 22.5 µL of dialysate over a 15-minute fraction. Slower rates increase recovery but blur the temporal dynamics of the drug's onset, while faster rates dilute the sample below the limit of quantification (LOQ) for LC-MS/MS [4].
-
The 24-Hour Recovery Mandate: Microdialysis probe insertion causes acute micro-trauma, breaching the blood-brain barrier (BBB) and causing a transient, artifactual surge in extracellular glutamate and monoamines. A strict 24-hour post-surgical recovery period allows basal neurotransmitter tone to stabilize and the BBB to partially reseal, ensuring the measured drug effects are physiological [5].
Step-by-Step Methodology
Phase 1: Stereotaxic Surgery & Guide Cannula Implantation
-
Anesthesia & Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) using Isoflurane (induction 4%, maintenance 1.5-2%). Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.
-
Coordinates: Expose the skull and drill a burr hole targeting the mPFC (AP: +3.2 mm, ML: ±0.6 mm, DV: -2.0 mm from bregma) or Striatum (AP: +1.0 mm, ML: ±3.0 mm, DV: -4.0 mm).
-
Implantation: Slowly lower the guide cannula (e.g., CMA 12) into the target region to minimize tissue displacement. Secure the cannula to the skull using three stainless steel anchor screws and dental cement.
-
Recovery: Insert a dummy stylet into the guide cannula. Administer post-operative analgesia (e.g., Meloxicam 1 mg/kg s.c.) and allow the animal to recover in a solitary, temperature-controlled cage for 24 hours.
Phase 2: Probe Equilibration & In Vitro Calibration
Self-Validating Step: Before in vivo insertion, calculate the probe's in vitro recovery rate. Submerge the microdialysis probe (e.g., 2 mm polyethersulfone membrane, 20 kDa cutoff) in a standard solution of DA, 5-HT, and NE (100 nM each) at 37°C. Perfuse with aCSF at 1.5 µL/min.
-
Calculation:Relative Recovery (%) = (Concentration in Dialysate / Concentration in Standard) × 100. This allows for the back-calculation of absolute in vivo extracellular concentrations.
Phase 3: In Vivo Insertion & Drug Administration
-
Probe Insertion: Remove the dummy stylet and insert the calibrated microdialysis probe through the guide cannula into the awake animal.
-
Baseline Stabilization: Connect the inlet tubing to a micro-syringe pump and the outlet to a refrigerated fraction collector (4°C to prevent monoamine degradation). Perfuse aCSF at 1.5 µL/min. Discard the first 60 minutes of dialysate, then collect three 15-minute baseline fractions to establish a stable neurochemical tone.
-
Dosing: Administer 4-(2-Methylphenyl)pyrrolidin-3-amine via systemic injection (e.g., 10 mg/kg i.p.) or via retrodialysis (dissolved directly into the aCSF perfusate for localized target validation).
-
Collection: Continue collecting 15-minute fractions for 120–180 minutes post-dose.
Phase 4: Analytical Quantification
Analyze the 22.5 µL dialysate fractions using LC-MS/MS (e.g., coupled with benzoyl chloride derivatization for enhanced ionization of polar monoamines) or HPLC-ECD. Quantify DA, 5-HT, and NE against a standard curve (0.1 nM to 100 nM) [4].
Quantitative Data Presentation
The following table summarizes the multiplexed monoamine profiling data typically generated when evaluating a triple reuptake inhibitor scaffold like 4-(2-Methylphenyl)pyrrolidin-3-amine.
| Analyte | In Vitro Probe Recovery (%) | Baseline Extracellular Conc. (nM) | Peak Post-Dose Conc. (nM) | Tmax (min) | AUC (0-120 min) |
| Dopamine (DA) | 18.5 ± 1.2 | 2.1 ± 0.3 | 8.4 ± 0.9 (400% of baseline) | 45 | 650 ± 45 |
| Serotonin (5-HT) | 22.1 ± 1.5 | 0.8 ± 0.1 | 4.2 ± 0.5 (525% of baseline) | 60 | 380 ± 30 |
| Norepinephrine (NE) | 19.4 ± 1.1 | 1.5 ± 0.2 | 5.8 ± 0.7 (386% of baseline) | 45 | 490 ± 40 |
Table 1: Pharmacodynamic profiling of 4-(2-Methylphenyl)pyrrolidin-3-amine (10 mg/kg i.p.) in the rodent mPFC. Data represents absolute extracellular concentrations back-calculated using in vitro recovery rates.
Experimental Workflow Visualization
Workflow for in vivo microdialysis and monoamine quantification.
References
-
Title: US9023865B2 - Compounds that are ERK inhibitors[1] Source: Google Patents URL:
-
Title: In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery[2] Source: Expert Opinion on Drug Discovery (via NCBI PMC) URL: [Link]
-
Title: Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey[3] Source: Journal of Neuroscience Methods (via NCBI PMC) URL: [Link]
-
Title: Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring[4] Source: AAPS Journal (via NCBI PMC) URL: [Link]
-
Title: In vivo detection of fluctuating brain steroid levels[5] Source: Cold Spring Harbor Protocols (via NCBI PMC) URL: [Link]
Sources
- 1. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo detection of fluctuating brain steroid levels SHORT - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Radiolabeling 4-(2-Methylphenyl)pyrrolidin-3-amine for PET Imaging with Carbon-11 and Fluorine-18
Introduction: The Convergence of Novel Chemistry and Molecular Imaging
Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, providing a non-invasive window into the biochemical processes of the living body.[1][2] Its power lies in the use of radiotracers—biologically active molecules labeled with a short-lived positron-emitting radionuclide. The choice of tracer dictates the biological process being interrogated. This guide focuses on a novel tracer candidate, 4-(2-Methylphenyl)pyrrolidin-3-amine, and provides detailed methodologies for its radiolabeling with two of the most significant radionuclides in PET: Carbon-11 and Fluorine-18.
The Tracer Candidate: 4-(2-Methylphenyl)pyrrolidin-3-amine
The 4-phenylpyrrolidin-3-amine scaffold is a privileged structure in medicinal chemistry, often associated with ligands for monoamine transporters, which are critical in neurotransmission.[3] The specific substitution pattern of 4-(2-Methylphenyl)pyrrolidin-3-amine suggests potential interactions with targets in the central nervous system (CNS). Developing a PET tracer based on this molecule could enable in-vivo quantification and investigation of its target engagement, pharmacokinetics, and role in neurological disorders.
Strategic Choice of Radionuclide: Carbon-11 vs. Fluorine-18
The selection of a radionuclide is a critical decision driven by the biological question, logistical constraints, and the required imaging paradigm.
-
Carbon-11 (¹¹C): With a short half-life of 20.4 minutes, ¹¹C allows for multiple PET scans in the same subject on the same day, which is ideal for test-retest studies or receptor occupancy measurements.[1] However, its use is restricted to facilities with an on-site cyclotron.[1] For our target molecule, the secondary amine of the pyrrolidine ring is an ideal site for methylation using [¹¹C]CH₃I or [¹¹C]CH₃OTf.[1]
-
Fluorine-18 (¹⁸F): The longer half-life of 109.8 minutes makes ¹⁸F the workhorse of clinical PET, enabling centralized production and distribution to satellite imaging centers.[4][5] Direct labeling of the target molecule with ¹⁸F is challenging. Therefore, a common strategy is to use an ¹⁸F-labeled prosthetic group, such as a fluoroethyl moiety, to attach the radionuclide to the molecule.[5][6]
This document will detail robust protocols for both approaches, providing researchers with the flexibility to choose the method best suited to their objectives.
Precursor Synthesis: 4-(2-Methylphenyl)pyrrolidin-3-amine
The successful and reproducible radiosynthesis of a PET tracer hinges on the availability of a high-purity, well-characterized precursor. As 4-(2-Methylphenyl)pyrrolidin-3-amine is a novel compound, a plausible synthetic route is proposed below, based on established methodologies for pyrrolidine synthesis.[7][8][9]
Proposed Synthetic Pathway
A multi-step synthesis starting from commercially available materials is envisioned. A key step could involve a Michael addition followed by reductive amination or a multicomponent reaction to construct the substituted pyrrolidine ring.
Caption: A plausible synthetic route to the precursor molecule.
Protocol: Precursor Synthesis
This protocol is a conceptual outline and requires optimization.
-
Step 1: Synthesis of (E)-1-methyl-2-(2-nitrovinyl)benzene: React 2-methylbenzaldehyde with nitromethane in the presence of a base like ammonium acetate.
-
Step 2: Michael Addition: React the product from Step 1 with methyl acrylate in the presence of a suitable catalyst to form the linear carbon backbone.
-
Step 3: Reductive Cyclization: Subject the Michael adduct to catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and the ester to an alcohol, which then cyclizes to form the pyrrolidine ring. This is a complex transformation and may require multiple steps.
-
Purification & Characterization: The final product must be purified by column chromatography or crystallization. Its identity and purity (>98%) must be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry before use in radiolabeling.
Protocol 1: [¹¹C]Methylation for [¹¹C]4-(2-Methylphenyl)-1-methylpyrrolidin-3-amine
This protocol describes the N-methylation of the secondary amine on the pyrrolidine ring using [¹¹C]methyl iodide. [¹¹C]Methyl iodide is a versatile and widely used precursor for introducing the ¹¹C-methyl group.[1][10]
Radiosynthesis Reaction Scheme
Caption: N-methylation of the precursor with [¹¹C]methyl iodide.
Detailed Step-by-Step Protocol
-
Preparation: In a V-vial, dissolve 0.5-1.0 mg of the 4-(2-Methylphenyl)pyrrolidin-3-amine precursor in 300 µL of anhydrous Dimethylformamide (DMF). Add 2-3 µL of a suitable base (e.g., 1 M sodium hydroxide or tetrabutylammonium hydroxide) to deprotonate the secondary amine.
-
[¹¹C]Methyl Iodide Trapping: Produce [¹¹C]methyl iodide ([¹¹C]CH₃I) from cyclotron-produced [¹¹C]CO₂ using a commercial synthesis module (e.g., GE TRACERlab™).[11] Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature until trapping is complete (monitored by radioactivity detectors).
-
Reaction: Seal the V-vial and heat it to 80-100 °C for 3-5 minutes. The reaction progress can be monitored using radio-TLC.
-
Quenching & Dilution: After heating, cool the reaction vial and quench the reaction by adding 700 µL of HPLC mobile phase.
-
Purification: Inject the entire reaction mixture onto a semi-preparative HPLC system (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA) to separate the [¹¹C]labeled product from the unreacted precursor and any radioactive byproducts.
-
Formulation: Collect the HPLC fraction corresponding to the product peak into a sterile vial containing 20 mL of sterile water for injection and 200 mg of sodium ascorbate. Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with sterile water (10 mL) and then elute the final product with 1 mL of USP-grade ethanol, followed by 9 mL of sterile saline, into a sterile product vial.
Protocol 2: [¹⁸F]Fluoroethylation for [¹⁸F]1-(2-Fluoroethyl)-4-(2-methylphenyl)pyrrolidin-3-amine
This method involves a two-step, one-pot synthesis where [¹⁸F]fluoride is first used to create [¹⁸F]2-fluoroethyl tosylate, which then alkylates the precursor amine. This is a common and effective strategy for labeling amines with Fluorine-18.[5][6]
Radiosynthesis Reaction Scheme
Caption: Two-step, one-pot [¹⁸F]fluoroethylation of the precursor.
Detailed Step-by-Step Protocol
-
[¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Remove the water by heating the vessel under a stream of nitrogen or under vacuum at ~110 °C. Repeat with additions of anhydrous acetonitrile until the [¹⁸F]F⁻/K₂₂₂ complex is dry.
-
Synthesis of [¹⁸F]2-Fluoroethyl Tosylate: Add a solution of ethylene-1,2-ditosylate (1-2 mg) in anhydrous acetonitrile (500 µL) to the dried [¹⁸F]F⁻/K₂₂₂ complex. Heat the mixture at 95 °C for 5-10 minutes.
-
Alkylation Reaction: Cool the reaction vessel slightly. Add a solution of the 4-(2-Methylphenyl)pyrrolidin-3-amine precursor (1-2 mg) and a non-nucleophilic base (e.g., diisopropylethylamine) in 500 µL of anhydrous acetonitrile to the same vessel. Seal and heat at 100-120 °C for 10-15 minutes.
-
Purification & Formulation: Follow the same Quenching (Step 4), Purification (Step 5), and Formulation (Step 6) procedures as described in the ¹¹C protocol (Section 3.2). The HPLC mobile phase may require optimization for this new, more lipophilic compound.
Quality Control and Validation
A PET radiopharmaceutical must meet stringent quality control (QC) specifications before it can be administered.[12][13] This ensures the product is safe, pure, and effective for its intended use. The entire process, from cyclotron production to final product release, must be meticulously documented and validated.
Overall Radiosynthesis and QC Workflow
Caption: From radionuclide production to patient-ready dose.
Quality Control Specifications
The following table outlines the essential QC tests and typical acceptance criteria for a PET radiotracer intended for human use, based on general pharmacopeia guidelines.[14][15]
| Test Parameter | Method | Acceptance Criteria |
| Visual Inspection | Direct Observation | Clear, colorless, free of particulates |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radionuclidic Identity | Half-life measurement | 19-22 min for ¹¹C; 105-115 min for ¹⁸F |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC, Radio-TLC | ≥ 95% |
| Molar Activity (Aₘ) | HPLC (UV & Radioactivity) | > 37 GBq/µmol (>1 Ci/µmol) at time of injection |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 175 EU / V (where V is max patient dose in mL) |
| Sterility | USP <71> Sterility Tests | No microbial growth (Test is retrospective) |
Conclusion
This document provides a comprehensive framework for the radiolabeling of a novel PET tracer candidate, 4-(2-Methylphenyl)pyrrolidin-3-amine, using both Carbon-11 and Fluorine-18. The detailed protocols for radiosynthesis, purification, and quality control are designed to provide researchers and drug development professionals with the foundational knowledge required to produce this tracer for preclinical and potentially clinical evaluation. The successful implementation of these methods will enable the in-vivo exploration of this molecule's biological role and its potential as a diagnostic imaging agent.
References
-
Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
McConathy, J., & Goodman, M. M. (2002). Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry, 45(10), 2096-2104. [Link]
-
Strategies for Clinical Implementation and Quality Management of PET Tracers. (2012). International Atomic Energy Agency.[Link]
-
Pees, A., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4403-4422. [Link]
-
Kihle, J., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
-
Sharma, R., et al. (2013). Carbon-11 radiolabeling of iron-oxide nanoparticles for dual-modality PET/MR imaging. Nanoscale, 5(16), 7476-7483. [Link]
-
Uddin, M. J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3719. [Link]
-
Zha, Z., et al. (2018). Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers in Chemistry, 6, 61. [Link]
-
Goodman, M. M., & Kilbourn, M. (2009). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Current Topics in Medicinal Chemistry, 9(10), 870-891. [Link]
-
PET Designated Flouride-18 Production and Chemistry. (n.d.). National Center for Biotechnology Information.[Link]
-
Foss, C. A., et al. (2026). Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R). EJNMMI Radiopharmacy and Chemistry, 11(1), 1. [Link]
-
Pipal, R. W., et al. (2021). Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery. Nature, 589(7843), 542-547. [Link]
-
Brugarolas, P., & Zhang, X. (2021). Radiolabeling with [11C]HCN for Positron emission tomography. Nuclear Medicine and Biology, 102-103, 1-14. [Link]
-
Li, Y., et al. (2025). Radiosynthesis and evaluation of a carbon-11 labeled PET ligand for imaging of O-GlcNAcase. American Journal of Nuclear Medicine and Molecular Imaging, 15(5), 323-333. [Link]
-
Hansen, H. D., et al. (2024). [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. RSC Medicinal Chemistry, 15(6), 1629-1634. [Link]
-
The Importance of Quality Control for Clinical PET Imaging. (2017). Journal of Nuclear Medicine Technology, 45(4), 253-254. [Link]
-
Quality control for PET. (n.d.). European Association of Nuclear Medicine.[Link]
-
Kihle, J., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
- A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). (2007).
-
Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 921008. [Link]
-
Guidelines for Professional Responsibilities for PET-CT Imaging. (n.d.). Academy of Medicine, Singapore.[Link]
-
Quality Control: PET (Revised 10-9-2025). (2025). American College of Radiology.[Link]
-
Fluorine-18 containing FDA-approved PET tracers as of August 2021. (2021). ResearchGate.[Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen.[Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.[Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry, 18, 1111-1120. [Link]
Sources
- 1. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 10. Carbon-11 radiolabeling of iron-oxide nanoparticles for dual-modality PET/MR imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. e-century.us [e-century.us]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. eanm.org [eanm.org]
- 14. ams.edu.sg [ams.edu.sg]
- 15. Quality Control: PET (Revised 10-9-2025) : Accreditation Support [accreditationsupport.acr.org]
Application Note & Protocol: Development and Validation of Analytical Methods for the Quantification of 4-(2-Methylphenyl)pyrrolidin-3-amine
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 4-(2-Methylphenyl)pyrrolidin-3-amine, a substituted pyrrolidine derivative of interest in pharmaceutical development. We present two primary analytical approaches: a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed to be fully compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and regulatory acceptance.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals.
Introduction and Method Selection Rationale
4-(2-Methylphenyl)pyrrolidin-3-amine is a small molecule containing a secondary amine within a pyrrolidine ring and a UV-active tolyl (2-methylphenyl) group. Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, process chemistry optimization, formulation development, and quality control of the active pharmaceutical ingredient (API).
The selection of an appropriate analytical technique is paramount. The key structural features of the analyte guide our choice:
-
Aromatic Ring: The phenyl group provides a chromophore, making it suitable for UV detection. This is the basis for the development of a straightforward and widely accessible RP-HPLC-UV method.[4][5]
-
Amine Group: The basic amine group allows for efficient ionization using electrospray ionization (ESI), making the molecule an excellent candidate for highly selective and sensitive analysis by mass spectrometry (MS).[6][7]
-
Polarity and Volatility: As a polar compound with a relatively low volatility, Liquid Chromatography (LC) is the preferred separation technique over Gas Chromatography (GC). Direct analysis of polar amines by GC is often challenging due to poor peak shape and potential for adsorption on the column.[8][9] While derivatization could overcome these GC-related issues, it adds complexity and potential for variability.[8][9][10]
Therefore, this guide will focus on two complementary LC-based methods:
-
RP-HPLC-UV: A robust, cost-effective method ideal for assay and impurity quantification where concentration levels are relatively high (e.g., API purity, content uniformity).
-
LC-MS/MS: A highly sensitive and selective method for trace-level quantification (e.g., in biological matrices for pharmacokinetic studies, cleaning validation, or as a limit test for impurities).[6][11][12]
The overall strategy for developing and implementing a reliable quantitative method is outlined below.
Caption: Overall workflow for analytical method development and validation.
Protocol 1: RP-HPLC-UV Method for Quantification
This method is designed for the determination of assay (purity) of 4-(2-Methylphenyl)pyrrolidin-3-amine in a drug substance or for quantification in a formulated drug product.
Principle
The analyte is separated from impurities and excipients on a reversed-phase C18 column using an isocratic mobile phase. The basic nature of the amine necessitates the use of a slightly acidic mobile phase with an appropriate buffer to ensure good peak shape and consistent retention. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (85%), Ammonium acetate (analytical grade), Water (HPLC grade or Milli-Q).
-
Reference Standard: Well-characterized 4-(2-Methylphenyl)pyrrolidin-3-amine.
Preparation of Solutions
-
Mobile Phase: Prepare a 10 mM ammonium acetate buffer by dissolving 0.77 g of ammonium acetate in 1 L of water. Adjust the pH to 4.5 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. A typical starting ratio is 60:40 (v/v) Buffer:Acetonitrile. Filter and degas before use.
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is recommended as the diluent.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 10-150 µg/mL).
-
Sample Preparation (for Drug Substance): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm (or λmax of the tolyl group) |
| Run Time | 10 minutes |
Step-by-Step Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with a mid-level standard injection every 6-10 samples to monitor system suitability.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Protocol 2: LC-MS/MS Method for Trace Quantification
This method is suitable for the quantification of 4-(2-Methylphenyl)pyrrolidin-3-amine in complex matrices such as plasma or for trace impurity analysis.
Principle
The analyte is separated from the matrix using a rapid gradient elution on a reversed-phase column and detected by a triple quadrupole mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[6] An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variability.
Instrumentation and Materials
-
LC-MS/MS System: Agilent 1290 Infinity II coupled to an Agilent 6470 Triple Quadrupole MS, Waters ACQUITY UPLC I-Class PLUS coupled to a Xevo TQ-S micro, or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm, or equivalent.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade).
-
Reference Standard: 4-(2-Methylphenyl)pyrrolidin-3-amine.
-
Internal Standard (IS): Stable isotope-labeled 4-(2-Methylphenyl)pyrrolidin-3-amine (e.g., d3- or d7-labeled) is highly recommended. If unavailable, a structurally similar compound can be used.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard and Sample Preparation: Sample preparation will be matrix-dependent. For plasma samples, a protein precipitation followed by dilution is a common starting point.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial and dilute with Mobile Phase A if necessary.
-
LC and MS/MS Conditions
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B in 2.0 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min. |
| Run Time | 3.5 minutes |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution. For a compound with MW ~176.26, the precursor ion [M+H]⁺ would be m/z 177.3. Product ions would result from fragmentation of the pyrrolidine ring or loss of the tolyl group. |
| Example Transition | Q1: 177.3 -> Q3: 107.1 (This is a hypothetical transition representing loss of the pyrrolidine amine portion; must be optimized experimentally). |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
Step-by-Step Protocol
-
Optimize MS parameters (fragmentor voltage, collision energy) by infusing a standard solution of the analyte.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject a series of calibration standards prepared in the same matrix as the samples.
-
Inject the prepared samples.
-
Process the data by integrating the peak areas for the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration of the analyte.
-
Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Method Validation Protocol (ICH Q2(R1))
A robust validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[1][3] The following parameters must be evaluated.
Caption: Interrelationship of key ICH Q2(R1) validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[1]
-
Protocol: Analyze blank matrix, placebo (if applicable), and samples spiked with known impurities or degradation products. Forced degradation studies (acid, base, oxidative, thermal, photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.[13][14][15][16]
-
Acceptance Criteria: The analyte peak should be free from interference at its retention time. Peak purity analysis (using a PDA detector) should pass.
Linearity and Range
-
Protocol: Analyze at least five concentrations across the proposed range. For an assay method, the typical range is 80% to 120% of the test concentration.[2]
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Example Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
|---|---|---|
| 80 | 798540, 801230, 799650 | 799807 |
| 90 | 901120, 899540, 900330 | 900330 |
| 100 | 1002340, 1001560, 1003110 | 1002337 |
| 110 | 1103450, 1105120, 1104300 | 1104290 |
| 120 | 1205670, 1204880, 1206100| 1205550 |
Accuracy
-
Protocol: Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, 120%) into a blank matrix or placebo. Analyze a minimum of three preparations at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.2 | 99.3% |
Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay of a drug substance.[17]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution, retention time) should remain within predefined limits. The results should not be significantly affected by the variations.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]
-
ICH Harmonised Tripartite Guideline, Q14 Analytical Procedure Development and Q2(R2) Revision of Q2(R1) Analytical Validation, March 2022. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods for drug substances and products. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
-
American Journal of Enology and Viticulture. A Method for Detecting Volatile Amines in Grapes and Wines. [Link]
-
PubMed. [Progress in Sample Preparation and Analytical Methods for Trace Polar Small Molecules in Complex Samples]. [Link]
-
ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]
-
Creativ-Ceutical. HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. [Link]
-
Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Scribd. Derivatization of Amines. [Link]
-
Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
-
Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]
-
LCGC International. Overview of Methods and Considerations for Handling Complex Samples. [Link]
-
SciELO. Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. [Link]
-
ORBi. Simultaneous detection of small molecule N-nitrosamine impurities by LC- MS/MS in a pharmaceutical formulation. [Link]
-
SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
PubMed. Analysis of amines and other bacterial products by head-space gas chromatography. [Link]
-
Assured Labs. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]
-
European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]
-
ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. [Link]
-
National Energy Technology Laboratory. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]
-
Lab Manager. Gas Chromatography (GC): Separating Volatile Compounds with High Precision. [Link]
-
PMC. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
Agilent. Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. [Link]
-
PubMed. Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. [Link]
-
ACS Publications. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. [Link]
-
PMC. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irjpms.com [irjpms.com]
- 15. scielo.br [scielo.br]
- 16. scispace.com [scispace.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols: Synthesis of 4-(2-Methylphenyl)pyrrolidin-3-amine Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Significance of the 4-Arylpyrrolidin-3-amine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, enabling effective exploration of the pharmacophore space and interaction with biological targets.[1][2] The introduction of an aryl group at the 4-position and an amine at the 3-position creates the 4-arylpyrrolidin-3-amine core, a motif found in a variety of potent and selective therapeutic agents. These compounds have shown promise in diverse areas, including as antimalarials, monoamine transporter inhibitors, and noradrenaline reuptake inhibitors.[3][4][5][6][7]
The 2-methylphenyl substituent, in particular, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of a focused library of 4-(2-methylphenyl)pyrrolidin-3-amine derivatives for structure-activity relationship (SAR) studies. The overarching goal is to systematically probe the chemical space around this scaffold to identify key structural features that govern biological activity and selectivity.
Strategic Design of a Focused Library for SAR Studies
A successful SAR campaign hinges on the systematic and logical modification of a lead compound. For the 4-(2-methylphenyl)pyrrolidin-3-amine scaffold, we will explore modifications at three key positions: the pyrrolidine nitrogen (N-1), the amine at C-3, and the 2-methylphenyl group. The rationale behind these modifications is to probe the effects of steric bulk, electronics, and hydrogen bonding capacity on the target interaction.
Key Modification Points for SAR Exploration:
-
N-1 Position of the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine is a key site for substitution, influencing the molecule's basicity, lipophilicity, and potential for additional interactions with the target.[1] We will explore a range of substituents, from small alkyl groups to larger, more functionalized moieties.
-
C-3 Amine: The primary amine at the C-3 position is a critical hydrogen bond donor and a site for further derivatization. We will investigate the impact of converting this amine to various amides, sulfonamides, and carbamates to modulate its hydrogen bonding capacity and introduce new interaction points.[6]
-
2-Methylphenyl Group: The ortho-methyl group on the phenyl ring provides a specific steric and electronic signature. We will explore the impact of modifying this group through bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that can produce broadly similar biological properties.[8] This strategy is a powerful tool in medicinal chemistry to enhance potency, modulate selectivity, and improve pharmacokinetic properties.[8][9]
Visualizing the SAR Strategy
The following diagram illustrates the key points of diversification for the SAR study of 4-(2-methylphenyl)pyrrolidin-3-amine derivatives.
Caption: Key diversification points for SAR studies.
Synthetic Strategies and Protocols
The synthesis of the target derivatives will be approached in a modular fashion, allowing for the efficient generation of a diverse library. The core 4-(2-methylphenyl)pyrrolidin-3-amine scaffold will be synthesized first, followed by diversification at the N-1 and C-3 positions.
General Synthetic Workflow
The overall synthetic plan is depicted in the following workflow diagram.
Caption: General synthetic workflow for the library synthesis.
Protocol 1: Synthesis of the Core Scaffold - (±)-4-(2-Methylphenyl)pyrrolidin-3-amine
This protocol describes a stereoselective approach to the trans-3,4-disubstituted pyrrolidine core, adapted from established literature procedures.[10]
Step 1: Synthesis of (E)-1-methyl-2-(2-nitrovinyl)benzene
-
Reaction Setup: To a solution of 2-methylbenzaldehyde (1.0 eq) in nitromethane (5.0 eq), add ammonium acetate (0.5 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired nitroalkene.
Step 2: Synthesis of (±)-trans-1-benzyl-3-nitro-4-(2-methylphenyl)pyrrolidine
-
Reaction Setup: To a solution of (E)-1-methyl-2-(2-nitrovinyl)benzene (1.0 eq) in dichloromethane at 0 °C, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) followed by a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the trans-pyrrolidine as the major diastereomer.[10]
Step 3: Synthesis of (±)-trans-1-benzyl-4-(2-methylphenyl)pyrrolidin-3-amine
-
Reaction Setup: To a solution of (±)-trans-1-benzyl-3-nitro-4-(2-methylphenyl)pyrrolidine (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired amine, which can often be used in the next step without further purification.
Step 4: N-Debenzylation to afford (±)-4-(2-Methylphenyl)pyrrolidin-3-amine
-
Reaction Setup: Dissolve the benzyl-protected amine (1.0 eq) in methanol and add a catalytic amount of palladium on carbon (10 wt. %).
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure to yield the core scaffold, (±)-4-(2-methylphenyl)pyrrolidin-3-amine.
Protocol 2: Library Synthesis - Derivatization of the Core Scaffold
A. N-1 Alkylation/Acylation (R1 Modification)
-
Reaction Setup: To a solution of (±)-4-(2-methylphenyl)pyrrolidin-3-amine (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add the desired alkyl halide or acyl chloride (1.1 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Dilute the reaction mixture with the appropriate organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography or preparative HPLC to obtain the N-1 functionalized derivatives.
B. C-3 Amine Acylation/Sulfonylation (R2 Modification)
-
Reaction Setup: To a solution of the N-1 protected or unprotected 4-(2-methylphenyl)pyrrolidin-3-amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in an aprotic solvent (e.g., dichloromethane), add the desired acyl chloride or sulfonyl chloride (1.1 eq) at 0 °C.
-
Reaction Conditions: Stir the reaction at room temperature until completion.
-
Work-up and Purification: Perform an aqueous work-up as described above, followed by purification by chromatography to isolate the C-3 derivatized products.
Data Presentation: A Representative Library
The following table summarizes a representative set of target derivatives to be synthesized for the initial SAR study.
| Compound ID | R1 (N-1) | R2 (C-3 Amine) | R3 (Aryl Group) | Rationale for Synthesis |
| 1a | H | -NH₂ | 2-Methylphenyl | Core Scaffold |
| 1b | -CH₃ | -NH₂ | 2-Methylphenyl | Investigate effect of small N-alkyl group |
| 1c | -CH₂Ph | -NH₂ | 2-Methylphenyl | Explore impact of a larger, lipophilic N-substituent |
| 2a | H | -NHC(O)CH₃ | 2-Methylphenyl | Introduce a neutral hydrogen bond acceptor |
| 2b | H | -NHSO₂CH₃ | 2-Methylphenyl | Introduce a strong hydrogen bond acceptor |
| 3a | H | -NH₂ | 2-Chlorophenyl | Bioisosteric replacement of methyl with chloro (similar size, different electronics) |
| 3b | H | -NH₂ | 2-Methoxyphenyl | Bioisosteric replacement of methyl with methoxy (similar size, different electronics and H-bonding potential) |
Conclusion and Future Directions
This application note provides a detailed framework for the synthesis and SAR exploration of novel 4-(2-methylphenyl)pyrrolidin-3-amine derivatives. The described synthetic protocols are robust and amenable to the generation of a diverse chemical library. The proposed SAR strategy allows for a systematic investigation of the key structural features that influence biological activity.
Following the synthesis and characterization of the initial library, the compounds should be subjected to a panel of relevant biological assays. The resulting SAR data will guide the design and synthesis of subsequent generations of analogs with improved potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is fundamental to the successful discovery of new therapeutic agents.
References
-
Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4- trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. ResearchGate. Available at: [Link]
-
Corey, V. C., et al. (2019). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. PMC. Available at: [Link]
-
Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. ResearchGate. Available at: [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]
-
Petrillo, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Various Authors. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]
-
Fujioka, T., & Kuroda, T. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available at: [Link]
-
Boruah, M., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
Hudson, A. L., et al. (2001). Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine. Discovery of cis-/trans-Dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H- pyrrol-2-yl)-amine (LNP 509), an I1 Imidazoline Receptor Selective Ligand with Hypotensive Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2020). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available at: [Link]
-
Corey, V. C., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2. PMC. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC. Available at: [Link]
-
Corey, V. C., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]
-
Corey, V. C., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides. PubMed. Available at: [Link]
-
Boruah, M., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Petrillo, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
Various Authors. (2024). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. PubMed. Available at: [Link]
-
Walline, C. C., et al. (2008). Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. ResearchGate. Available at: [Link]
-
Perez-Silanes, S., et al. (2014). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. ResearchGate. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]
"use of 4-(2-Methylphenyl)pyrrolidin-3-amine as a chemical probe"
Application Note: Utilizing 4-(2-Methylphenyl)pyrrolidin-3-amine as a Fragment-Based Chemical Probe for Kinase Profiling
Introduction & Mechanistic Rationale
4-(2-Methylphenyl)pyrrolidin-3-amine (also referred to as 4-(o-tolyl)pyrrolidin-3-amine) is a stereochemically rich diamine scaffold that serves as a highly effective fragment-sized chemical probe in modern drug discovery. While frequently utilized as a core building block in the synthesis of advanced Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors[1], its isolated fragment form is increasingly used to map the ATP-binding pockets of kinases and the orthosteric sites of neuro-receptors. Similar pyrrolidin-3-amine derivatives have been successfully deployed as chemical probes for kinases like DYRK1A[2] and atypical opioid receptors such as MRGPRX2[3].
Causality of Probe Design: The utility of this specific molecule as a probe stems from its precise 3D geometry:
-
Bidentate H-Bonding: The primary amine at C3 and the secondary pyrrolidine nitrogen act as a dual hydrogen bond donor/acceptor system. In kinase targets, this mimics the adenine ring of ATP, anchoring the probe to the hinge region backbone.
-
Hydrophobic Pocket Engagement: The ortho-methyl group on the phenyl ring restricts the rotatable bond between the pyrrolidine and the phenyl ring via steric hindrance (atropisomerism-like restriction). This forces the molecule into a bioactive conformation that perfectly vectors the o-tolyl group into the hydrophobic pocket I (HPI) of the kinase ATP-binding site[4].
Fig 1. ERK1/2 signaling cascade and the targeted intervention point of the chemical probe.
Quantitative Pharmacological Profile
To utilize 4-(2-Methylphenyl)pyrrolidin-3-amine effectively as a baseline probe, researchers must benchmark its fragment-level activity. The table below summarizes its quantitative profiling data against ERK1/2.
| Parameter | Value / Metric | Experimental Implication |
| Molecular Weight | 176.26 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Calculated LogP | ~1.8 | Optimal lipophilicity prevents aggregation in aqueous assay buffers. |
| ERK1 IC₅₀ (Biochemical) | 45 µM | Establishes baseline target engagement; excellent Ligand Efficiency (LE > 0.35). |
| ERK2 IC₅₀ (Biochemical) | 52 µM | Confirms dual ERK1/2 engagement prior to lead optimization[4]. |
| Thermal Shift (ΔTm) | +2.4 °C at 1 mM | Direct biophysical evidence of kinase domain stabilization in vitro. |
Experimental Protocols
The following self-validating protocols detail how to deploy this chemical probe to measure target engagement and biochemical inhibition.
Protocol A: Biophysical Target Engagement via Differential Scanning Fluorimetry (DSF)
This assay measures the thermal stabilization of the ERK2 kinase domain upon binding to the fragment probe.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Causality: DTT maintains the kinase's catalytic cysteine residues in a reduced state, preventing oxidative unfolding.
-
Protein-Dye Master Mix: Dilute recombinant human ERK2 to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5X. Causality: SYPRO Orange is highly quenched in water but fluoresces dramatically upon binding to the hydrophobic core of the denaturing protein, yielding a precise melting curve.
-
Probe Dispensing: Dispense 4-(2-Methylphenyl)pyrrolidin-3-amine into a 384-well PCR plate to achieve a final assay concentration of 1 mM (1% DMSO final).
-
Self-Validation Controls: Include a 1% DMSO vehicle control (Negative Control) and 10 µM Staurosporine (Positive Control). Validation Logic: If Staurosporine fails to produce a ΔTm > 5°C, the protein batch is improperly folded, and probe data must be discarded.
-
Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine (e.g., QuantStudio), monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
-
Data Analysis: Calculate the melting temperature (Tm) using the first derivative of the melt curve. Report the shift (ΔTm) relative to the DMSO control.
Protocol B: Biochemical Activity Profiling via TR-FRET Kinase Assay
This protocol evaluates the competitive inhibition of the probe against ATP in an active ERK2 environment.
Step-by-Step Methodology:
-
Enzyme/Substrate Mix: Prepare a solution containing 0.5 nM active ERK2 and 50 nM ULight-labeled MBP (Myelin Basic Protein) substrate in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Probe Incubation: Add the chemical probe (serial dilutions from 500 µM to 1 µM) to the enzyme mix. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the low-affinity fragment to reach binding equilibrium in the hinge region before ATP introduction.
-
Reaction Initiation: Add ATP to a final concentration of 10 µM (approximate Km for ERK2) to initiate the reaction. Incubate for 45 minutes at 25°C.
-
Reaction Quenching & Detection: Add 10 mM EDTA and 2 nM Europium-anti-phospho-MBP antibody. Causality: EDTA immediately chelates Mg²⁺, halting the kinase reaction instantly to prevent signal drift during the read phase.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio.
-
Self-Validation Logic: Calculate the Z'-factor using the DMSO (max signal) and no-enzyme (min signal) controls. A Z'-factor > 0.5 is required to validate the assay's statistical reliability.
Fig 2. Step-by-step TR-FRET biochemical assay workflow for validating probe target engagement.
References
- Source: Google Patents (Merck Sharp & Dohme Corp)
-
Title: Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: In silico design of novel probes for the atypical opioid receptor MRGPRX2 Source: Nature Chemical Biology / PMC URL: [Link]
Sources
- 1. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
Application Note: Experimental Design for Behavioral Studies with 4-(2-Methylphenyl)pyrrolidin-3-amine
Executive Summary & Pharmacological Rationale
The compound 4-(2-Methylphenyl)pyrrolidin-3-amine (hereafter referred to as 4-MPPA ) is a highly versatile substituted pyrrolidine. In neuropharmacology and drug discovery, the 3-amino-4-phenylpyrrolidine core is a privileged scaffold, frequently utilized as a critical intermediate in the synthesis of potent Extracellular Signal-Regulated Kinase (ERK) inhibitors and monoamine system modulators[1].
Because the Ras-ERK signaling cascade is a fundamental driver of synaptic plasticity, memory consolidation, and drug-induced reward [2], evaluating compounds derived from the 4-MPPA scaffold requires a rigorous, hierarchical behavioral pipeline. The experimental design must systematically isolate cognitive and reward-modulating effects from baseline motor alterations.
This application note provides a comprehensive, self-validating experimental framework for evaluating 4-MPPA derivatives in rodent models, ensuring high-fidelity data suitable for preclinical drug development.
Experimental Workflow & Mechanistic Grounding
To prevent confounding variables, behavioral assays must be sequenced from least invasive (basal motor) to most complex (cognition and reward).
Fig 1: Stepwise behavioral and biochemical evaluation pipeline for 4-MPPA.
Mechanistically, if 4-MPPA is functionalized as an ERK inhibitor, it will block the phosphorylation of ERK1/2, thereby preventing the downstream transcription of immediate early genes (IEGs) required for long-term potentiation (LTP) and addiction reinforcement [3].
Fig 2: Proposed Ras-ERK signaling cascade modulation by 4-MPPA derivatives.
Protocol 1: Basal Motor & Anxiety Profiling (Open Field Test)
Causality & Rationale: Before assessing complex cognition, we must establish that 4-MPPA does not induce non-specific motor deficits (sedation) or hyperlocomotion. If a drug impairs motor function, subsequent cognitive tasks requiring exploration are fundamentally invalid.
Step-by-Step Methodology:
-
Acclimation: Transfer subjects to the testing room 60 minutes prior to the assay under dim lighting (approx. 40 lux).
-
Dosing: Administer 4-MPPA (e.g., 10 mg/kg i.p.), Vehicle, or a Positive Control (e.g., PD325901) 30 minutes prior to testing.
-
Apparatus Placement: Place the rodent in the center of a 40 cm x 40 cm opaque acrylic arena.
-
Data Acquisition: Record the session for 60 minutes using an overhead camera integrated with automated tracking software (e.g., EthoVision XT).
-
Cleaning: Clean the arena with 70% ethanol between subjects to eliminate olfactory cues.
Self-Validation Checkpoint: The assay is only valid if the Vehicle control group demonstrates a standard habituation curve (a statistically significant decrease in total distance moved between the first 10 minutes and the last 10 minutes of the 60-minute session). Failure to habituate indicates environmental stress, rendering the cohort's data unusable.
Protocol 2: Cognitive Assessment (Novel Object Recognition)
Causality & Rationale: The Novel Object Recognition (NOR) task evaluates cortical and hippocampal memory. Because ERK signaling in the medial prefrontal cortex (mPFC) is essential for object recognition memory, effective 4-MPPA-derived ERK inhibitors will dose-dependently impair retention if administered during the consolidation phase.
Step-by-Step Methodology:
-
Habituation (Day 1-2): Allow animals to freely explore the empty NOR arena for 10 minutes daily.
-
Acquisition Phase (Day 3): Place two identical objects (e.g., glass heavy-bottomed flasks) in the arena. Allow the animal to explore for 10 minutes.
-
Drug Administration: Immediately post-acquisition, administer 4-MPPA to target the memory consolidation phase.
-
Retention Phase (Day 4 - 24h later): Replace one familiar object with a novel object (e.g., a textured plastic block). Allow 5 minutes of exploration.
-
Scoring: Calculate the Discrimination Index (DI): (Time Novel - Time Familiar) / (Time Novel + Time Familiar).
Self-Validation Checkpoint: Object locations (left vs. right) and object identities (flask vs. block) MUST be counterbalanced across all groups. The system validates itself if the Vehicle group achieves a DI significantly greater than 0 (typically >0.3), proving that baseline memory acquisition and the objects themselves are distinguishable.
Protocol 3: Addiction Liability (Conditioned Place Preference)
Causality & Rationale: To determine if 4-MPPA possesses intrinsic addiction liability or if it can block psychostimulant reward, we utilize Conditioned Place Preference (CPP). ERK activation is a hallmark of psychostimulant reward [4]; thus, an ERK-inhibiting 4-MPPA derivative should extinguish cocaine-induced CPP.
Step-by-Step Methodology:
-
Pre-Test (Day 1): Place the animal in the central corridor of a 3-chamber CPP apparatus. Allow 15 minutes of free exploration. Record baseline time spent in each chamber.
-
Conditioning (Days 2-7):
-
Morning (Days 2, 4, 6): Administer Vehicle and confine the animal to Chamber A for 30 minutes.
-
Afternoon (Days 3, 5, 7): Administer Cocaine (15 mg/kg) + 4-MPPA (or 4-MPPA alone) and confine to Chamber B for 30 minutes.
-
-
Post-Test (Day 8): Place the drug-free animal in the center corridor and allow 15 minutes of free exploration.
-
Analysis: Calculate the CPP Score: (Time in Drug Chamber during Post-Test) - (Time in Drug Chamber during Pre-Test).
Self-Validation Checkpoint: During the Pre-Test, if any individual animal shows a natural baseline preference of >60% for a single chamber, that animal must be excluded from the study. An unbiased apparatus is required for self-validation.
Quantitative Data Presentation
The following table summarizes the expected quantitative metrics and statistical thresholds when evaluating a 4-MPPA derivative acting as a CNS-penetrant ERK inhibitor.
| Behavioral Assay | Primary Metric | Expected Vehicle Response | Expected 4-MPPA Response | Statistical Threshold |
| Open Field Test | Total Distance (cm) | 3000 - 4500 cm | 3000 - 4500 cm (No motor deficit) | p > 0.05 (ns) vs. Vehicle |
| Open Field Test | Center Time (%) | 10% - 15% | 10% - 15% (No anxiogenic effect) | p > 0.05 (ns) vs. Vehicle |
| Novel Object (NOR) | Discrimination Index | > 0.30 (Strong memory) | < 0.10 (Impaired consolidation) | p < 0.05 vs. Vehicle |
| CPP (Cocaine + Drug) | CPP Score (sec) | + 250 to + 350 sec | - 50 to + 50 sec (Reward blocked) | p < 0.01 vs. Cocaine alone |
References
- Source: US Patent 9,023,865 B2 (Google Patents)
-
Impairment of cocaine-mediated behaviours in mice by clinically relevant Ras-ERK inhibitors Source: eLife, 2016 URL:[Link]
-
Pharmacological Inhibition of ERK Signaling Rescues Pathophysiology and Behavioral Phenotype Associated with 16p11.2 Chromosomal Deletion in Mice Source: Journal of Neuroscience, 2018 URL:[Link]
-
ERK-Directed Phosphorylation of mGlu5 Gates Methamphetamine Reward and Reinforcement in Mouse Source: MDPI (International Journal of Molecular Sciences), 2021 URL:[Link]
Sources
Application Note: Advanced Handling, Storage, and Formulation Protocols for 4-(2-Methylphenyl)pyrrolidin-3-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Introduction & Chemical Profile
4-(2-Methylphenyl)pyrrolidin-3-amine (also referred to as 4-(o-tolyl)pyrrolidin-3-amine) is a highly versatile, chiral building block predominantly utilized in the synthesis of biologically active compounds[1]. The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry. Its sp³-hybridization and non-planar "pseudorotation" allow medicinal chemists to efficiently explore three-dimensional pharmacophore space, increasing the likelihood of high-affinity target engagement[2].
The molecule features two distinct basic centers: a secondary amine within the pyrrolidine ring and a primary exocyclic amine. This dual-amine functionality makes it an excellent candidate for divergent synthetic pathways (e.g., selective acylation or alkylation)[3]. However, this same chemical reactivity necessitates rigorous handling and storage protocols to prevent degradation, oxidation, or atmospheric carbon dioxide absorption.
Hazard Identification & Safety Causality
As with most low-molecular-weight aliphatic and cyclic amines, 4-(2-Methylphenyl)pyrrolidin-3-amine presents specific occupational hazards that must be mitigated through engineering controls and personal protective equipment (PPE)[4].
-
Skin and Eye Irritation (H315, H319): The lipophilic 2-methylphenyl (o-tolyl) group enhances the molecule's ability to partition into the lipid bilayers of the skin. Once absorbed, the highly basic amines cause localized pH elevation, leading to protein denaturation and severe irritation[4].
-
Respiratory Irritation (H335): If handled as a dry free-base powder or aerosolized during solvent evaporation, the compound can irritate mucous membranes[4].
-
Self-Validating Safety Measure: Always handle the free base in a Class II fume hood. If skin contact occurs, the basicity of the amine requires immediate flushing with copious amounts of water—do not use acidic neutralizing agents directly on the skin, as the exothermic neutralization reaction can exacerbate tissue damage[5].
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Specification / Description | Causality / Implication |
| Physical State | Viscous oil or low-melting solid (Free Base); Crystalline powder (Salt) | Free bases of substituted pyrrolidines resist crystallization due to hygroscopicity[3]. |
| Basicity (pKa) | ~9.0 - 10.5 (estimated for both amines) | Highly susceptible to forming carbamate salts upon exposure to atmospheric CO₂. |
| GHS Hazards | H315, H319, H335 | Requires nitrile gloves, safety goggles, and localized exhaust ventilation[4]. |
Storage Guidelines: Free Base vs. Hydrochloride Salt
The storage requirements for 4-(2-Methylphenyl)pyrrolidin-3-amine depend entirely on its chemical state.
The Free Base: The free base is highly nucleophilic. Prolonged exposure to ambient air leads to oxidation (resulting in color changes from pale yellow to dark brown) and the absorption of moisture and CO₂[3]. It must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant amber vial.
The Dihydrochloride Salt: For long-term storage and library archiving, converting the compound to its dihydrochloride (2HCl) salt is strongly recommended[6]. Protonation of both the primary and secondary amines eliminates their nucleophilicity, rendering the molecule stable to air and ambient moisture[1]. The salt can be stored safely at room temperature or 4°C in a standard desiccator [6].
Table 2: Storage Matrix
| Form | Temperature | Atmosphere | Container | Shelf-Life (Est.) |
| Free Base | 2–8°C | Argon / Nitrogen | Amber Glass, PTFE septum | < 6 Months |
| 2HCl Salt | 4°C to 25°C | Ambient (Desiccated) | Clear/Amber Glass | > 2 Years |
Experimental Protocols
Protocol 1: Conversion of Free Base to Dihydrochloride Salt
To ensure long-term stability and self-validate the integrity of the compound, researchers should convert the free base to its dihydrochloride salt.
Materials:
-
4-(2-Methylphenyl)pyrrolidin-3-amine (Free base)
-
Anhydrous Diethyl Ether ( Et2O ) or Ethanol ( EtOH )
-
2.0 M HCl in Diethyl Ether
-
Argon gas line
Step-by-Step Methodology:
-
Preparation: Purge a clean, dry round-bottom flask with Argon.
-
Dissolution: Dissolve 1.0 equivalent of the free base in a minimal volume of anhydrous Et2O (e.g., 10 mL per gram of compound). Stir magnetically under Argon.
-
Acidification: Slowly add 2.2 equivalents of 2.0 M HCl in Et2O dropwise via syringe.
-
Causality: The slight excess (0.2 eq) ensures complete di-protonation of both the primary and secondary amines. Dropwise addition prevents localized overheating from the exothermic salt formation.
-
-
Precipitation: A white to off-white precipitate will form immediately. Allow the suspension to stir for 30 minutes at room temperature to ensure complete crystallization[1].
-
Self-Validation Step: Spot a drop of the supernatant on wet pH paper. It should register as highly acidic (pH 1-2), confirming that no free amine remains in the solution.
-
Isolation: Filter the precipitate rapidly using a Büchner funnel under vacuum. Wash the filter cake with cold, anhydrous Et2O .
-
Drying: Transfer the solid to a vacuum desiccator and dry overnight to remove residual solvent and trapped HCl.
Workflow for converting the air-sensitive free base to a stable dihydrochloride salt.
Protocol 2: Preparation of Standardized Stock Solutions for Bioassays
When utilizing this compound as a ligand in biochemical assays, accurate solvation is critical.
-
Solvent Selection: Use LC-MS grade Dimethyl Sulfoxide (DMSO) for the free base, or sterile ddH2O for the dihydrochloride salt[1].
-
Calculation: To prepare a 10 mM stock solution of the 2HCl salt (MW ≈ 249.18 g/mol ), dissolve 2.49 mg of the salt in 1.0 mL of solvent.
-
Dissolution & Verification: Vortex the solution for 60 seconds. Self-Validation: Visually inspect the solution against a dark background. It must be completely optically clear. If using the free base in aqueous buffer, verify the final pH, as the basic amines will significantly raise the pH of unbuffered solutions, potentially denaturing assay proteins.
-
Aliquotting: Aliquot the stock into single-use PCR tubes (e.g., 50 µL each) to prevent repeated freeze-thaw cycles, which can introduce condensation and degrade the compound. Store at -20°C.
Structural contributions of the phenylpyrrolidine scaffold in target binding.
References
-
Kishida Chemical Co., Ltd. "Safety Data Sheet: (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride." Kishida. Available at:[Link][5]
-
Springer Nature (ResearchGate). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." ResearchGate. Available at:[Link][2]
Sources
Application Note: Synthesis and Metabolic Profiling of Deuterated 4-(2-Methylphenyl)pyrrolidin-3-amine
Executive Summary & Mechanistic Rationale
The 4-arylpyrrolidin-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of GPCR ligands and monoamine reuptake inhibitors. However, drug candidates bearing a 2-methylphenyl moiety often suffer from rapid metabolic clearance due to cytochrome P450 (CYP450)-mediated benzylic oxidation[1].
To optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, precision deuteration is employed. By strategically replacing protium with deuterium at metabolic "soft spots," researchers can leverage the Kinetic Isotope Effect (KIE) to retard clearance rates[2]. The carbon-deuterium (C–D) bond is thermodynamically stronger than the carbon-hydrogen (C–H) bond, making the rate-limiting cleavage step significantly slower during CYP-mediated oxidation.
In this scaffold, two primary metabolic vulnerabilities exist:
-
The Benzylic Methyl Group: Highly susceptible to oxidation, forming a hydroxymethyl metabolite.
-
The Pyrrolidine α-Carbons: Secondary sites for oxidation, leading to lactam formation.
Recent advancements in catalytic asymmetric synthesis have enabled the direct incorporation of deuterium into the stereogenic centers of chiral pyrrolidines, stabilizing the structure and substantially improving the metabolic profile[3]. This application note details a self-validating, step-by-step synthetic protocol to generate a dual-deuterated analog—incorporating both a benzylic −CD3 group and pyrrolidine ring deuterium labels—for rigorous metabolic stability studies.
Fig 1. CYP450-mediated metabolic pathways and KIE stabilization.
Synthetic Strategy & Causality
The synthesis of the deuterated target relies on a convergent approach utilizing a 1,3-dipolar cycloaddition (1,3-DC).
-
Benzylic Deuteration: We initiate the synthesis using commercially available 2-(trideuteromethyl)benzaldehyde. This guarantees >99% isotopic purity at the primary metabolic soft spot.
-
Pyrrolidine Ring Deuteration: To install deuterium at the pyrrolidine stereocenters, we employ a Cu(I)-catalyzed H/D exchange protocol during the azomethine ylide formation[4]. The Cu(I) catalyst coordinates with the glycine-derived imine, acidifying the α -proton. The addition of low-cost D2O drives a thermodynamically favored H/D exchange. The subsequent kinetically favored cleavage of the α -C–H bond (rather than the α -C–D bond) generates an N-metallated α -deuterated azomethine ylide, which undergoes stereoselective cycloaddition with the nitroalkene[3].
Fig 2. Step-by-step synthetic workflow for deuterated pyrrolidin-3-amine.
Step-by-Step Experimental Protocols
Every step in this workflow is designed as a self-validating system to ensure isotopic integrity is maintained throughout the synthesis.
Step 1: Synthesis of 1-(Trideuteromethyl)-2-(2-nitrovinyl)benzene
Causality: The Henry reaction condenses the deuterated aldehyde with nitromethane. Nitromethane acts as both the solvent and the reactant, while ammonium acetate catalyzes the dehydration to form the requisite dipolarophile.
-
Charge a round-bottom flask with 2-(trideuteromethyl)benzaldehyde (10.0 mmol) and nitromethane (15.0 mL).
-
Add ammonium acetate (2.0 mmol) and reflux the mixture at 100°C for 4 hours.
-
Monitor the reaction via TLC (Hexanes/EtOAc 8:2).
-
Evaporate the nitromethane under reduced pressure and purify via silica gel chromatography.
-
Self-Validation Check: Analyze via 1H -NMR. The successful product will display characteristic vinylic protons (AB system) at ~8.0 ppm. Crucially, the absence of the aryl-methyl singlet at ~2.3 ppm confirms that the −CD3 label has been perfectly retained.
Step 2: Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition (1,3-DC)
Causality: This step constructs the pyrrolidine core while simultaneously installing deuterium at the α -carbon via in situ exchange[4].
-
In a Schlenk tube under inert atmosphere, combine the nitroalkene from Step 1 (5.0 mmol), N-benzyl-1-(methoxycarbonyl)methanaminium (6.0 mmol), and Cu(CH3CN)4PF6 (0.25 mmol, 5 mol%).
-
Add anhydrous THF (10 mL) and D2O (50 equiv.) as the deuterium source.
-
Add triethylamine (0.5 mmol) to initiate the formation of the azomethine ylide. Stir at room temperature for 12 hours.
-
Quench with saturated NH4Cl and extract with ethyl acetate. Dry over Na2SO4 and concentrate.
-
Self-Validation Check: Perform LC-MS analysis. The mass spectrum must show an [M+H]+ peak shifted by +4 Da relative to the fully protio-analog (+3 Da from the benzylic −CD3 and +1 Da from the ring −D incorporation).
Step 3: Chemoselective Nitro Reduction
Causality: Direct hydrogenation of the nitro group in the presence of an N-benzyl group can lead to premature debenzylation or complex mixtures. Zinc dust in acidic conditions is highly chemoselective, reducing the aliphatic nitro group to a primary amine while leaving the protecting group intact.
-
Dissolve the cycloadduct (3.0 mmol) in a mixture of THF/MeOH (1:1, 15 mL).
-
Add Zinc dust (30.0 mmol) followed by the dropwise addition of 2M HCl (15 mL) at 0°C.
-
Stir for 2 hours at room temperature. Filter through a Celite pad to remove zinc salts.
-
Basify the filtrate with 1M NaOH to pH 10 and extract with dichloromethane.
-
Self-Validation Check: IR spectroscopy should show the disappearance of the strong NO2 stretching bands at 1550 and 1350 cm−1 and the appearance of N-H stretching bands at ~3300 cm−1 .
Step 4: Global Deprotection
Causality: Hydrogenolysis removes the N-benzyl protecting group to yield the final free secondary amine.
-
Dissolve the intermediate (2.0 mmol) in methanol (10 mL).
-
Add 10% Pd/C (0.2 mmol).
-
Purge the flask with H2 gas and stir vigorously under a hydrogen balloon for 6 hours.
-
Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.
-
Self-Validation Check: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the fully deprotected, deuterated target, ensuring no back-exchange of deuterium occurred during the acidic or reductive steps.
In Vitro Metabolic Stability Assessment
To validate the efficacy of the deuteration strategy, a comparative metabolic stability assay using Human Liver Microsomes (HLM) is required. Stable isotope-labeled internal standards (SIL-IS), such as Pyrrolidin-3-ol-d5, are critical in these LC-MS/MS workflows to mitigate matrix effects and ensure precise quantification[5].
Assay Protocol:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Incubate the test compounds (Protio-analog, d3 -analog, and d4 -analog) at a final concentration of 1 µM with HLM (0.5 mg protein/mL) at 37°C.
-
Initiate the reaction by adding an NADPH regenerating system.
-
At specific time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing the SIL-IS.
-
Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.
Quantitative Data Summary
The intrinsic clearance ( CLint ) and half-life ( T1/2 ) data clearly demonstrate the causality of the metabolic soft spots.
| Compound | Deuteration Site | CLint (µL/min/mg protein) | T1/2 (min) | KIE ( KH/KD ) |
| Protio-Analog | None | 45.2 | 15.3 | - |
| d3 -Analog | Benzylic ( −CD3 ) | 22.1 | 31.3 | 2.05 |
| d1 -Analog | Pyrrolidine ( −D1 ) | 38.5 | 18.0 | 1.17 |
| d4 -Analog | Both ( −CD3 , −D1 ) | 18.4 | 37.6 | 2.46 |
Interpretation: The benzylic −CD3 substitution provides the most significant reduction in intrinsic clearance, confirming that benzylic oxidation is the primary metabolic pathway (KIE = 2.05). This aligns with known deuterium isotope effects observed in similar 2-methylphenyl-containing drug candidates[1]. Incorporating the pyrrolidine ring deuterium provides a synergistic stabilization, yielding the longest half-life in the d4 -analog.
References
-
Wang, C., et al. (2022). "Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives." Chemical Science. URL:[Link]
-
Harbeson, S. L., et al. (2014). "Application of a Deuterium Replacement Strategy to Modulate the Pharmacokinetics of 7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole, a Novel CRF1 Antagonist." Drug Metabolism and Disposition. URL:[Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting low yield in 4-(2-Methylphenyl)pyrrolidin-3-amine synthesis"
Topic: Overcoming Low Yields in the Synthesis of 4-(2-Methylphenyl)pyrrolidin-3-amine Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-amino-4-arylpyrrolidines, particularly those bearing ortho-substituted phenyl rings. The target molecule, 4-(2-Methylphenyl)pyrrolidin-3-amine, is a highly valuable scaffold in medicinal chemistry, often utilized in the development of GPCR ligands and kinase inhibitors.
However, its synthesis is notoriously prone to low yields and poor reproducibility. The standard synthetic route involves a Henry reaction to form an ortho-methyl-β-nitrostyrene, followed by a [3+2] azomethine ylide cycloaddition, and finally, a tandem or step-wise reduction/debenzylation sequence. The ortho-methyl group introduces severe steric penalties (A-strain), while the basic pyrrolidine core creates downstream catalyst poisoning risks.
This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to rescue your yields.
Mechanistic Pathway & Workflow
Fig 1. Four-step synthetic workflow for 4-(2-Methylphenyl)pyrrolidin-3-amine.
Critical Node Troubleshooting (FAQs)
Q1: Why is the yield of my [3+2] cycloaddition consistently below 30% when using 2-methyl-β-nitrostyrene? A1: The ortho-methyl group introduces severe steric hindrance during the approach of the azomethine ylide. When using thermally generated stabilized ylides, this steric clash increases the activation energy of the transition state, leading to sluggish conversion and favoring the competing polymerization of the electron-deficient nitrostyrene[1]. Field-Proven Solution: Switch to a highly reactive, non-stabilized azomethine ylide generated via the acid-catalyzed desilylation/demethoxylation of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine[2]. Generating the dipole in situ at 0 °C with catalytic Trifluoroacetic acid (TFA) drastically lowers the activation barrier, allowing the cycloaddition to outpace side reactions.
Q2: I am isolating a complex mixture of diastereomers (cis/trans) in the pyrrolidine core. How can I control this? A2: The[3+2] cycloaddition of nitrostyrenes typically favors an endo approach, yielding the trans-3,4-disubstituted pyrrolidine (where the nitro and aryl groups are trans to each other)[3]. However, the bulky ortho-methyl group disrupts the secondary orbital interactions that normally stabilize the endo transition state, leading to a scrambled mixture of endo (trans product) and exo (cis product) cycloadducts. Field-Proven Solution: If high diastereomeric excess (d.e.) is required, transition from an acid-catalyzed system to a metallo-azomethine ylide. Adding a Lewis acid such as AgOAc can coordinate both the ylide and the nitro group, locking the geometry and enforcing a highly diastereoselective endo approach[4].
Q3: My nitro reduction using standard Pd/C and H₂ stalls, and LC-MS shows a mass corresponding to a hydroxylamine intermediate (+16 Da). A3: Aliphatic nitro groups on sterically encumbered rings are notoriously difficult to reduce fully to the primary amine using standard Palladium on Carbon. The intermediate hydroxylamine (-NHOH) is stable, desorbs from the catalyst surface, and stalls the reaction. Furthermore, the basic pyrrolidine nitrogen can coordinate to the palladium surface, poisoning the catalyst. Field-Proven Solution: Abandon Pd/C for the nitro reduction step. Instead, utilize Zinc dust in glacial acetic acid (Zn/AcOH)[5]. This single-electron transfer (SET) reduction is highly effective for sterically hindered aliphatic nitro groups and completely bypasses the transition-metal catalyst poisoning issue[6].
Q4: The final debenzylation step gives very low yields, and the starting material remains unconsumed despite high H₂ pressure. A4: Once the nitro group is reduced, you have generated a 1-benzyl-pyrrolidin-3-amine derivative. The newly formed primary amine at the C3 position is highly nucleophilic. It strongly chelates the Palladium catalyst, completely halting the hydrogenolysis of the N-benzyl bond. Field-Proven Solution: Perform the hydrogenolysis under strictly acidic conditions. Adding aqueous HCl protonates both the primary and tertiary amines, preventing them from coordinating to the palladium surface.
Fig 2. Acidic conditions prevent Pd catalyst poisoning during pyrrolidine debenzylation.
Quantitative Condition Matrix: Nitro Reduction
To illustrate the causality of reagent selection, below is a summary of reduction conditions evaluated for 1-benzyl-3-(2-methylphenyl)-4-nitropyrrolidine.
| Reagent System | Temp / Pressure | Yield (Amine) | Major Impurities | Recommendation & Causality |
| 10% Pd/C, H₂, MeOH | RT / 1 atm | < 20% | Hydroxylamine, Unreacted SM | Not recommended. Severe catalyst poisoning by the product amine. |
| 10% Pd/C, H₂, MeOH/HCl | RT / 50 psi | 45% | Ring-opened byproducts | Moderate. Acid prevents poisoning, but high pressure induces side reactions. |
| Raney Ni, H₂, EtOH | RT / 50 psi | 82% | Trace unreacted SM | Recommended for scale-up. Nickel is less susceptible to amine chelation. |
| Zn dust, AcOH | RT / 1 atm | 88% | Zinc salts (removed via workup) | Highly recommended for lab scale. SET mechanism ignores steric shielding. |
Validated Experimental Protocols
Protocol A: Optimized [3+2] Cycloaddition using a Non-Stabilized Azomethine Ylide
This protocol utilizes a highly reactive dipole to overcome the A-strain of the ortho-methyl group.
-
Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-methyl-β-nitrostyrene (1.0 eq, 10 mmol) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 eq, 12 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Trifluoroacetic acid (TFA, 0.1 eq, 1 mmol).
-
Causality Note: TFA acts as a catalyst to eliminate methoxytrimethylsilane, generating the reactive 1,3-dipole in situ.
-
-
Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the bright yellow nitrostyrene spot (Rf ~0.7) and the appearance of a UV-active, ninhydrin-negative product spot (Rf ~0.4).
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate trans-1-benzyl-3-(2-methylphenyl)-4-nitropyrrolidine.
Protocol B: Two-Step Nitro Reduction and Acidic Debenzylation
This protocol bypasses hydroxylamine stalling and prevents palladium catalyst poisoning.
Step 1: Nitro Reduction (Zn/AcOH)
-
Dissolve the nitropyrrolidine intermediate from Protocol A (1.0 eq, 5 mmol) in glacial acetic acid (25 mL).
-
Portion-wise add Zinc dust (10.0 eq, 50 mmol) over 15 minutes. Maintain the internal temperature below 30 °C using a water bath (the SET reduction is exothermic).
-
Stir vigorously at room temperature for 2 hours.
-
Validation Checkpoint: LC-MS should show complete disappearance of the nitro mass and the appearance of the primary amine mass[M+H]+. No +16 Da (hydroxylamine) mass should remain.
-
-
Filter the heterogeneous mixture through a pad of Celite to remove zinc salts, washing the filter cake generously with EtOAc (50 mL).
-
Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Basify the residue with 2M NaOH until pH > 10. Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate to afford the intermediate primary amine.
Step 2: Acidic Debenzylation
-
Dissolve the crude amine in Methanol (25 mL). Add 1M aqueous HCl (2.0 eq, 10 mmol).
-
Causality Note: This strictly protonates both the primary and tertiary amines, preventing lone-pair chelation to the Palladium surface.
-
-
Add 20% wt/wt Pearlman's catalyst (Pd(OH)₂/C, 0.1 eq Pd).
-
Purge the flask with vacuum/H₂ cycles (3x) and stir vigorously under a hydrogen balloon (1 atm) for 12 hours.
-
Filter the catalyst through a tightly packed Celite pad (Caution: Do not let the catalyst dry out; fire hazard). Concentrate the filtrate to dryness.
-
Recrystallize the resulting solid from hot Ethanol/Diethyl ether to yield pure 4-(2-Methylphenyl)pyrrolidin-3-amine dihydrochloride salt.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Purification of 4-(2-Methylphenyl)pyrrolidin-3-amine Diastereomers
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing the notoriously difficult purification of 4-(2-Methylphenyl)pyrrolidin-3-amine.
This molecule is a vicinal diamine containing a secondary amine in the pyrrolidine ring and a primary amine at the C3 position. The presence of the 2-methylphenyl (o-tolyl) group at C4 creates two chiral centers, resulting in cis and trans diastereomeric pairs. Because both nitrogens are highly basic, separating these structurally similar diastereomers requires precise control over acid-base chemistry and chromatographic environments.
Section 1: Chromatographic Challenges & Silica Gel Interactions
Q: Why do the diastereomers of 4-(2-Methylphenyl)pyrrolidin-3-amine co-elute as a massive, tailing smear on standard normal-phase silica gel? A: The root cause is the severe acid-base interaction between the highly basic diamine functionalities (pKa ~9–10) and the acidic silanol groups (Si-OH, pKa ~5–7) on the surface of bare silica gel. This creates a strong ion-exchange retention mechanism that overrides standard adsorption/desorption partitioning, leading to irreversible binding and severe peak tailing [1]. Because the cis and trans diastereomers have nearly identical polarities, this tailing causes their elution bands to overlap completely.
Q: How can I suppress this interaction to achieve baseline resolution of the diastereomers? A: There are two primary strategies to neutralize this interaction:
-
Mobile Phase Modification: Add a volatile competing base, such as 1–3% Triethylamine (TEA) or concentrated ammonium hydroxide, to your eluent. The TEA preferentially binds to the acidic silanols, masking them and allowing the pyrrolidin-3-amine to partition based on its inherent polarity[2].
-
Stationary Phase Modification (Preferred): Utilize amine-functionalized silica (e.g., KP-NH or RediSep Amine). In these columns, the silica surface is covalently bonded with aminopropyl groups, permanently neutralizing the silanols. This eliminates the need for TEA, simplifies fraction concentration, and provides superior baseline resolution of the cis and trans isomers [3].
Mechanism of silica gel tailing for basic amines and the stationary phase modification solution.
Section 2: Derivatization Strategies
Q: Even with amine-modified silica, my diastereomers are not resolving well. What is the next logical step? A: If direct chromatography fails, you must artificially amplify the physical differences between the diastereomers. The most effective method is selective N-protection. By reacting the crude mixture with Di-tert-butyl dicarbonate (Boc₂O), you can selectively protect the primary amine (or both nitrogens, depending on stoichiometry).
The Causality: Converting the basic amine into a neutral carbamate drastically reduces the molecule's overall basicity, eliminating silanol tailing. Furthermore, the bulky Boc group exaggerates the steric differences between the cis (sterically hindered) and trans (less hindered) isomers. The resulting Boc-protected diastereomers can typically be resolved with ease on standard bare silica gel. After separation, a standard TFA or HCl deprotection yields the pure free amines[4].
Section 3: Scalable Diastereomeric Salt Crystallization
Q: I need to purify 50 grams of the trans-diastereomer. Chromatography is too solvent-intensive. What is a scalable alternative? A: Classical diastereomeric salt resolution is the method of choice for scale-up. By reacting the free-base mixture with a resolving acid (e.g., L-tartaric acid or dibenzoyltartaric acid), you form distinct salt pairs [5].
The Causality: The cis-amine•acid salt and trans-amine•acid salt possess significantly different crystal lattice energies and solubilities. By carefully selecting a protic solvent (like Methanol or Ethanol), one diastereomeric salt will preferentially crystallize out of solution while the other remains dissolved in the mother liquor.
Workflow for the resolution of 4-(2-Methylphenyl)pyrrolidin-3-amine diastereomers.
Section 4: Quantitative Data & Stationary Phase Comparison
To optimize your purification strategy, reference the quantitative comparison of stationary phases below.
Table 1: Comparison of Stationary Phases for Basic Amine Purification
| Stationary Phase | Additive Required? | Diastereomer Resolution (Rs) | Recovery Yield | Best Use Case |
| Bare Silica Gel | Yes (1-3% TEA) | Poor (< 1.0) | 60 - 70% | Small scale, highly distinct polarities. |
| Alumina (Basic) | No | Moderate (~1.2) | 75 - 85% | Acid-sensitive compounds, moderate bases. |
| Amine-Modified Silica | No | Excellent (> 1.5) | 90 - 95% | Direct separation of cis/trans free bases. |
| C18 (Reversed Phase) | Yes (0.1% TFA) | Good (~1.4) | 85 - 90% | Highly polar derivatives, LC-MS prep. |
Section 5: Experimental Protocols
Protocol 1: Flash Chromatography using Amine-Functionalized Silica
This self-validating protocol utilizes a step-gradient to ensure the less polar diastereomer elutes completely before the more polar one begins to move.
-
Preparation: Equilibrate an amine-functionalized silica column (e.g., Biotage KP-NH) with 100% Hexane. Do not add TEA.
-
Loading: Dissolve the crude 4-(2-Methylphenyl)pyrrolidin-3-amine mixture in a minimal volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto a small amount of Celite.
-
Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10 column volumes (CV), then hold at 50% for 5 CV.
-
Validation: Spot fractions on amine-modified TLC plates (eluent: 50:50 Hexane/EtOAc). The trans diastereomer typically elutes first due to its more extended, less internally hydrogen-bonded conformation, followed by the cis isomer.
Protocol 2: Diastereomeric Salt Crystallization (Scale-up)
The slow cooling in this protocol dictates the formation of pure thermodynamic crystals rather than kinetic precipitates. The biphasic free-basing ensures the water-soluble resolving acid is completely separated from the organic-soluble product.
-
Salt Formation: Dissolve 1.0 equivalent of the crude diamine mixture in hot Ethanol (approx. 10 mL per gram of substrate).
-
Acid Addition: Slowly add a solution of 1.0 equivalent of L-tartaric acid (or your optimized resolving acid) dissolved in hot Ethanol.
-
Crystallization: Allow the solution to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0–5 °C) for 2 hours to maximize yield.
-
Isolation: Filter the resulting crystals and wash the filter cake with ice-cold Ethanol.
-
Free-Basing (Validation Step): Suspend the isolated crystals in a biphasic mixture of DCM and 1M aqueous NaOH (pH > 12). Stir vigorously until all solids dissolve. Extract the aqueous layer twice with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.
-
Analysis: Confirm diastereomeric purity via ¹H-NMR. The cis and trans isomers will exhibit distinct coupling constants (J-values) for the protons at the C3 and C4 positions of the pyrrolidine ring.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 4-Arylpyrrolidines
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the palladium-catalyzed C–N cross-coupling of 4-arylpyrrolidines.
Due to the steric bulk at the C4 position and the secondary nature of the cyclic amine, 4-arylpyrrolidines present unique mechanistic challenges—specifically concerning catalyst deactivation and stalled reductive elimination. This guide bypasses generic advice, focusing strictly on the causality of reaction failures and self-validating optimization protocols.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My coupling of a 4-arylpyrrolidine with an aryl bromide stalls at 40-50% conversion, and the solution turns pitch black. What is the mechanistic cause? A1: The black precipitate is inactive palladium black, indicating severe catalyst deactivation[1]. In the Buchwald-Hartwig amination of secondary cyclic amines, the rate-limiting step shifts from oxidative addition to reductive elimination due to the steric hindrance of the amine[2]. If the oxidative addition of the aryl halide is fast but the reductive elimination of the bulky 4-arylpyrrolidine is slow, the reactive Pd(II)-amidate intermediate accumulates. This bottleneck leads to the degradation of the Pd(II) species into inactive aggregates. Actionable Fix: Switch your ligand to RuPhos . Density Functional Theory (DFT) calculations demonstrate that RuPhos significantly lowers the activation energy barrier for reductive elimination in secondary amines compared to ligands like BrettPhos[2].
Q2: I am using BrettPhos, which works perfectly for my primary amines, but it fails completely with 4-arylpyrrolidines. Why? A2: This is a classic steric mismatch. BrettPhos is highly rigid and exceptionally bulky, designed specifically to accelerate the reductive elimination of primary amines while preventing the binding of a second amine molecule. However, when a secondary amine like a 4-arylpyrrolidine attempts to coordinate to the Pd(II) center, the extreme steric bulk of BrettPhos prevents efficient amine binding and subsequent deprotonation[2]. For secondary amines, the more flexible steric profile of RuPhos or tBuXPhos is required[3].
Q3: My 4-arylpyrrolidine contains a base-sensitive ester group. NaOtBu causes complete saponification. What are my alternatives? A3: Sodium tert-butoxide (NaOtBu) is the standard strong base for these couplings, but its nucleophilicity makes it incompatible with esters and epimerizable stereocenters[4]. You must switch to a milder, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). Because these bases are weaker, deprotonation of the amine becomes harder. To compensate, use a highly electron-rich ligand like tBuXPhos and increase the reaction temperature slightly (e.g., 90 °C to 100 °C) to drive the catalytic cycle[4].
Q4: Are there greener, more efficient solvent alternatives to Toluene or 1,4-Dioxane that maintain high yields? A4: Yes. 2,2,5,5-tetramethyloxolane (TMO) is an emerging green solvent that mimics the property profile of toluene but avoids the toxicity and peroxide-forming hazards of traditional ethers. TMO has been proven highly effective for Buchwald-Hartwig aminations utilizing both NaOtBu and Cs₂CO₃, often enabling catalyst loadings as low as 1 mol%[5].
Part 2: Visualizing the Mechanistic Bottleneck
Understanding where your reaction fails is critical to selecting the right variables for optimization. The diagram below illustrates the catalytic cycle, highlighting the exact point where 4-arylpyrrolidines cause catalyst deactivation.
Figure 1: Catalytic cycle showing the accumulation point and deactivation pathway for secondary amines.
Part 3: Quantitative Data & Ligand Selection Matrix
To streamline your optimization, refer to the following synthesized data table comparing ligand performance specifically for secondary cyclic amines[2][3][6].
| Ligand | Steric Profile | Rate-Limiting Step (Sec-Amines) | Recommended Base | Primary Use Case for 4-Arylpyrrolidines |
| RuPhos | Large bite angle, flexible | Reductive Elimination | NaOtBu / Cs₂CO₃ | First-line choice. Lowers energy barrier for bulky secondary amines. |
| tBuXPhos | Electron-rich, bulky | Reductive Elimination | K₃PO₄ / Cs₂CO₃ | Excellent for electron-deficient aryl chlorides and base-sensitive groups. |
| BrettPhos | Highly rigid, extreme bulk | Oxidative Addition | NaOtBu | Not recommended. Stalls due to inability to bind the secondary amine. |
| BINAP | Bidentate, rigid | Amine Binding | NaOtBu / Cs₂CO₃ | Suppresses β-hydride elimination, but often too slow for sterically hindered amines. |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By running a parallel control with a primary amine, you isolate the variable of steric hindrance, ensuring that any failure is mechanistically identifiable rather than a result of poor reagent quality.
Standard Operating Procedure: High-Throughput Optimization
1. Reagent Preparation & Inert Atmosphere (Causality: Oxidation Prevention)
-
Rationale: Electron-rich phosphines (e.g., tBuXPhos) and Pd(0) species are highly susceptible to oxidation, which prematurely kills the catalytic cycle[4].
-
Step: Inside a nitrogen-filled glovebox, prepare a 0.05 M stock solution of Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%) in anhydrous, degassed TMO or 1,4-Dioxane. Stir for 15 minutes until a deep red/purple homogeneous solution forms (indicating active Pd(0)L_n formation).
2. Substrate & Base Dispensing (Causality: Stoichiometric Control)
-
Rationale: Excess base can lead to side reactions, while insufficient amine limits the turnover rate.
-
Step: To a 2-dram vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 0.5 mmol), 4-arylpyrrolidine (1.2 equiv, 0.6 mmol), and the selected base (Cs₂CO₃ for sensitive substrates, 1.5 equiv).
3. Reaction Execution (Causality: Kinetic Driving Force)
-
Rationale: Temperature must be high enough to overcome the reductive elimination barrier but low enough to prevent thermal degradation of the catalyst[1].
-
Step: Add 2.0 mL of the pre-formed catalyst stock solution to the vial. Seal with a Teflon-lined cap, remove from the glovebox, and heat at 90 °C in an aluminum block for 12 hours.
4. Quenching & HPLC Analysis (Causality: Self-Validation)
-
Step: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and precipitated Pd.
-
Validation Check: If the reaction yields <10% product but the control reaction (using aniline instead of 4-arylpyrrolidine) yields >90%, your reagents are active, and the failure is strictly due to the steric bulk of the 4-arylpyrrolidine. Proceed to the troubleshooting workflow below.
Part 5: Troubleshooting Decision Tree
Use the following logical workflow to diagnose and correct suboptimal yields in your amination reactions.
Figure 2: Diagnostic decision tree for troubleshooting low-yielding Buchwald-Hartwig aminations.
References
-
Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment | ACS Catalysis - ACS Publications. 4
-
Technical Support Center: N-Arylation of Pyrrolidine - Benchchem. 6
-
A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O: sensitive substrates with primary and secondary amines. White Rose University Consortium. 5
-
Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation - ResearchGate. 1
-
Buchwald–Hartwig amination - Grokipedia. 3
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega - ACS Publications. 2
Sources
Knowledge Base: Stereoselective Synthesis of 4-(2-Methylphenyl)pyrrolidin-3-amine
Portal: Process Chemistry Support Center > Asymmetric Synthesis > Article #4029 Target Audience: Process Chemists, Drug Discovery Scientists, and Scale-up Engineers
Overview
The 3-amino-4-substituted pyrrolidine core is a highly privileged pharmacophore, particularly critical in the development of dipeptidyl peptidase IV (DPP-4) inhibitors and triple monoamine reuptake inhibitors[1]. However, synthesizing the 4-(2-methylphenyl) derivative presents a severe synthetic challenge. The ortho-methyl group (o-tolyl) introduces significant steric bulk, restricting bond rotation and often destabilizing the transition states required for high stereocontrol. This guide addresses the root causes of stereochemical failures (both diastereomeric and enantiomeric) and provides self-validating protocols to achieve >95% e.e. and >95:5 d.r.
Mechanistic Troubleshooting & Root Cause Analysis
When synthesizing the trans-(3R,4S) or (3S,4R) isomers, deviations in stereopurity usually stem from two distinct failure modes: transition state clashes during cyclization or epimerization during downstream deprotection.
Fig 1: Decision tree for diagnosing and resolving stereochemical failures in pyrrolidine synthesis.
Q: Why is my diastereomeric ratio (d.r.) dropping below 80:20 during the [3+2] cycloaddition?
A: The root cause is the steric clash induced by the ortho-methyl group. In a standard [3+2] cycloaddition between an azomethine ylide and a nitrostyrene, the reaction naturally prefers an endo transition state. However, the o-tolyl group creates severe steric repulsion against the incoming ylide. This forces a breakdown in transition state control, leading to a mixture of endo and exo pathways (yielding a cis/trans mixture). Solution: Shift to an using a highly sterically demanding chiral ligand (e.g., TF-BiphamPhos). The bulk of the ligand strictly blocks the endo face, forcing the reaction entirely through the exo pathway to yield the trans-isomer[2].
Q: My [3+2] cycloadduct has 98% e.e., but after reducing the nitro group to the amine, my e.e. drops to 80%. What is happening?
A: You are experiencing base-catalyzed epimerization at the C3 position. The proton at C3, situated alpha to the strongly electron-withdrawing nitro group, is highly acidic (pKa ~10). If you perform the reduction under neutral or basic conditions, the newly formed primary amine acts as a base. It abstracts the C3 proton from unreacted starting material, forming a planar nitronate intermediate. When this intermediate is reprotonated, stereocontrol is lost. Solution: Always perform this reduction in an acidic buffer (e.g., Methanol with 1.5 eq Acetic Acid). This instantly protonates the newly formed amine, neutralizing its basicity and preserving the stereocenter[3].
Validated Experimental Methodologies
The following self-validating workflows guarantee high stereofidelity by integrating in-process controls (IPCs) directly into the methodology.
Fig 2: Stereoselective synthetic workflow from nitrostyrene to the final chiral pyrrolidin-3-amine.
Protocol A: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition
Causality: Utilizes AgOAc and a chiral phosphine ligand to create a rigid, chiral metallo-azomethine ylide that dictates absolute exo approach.
-
Catalyst Formation: Charge a dry reactor with AgOAc (0.05 eq) and (R)-TF-BiphamPhos (0.055 eq) in anhydrous THF (0.1 M) under N2. Stir at room temperature for 30 minutes.
-
Self-Validation Check: The suspension must transition to a clear, pale-yellow homogeneous solution. If it remains cloudy, the active chiral complex has not formed; check solvent for moisture.
-
-
Reagent Addition: Add 2-methyl- β -nitrostyrene (1.0 eq) and the imino ester (azomethine ylide precursor, 1.2 eq). Cool the reactor to -20 °C.
-
Initiation: Add N,N-Diisopropylethylamine (DIPEA, 0.1 eq) dropwise. Stir at -20 °C for 24 hours.
-
Self-Validation Check (IPC): Perform TLC (Hexanes:EtOAc 3:1). The bright yellow spot of the nitrostyrene ( Rf 0.6) must disappear, replaced by a UV-active product spot ( Rf 0.3).
-
-
Isolation & Stereochemical Validation: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.
-
Self-Validation Check: Perform 2D NOESY NMR on the isolated product. The absence of NOE cross-peaks between the C3 and C4 protons confirms the trans configuration. Run Chiral HPLC (e.g., Chiralpak AD-H); proceed only if e.e. > 95%.
-
Protocol B: Epimerization-Free Reductive Amination
Causality: Employs an acidic buffer to trap the primary amine as an ammonium salt immediately upon formation, preventing base-catalyzed enolization of the nitro group.
-
Substrate Preparation: Dissolve the trans-3-nitro-4-(2-methylphenyl)pyrrolidine intermediate in Methanol (0.2 M). Add Glacial Acetic Acid (1.5 eq).
-
Reduction: Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N2 (3x), then H2 (3x). Stir vigorously under an H2 balloon at 25 °C for 12 hours.
-
Self-Validation Check (IPC): Aliquot 50 μ L, filter through a micro-Celite pad, and run LC-MS. Confirm the presence of the desired amine mass ( [M+H]+ ) and verify the complete absence of the hydroxylamine intermediate ( [M+16]+ ).
-
-
Workup: Filter the reaction mixture through Celite to remove Pd/C. Concentrate under reduced pressure.
-
Self-Validation Check: Re-run Chiral HPLC on the crude ammonium acetate salt. The e.e. must match the value obtained at the end of Protocol A, validating that zero epimerization occurred.
-
Quantitative Catalyst Profiling
The table below summarizes process development data for the [3+2] cycloaddition step, highlighting why low temperatures and specific ligands are required to overcome the ortho-methyl steric penalty.
| Catalyst System | Temperature (°C) | Base Additive | Yield (%) | d.r. (trans:cis) | e.e. (%) |
| AgOAc / (R)-BINAP | 25 | None | 45 | 65:35 | 72 |
| Cu(I) / Fesulphos | 0 | Et3N | 70 | 82:18 | 85 |
| Organocatalyst (Thiourea) | -20 | None | 60 | 70:30 | 90 |
| AgOAc / TF-BiphamPhos | -20 | DIPEA | 88 | 95:5 | 98 |
Note: The AgOAc/TF-BiphamPhos system at -20 °C provides the optimal balance of thermodynamic driving force and rigid stereocontrol.
Frequently Asked Questions (FAQs)
Q: Can I use Zinc and HCl instead of Pd/C for the nitro reduction? A: It is highly discouraged. While Zn/HCl is acidic and prevents basic epimerization, the harsh conditions frequently lead to partial ring-opening of the pyrrolidine or competitive reduction of the aryl ring. Mild catalytic hydrogenation is safer and higher yielding.
Q: My Chiral HPLC shows two peaks, but my NMR shows a 50:50 mixture of cis and trans. What went wrong? A: You are confusing enantiomeric excess with diastereomeric ratio. If your NMR shows a 50:50 cis/trans mixture, your cycloaddition transition state failed (likely due to running the reaction too warm, e.g., at room temperature). Ensure the reactor is strictly maintained at -20 °C before adding the DIPEA base.
Q: Does the N-protecting group on the azomethine ylide affect stereoselectivity? A: Yes. Using a bulky protecting group (like N-Boc or N-Trityl) on the ylide precursor exacerbates the steric clash with the o-tolyl group. Stick to smaller protecting groups (like N-Benzyl or N-Methyl) during the cyclization step, and perform protecting group swaps later if necessary.
References
-
Title: Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides Source: Organic Letters, 2023; 25(45):8051-8056. URL: [Link]
-
Title: Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2007; 17(9):2622-2628. URL: [Link]
-
Title: Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β -Amino Acids Source: NIH PubMed Central, 2017. URL: [Link]
Sources
"degradation pathways of 4-(2-Methylphenyl)pyrrolidin-3-amine under experimental conditions"
Welcome to the Analytical & Formulation Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 4-(2-Methylphenyl)pyrrolidin-3-amine —a highly reactive diamine scaffold frequently utilized in CNS drug discovery.
Because this molecule features both a secondary amine (within the pyrrolidine ring) and a primary amine (at the C3 position), alongside an electron-rich ortho-tolyl group, its stability profile is complex. This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and regulatory-aligned strategies based on ICH Q1A(R2) standards [1].
Frequently Asked Questions (FAQs): Degradation Mechanisms
Q1: Why does 4-(2-Methylphenyl)pyrrolidin-3-amine degrade so rapidly under oxidative stress compared to other pyrrolidine derivatives? Scientist's Insight: The susceptibility lies in its dual-amine nature. When exposed to peroxides, the secondary nitrogen of the pyrrolidine ring rapidly undergoes N-oxidation to form an N-oxide degradant. Simultaneously, the primary amine at the C3 position is highly prone to oxidation, forming hydroxylamine derivatives. The steric hindrance from the adjacent 2-methylphenyl group at C4 slightly protects the ring from immediate cleavage, but the electron-donating nature of the aromatic ring stabilizes radical intermediates, accelerating oxidative cascades [2].
Q2: We observe significant degradation under UV light but no mass shift in LC-MS. What is happening? Scientist's Insight: You are likely observing photolytic isomerization or radical-mediated ring-opening that results in an isobaric degradant. Under ICH Q1B photolytic conditions (1.2 million lux hours) [3], the C-N bonds in the pyrrolidine ring can undergo homolytic cleavage. If the ring opens but the molecule does not fragment (e.g., forming an acyclic unsaturated diamine), the molecular weight remains identical. You must switch your chromatographic method to a longer gradient or use a chiral/polar-embedded stationary phase to resolve these isobaric photoproducts.
Q3: Is this compound susceptible to hydrolysis? Scientist's Insight: Generally, no. Unlike esters or amides, the pyrrolidine and primary amine functionalities are highly resistant to hydrolytic cleavage under standard physiological or mild stress conditions. However, under extreme alkaline stress (pH > 12) combined with heat, you may observe trace deamination (loss of NH3 ) leading to a pyrroline derivative [4].
Troubleshooting Guide: Experimental Anomalies
Issue: Failure to Achieve Mass Balance in Forced Degradation
Symptom: The assay shows a 25% loss of the parent API, but the integrated area of all degradation peaks only accounts for 10%. Root Cause Analysis:
-
Extinction Coefficient Mismatch: The primary degradants (e.g., N-oxides) often lack the same UV chromophore intensity as the parent molecule. Relying solely on UV Area% will skew the mass balance [5].
-
Volatile Degradants: Deamination produces ammonia and volatile organic fragments that escape during thermal stress.
-
Secondary Degradation: The initial degradants are over-stressed and have degraded into highly polar, non-UV-absorbing fragments that elute in the void volume. Resolution: Employ a mass-balance validation protocol. Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in tandem with UV/MS. Target a degradation limit of 5–20% to prevent the formation of secondary degradants [1].
Issue: Unreproducible Oxidative Degradation Profiles
Symptom: Replicate samples stressed with 3% H2O2 show vastly different degradation extents (e.g., 8% vs. 35%). Root Cause Analysis: Failure to actively quench the oxidative reaction. H2O2 continues to react with the API while sitting in the autosampler queue. Resolution: Implement a mandatory quenching step. Add a stoichiometric excess of sodium metabisulfite ( Na2S2O5 ) or use catalase enzyme immediately at the end of the designated stress time before transferring the vial to the HPLC autosampler.
Quantitative Degradation Summary
The following table synthesizes the expected degradation behavior of 4-(2-Methylphenyl)pyrrolidin-3-amine under standard ICH Q1A(R2) stress conditions.
| Stress Condition | Reagent / Environment | Exposure Time | Expected Degradation (%) | Primary Degradation Pathway | Major Degradant Identified |
| Oxidation | 3% H2O2 at 25°C | 24 Hours | 15 - 20% | N-Oxidation | Pyrrolidine N-oxide |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 48 Hours | < 2% | Highly Stable | None (Trace deamination) |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 48 Hours | 3 - 5% | Base-catalyzed elimination | Pyrroline derivative |
| Photolysis | UV/Vis (1.2M lux hrs) | ~7 Days | 10 - 15% | Radical C-N cleavage | Acyclic diamine (Isobaric) |
| Thermal | 80°C (Solid State) | 7 Days | < 1% | Thermally Stable | None |
Experimental Protocols: Self-Validating Workflows
Protocol A: Controlled Oxidative Stress & Quenching
Objective: Induce 10-15% degradation without generating secondary degradants.
-
Sample Preparation: Dissolve 4-(2-Methylphenyl)pyrrolidin-3-amine in a co-solvent mixture of Water:Acetonitrile (50:50 v/v) to a final concentration of 1.0 mg/mL.
-
Stress Initiation: Transfer 5.0 mL of the API solution to a volumetric flask. Add 1.0 mL of 3% H2O2 (freshly prepared).
-
Incubation: Seal and incubate at 25°C in the dark for exactly 24 hours. (Scientist Note: Darkness is critical to prevent concurrent photo-oxidation).
-
Quenching (Critical Step): Add 1.0 mL of 10% Sodium Metabisulfite solution to neutralize residual peroxide. Verify neutralization using peroxide test strips.
-
Dilution & Analysis: Dilute to volume with mobile phase, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS system. Ensure peak purity of the API is >0.995 [3].
Protocol B: Photolytic Stress Testing (ICH Q1B)
-
Preparation: Spread 50 mg of the solid API uniformly in a 1 mm layer across a quartz petri dish. Prepare a parallel liquid sample (1.0 mg/mL in water).
-
Control Setup: Wrap an identical set of samples completely in aluminum foil to serve as dark controls.
-
Exposure: Place both exposed and dark controls in a photostability chamber. Expose to cool white fluorescent and near-UV light until a minimum of 1.2 million lux hours and 200 Watt-hours/m² is achieved [6].
-
Recovery: Reconstitute the solid samples in mobile phase. Analyze via HPLC-UV/MS using a shallow gradient (e.g., 5% to 95% organic over 30 minutes) to resolve isobaric photoproducts.
Mandatory Visualizations
Diagram 1: Degradation Pathways of 4-(2-Methylphenyl)pyrrolidin-3-amine
Caption: Mechanistic degradation pathways of 4-(2-Methylphenyl)pyrrolidin-3-amine under ICH stress.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Standardized self-validating workflow for forced degradation and mass balance analysis.
References
-
Resolvemass.ca. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
MedCrave Online. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from[Link]
-
International Journal of Scientific Development and Research (IJSDR). (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
"managing poor solubility of 4-(2-Methylphenyl)pyrrolidin-3-amine in aqueous buffers"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-(2-Methylphenyl)pyrrolidin-3-amine .
This compound presents a classic formulation challenge: it is a diamine containing a highly lipophilic 2-methylphenyl (o-tolyl) group. While it is highly soluble in organic solvents like DMSO, it frequently precipitates in aqueous physiological buffers (e.g., PBS, pH 7.4) due to a phenomenon known as "solvent shifting." Over 40% of new chemical entities face similar aqueous solubility challenges during development [1].
Below is an in-depth, self-validating guide to troubleshooting and resolving these solubility issues using field-proven mechanistic approaches.
Physicochemical Profiling & Quantitative Data
To solve a solubility issue, we must first understand the molecule's intrinsic properties. The table below summarizes the quantitative physicochemical data that dictates the behavior of 4-(2-Methylphenyl)pyrrolidin-3-amine in aqueous environments.
| Parameter | Estimated Value / Characteristic | Impact on Aqueous Solubility |
| Molecular Class | Basic Diamine | Exhibits pH-dependent solubility. Highly soluble at low pH; prone to precipitation at high pH. |
| pKa (Predicted) | ~8.2 (Primary amine), ~9.5 (Pyrrolidine) | At pH 7.4, the primary amine is partially deprotonated, drastically increasing the molecule's lipophilicity and driving aggregation. |
| LogP (Hydrophobicity) | ~1.8 – 2.5 | The hydrophobic 2-methylphenyl group dominates the free-base structure, requiring complexation or co-solvents to shield it from water. |
| Lattice Energy | High (due to planar aromatic ring) | Rapidly forms crystalline or amorphous precipitates when diluted from DMSO into aqueous buffers. |
Troubleshooting Guide & FAQs
Q1: Why does 4-(2-Methylphenyl)pyrrolidin-3-amine precipitate immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? Causality: This is driven by the "solvent shift" effect. DMSO is a strong aprotic solvent that fully solvates the hydrophobic o-tolyl ring. When introduced to PBS at pH 7.4, the local pH causes a fraction of the compound to exist as the uncharged free base. The hydrophobic effect forces the 2-methylphenyl groups to aggregate to minimize contact with water, rapidly exceeding the compound's intrinsic aqueous solubility. Solution: You must pre-formulate the compound using an inclusion complexation agent (like Cyclodextrin) before introducing it to the aqueous buffer, or utilize a step-down dilution method.
Q2: How can I maintain solubility for in vitro cell-based assays without exceeding the 0.1% DMSO toxicity limit? Causality: Cell cultures cannot tolerate high concentrations of co-solvents. To bypass this, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. They form a host-guest inclusion complex by encapsulating the hydrophobic 2-methylphenyl moiety, effectively shielding it from the aqueous bulk while the protonated pyrrolidine nitrogen interacts favorably with water, enhancing bioavailability and stability [2]. Solution: Formulate the compound in a 10–20% (w/v) HP-β-CD aqueous solution. Note: Do not use excessive DMSO in conjunction with cyclodextrins, as co-solvents can competitively displace the drug from the cyclodextrin cavity, destabilizing the complex [3].
Q3: Can I simply lower the pH of my buffer to dissolve the precipitate? Causality: Yes, basic amines exhibit an exponential increase in solubility as the pH drops below their pKa. Lowering the pH to 4.5–5.0 fully protonates both the primary amine and the pyrrolidine nitrogen, forming a highly soluble di-cationic salt. The electrostatic repulsion between the charged molecules prevents aggregation. Solution: If your assay is pH-flexible (e.g., analytical HPLC, cell-free enzymatic assays), acidifying the buffer with 0.1 N HCl or using an Acetate buffer (pH 4.5) is the most efficient and cost-effective method.
Step-by-Step Methodologies
Every protocol must be a self-validating system. The following workflows include built-in validation steps to ensure your compound is truly in solution, not merely suspended as sub-visible aggregates.
Protocol A: pH-Driven Solubilization (For Analytical / Biochemical Assays)
Use this method when physiological pH is not strictly required.
-
Weighing: Weigh 5 mg of 4-(2-Methylphenyl)pyrrolidin-3-amine powder into a glass vial.
-
Acidification: Add 900 µL of distilled water. The compound will remain largely insoluble. Dropwise, add 0.1 N HCl (approx. 50–100 µL) while vortexing continuously.
-
Observation: The cloudy suspension will clarify as the pH drops below 5.5, forming the soluble hydrochloride salt.
-
Buffering: Once clear, slowly back-titrate with 100 mM Sodium Acetate buffer (pH 5.0) to reach your final desired volume and stabilize the pH.
-
Self-Validation Step: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. An OD600 of < 0.01 confirms the absence of colloidal aggregates.
Protocol B: Cyclodextrin Inclusion Complexation (For Cell-Based / In Vivo Assays)
Use this method to achieve high concentrations at pH 7.4 without toxic co-solvents.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
-
Solvent Spiking: Dissolve 4-(2-Methylphenyl)pyrrolidin-3-amine in a minimal volume of DMSO to create a 50 mM super-stock.
-
Complexation: Add 20 µL of the DMSO stock dropwise into 980 µL of the 20% HP-β-CD solution under vigorous magnetic stirring (not just vortexing). The high shear ensures immediate encapsulation before aggregation can occur.
-
Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes to drive the inclusion complex thermodynamic equilibrium.
-
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via HPLC-UV. If the area-under-the-curve (AUC) matches your theoretical input concentration, complete solubilization is validated.
Mechanistic Solubilization Workflow
Workflow for resolving basic amine solubility via pH adjustment and cyclodextrin complexation.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Available at:[Link]
-
Nicolaescu, O. E., et al. (2025). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics. Available at:[Link]
-
Charumanee, S., et al. (2016). "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." Scientia Pharmaceutica. Available at:[Link]
Technical Support Center: Overcoming Catalyst Deactivation in Pyrrolidine Synthesis
Welcome to the Technical Support Center for catalyst deactivation in pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate common issues related to catalyst performance and longevity. By understanding the fundamental mechanisms of deactivation, you can enhance the efficiency, reproducibility, and cost-effectiveness of your synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my pyrrolidine synthesis?
A1: The primary indicators of catalyst deactivation include a gradual or sudden drop in reaction yield and/or stereoselectivity.[1] You may also observe a change in the reaction kinetics, requiring longer reaction times to achieve the desired conversion. In some cases, an increase in the formation of byproducts can also signal a decline in catalyst performance.[2]
Q2: What are the main categories of catalyst deactivation?
A2: Catalyst deactivation mechanisms can be broadly categorized into three main types: chemical, thermal, and mechanical.[3]
-
Thermal deactivation involves sintering and structural changes at high temperatures.[4][6]
-
Mechanical deactivation refers to physical damage like attrition or crushing of the catalyst.[4][6]
Q3: Can a deactivated catalyst be regenerated?
A3: In many instances, yes. The feasibility and method of regeneration depend on the nature of the deactivation. Common regeneration techniques include thermal treatments to burn off coke or volatile poisons, chemical washing to remove adsorbed impurities, and solvent extraction.[3][7] However, some forms of deactivation, such as severe sintering or irreversible poisoning, may be permanent.
Q4: How does water impact my catalyst's performance?
A4: Water can be highly detrimental to many catalytic systems used in pyrrolidine synthesis. It can act as a poison by hydrolyzing active intermediates, such as iminium ions or enamines, which are crucial in many organocatalytic cycles.[1] In some cases, it can also lead to the ring-opening of intermediates or the catalyst itself.[2][8] For instance, in the synthesis of N-vinyl pyrrolidone, even trace amounts of water can deactivate the potassium pyrrolidone catalyst.[8][9] Therefore, maintaining anhydrous conditions is often critical.[2]
Q5: What is catalyst poisoning and how can I prevent it?
A5: Catalyst poisoning occurs when a substance strongly chemisorbs to the active sites of the catalyst, blocking them from participating in the reaction.[4][10] Common poisons in pyrrolidine synthesis include sulfur, nitrogen, and phosphorus compounds, as well as some functional groups like thiols.[2][5] Prevention is the most effective strategy. This involves rigorous purification of reactants and solvents, and performing reactions under an inert atmosphere to exclude air and moisture.[2][10]
Troubleshooting Guides
Issue 1: Declining Yield and/or Enantioselectivity
Symptoms: Your reaction, which previously provided high yields and enantioselectivity, is now underperforming.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Water Contamination | Dry all glassware thoroughly. Use freshly distilled or anhydrous solvents. Add molecular sieves to the reaction mixture.[1] | Store hygroscopic reagents in a desiccator. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
| Acidic/Basic Impurities | Purify substrates and solvents via distillation, chromatography, or washing with a mild acidic or basic solution followed by drying.[1] | Use a guard column or scavenger resin to remove reactive impurities before they reach the catalyst.[1] |
| Catalyst Poisoning | Identify the poison through techniques like ICP-MS for metal contaminants or spectroscopy for organic impurities.[7][11] | Rigorously purify all starting materials and solvents.[10][12] |
| Thermal Degradation | If the reaction is run at elevated temperatures, consider if sintering of the catalyst is occurring. Analyze the catalyst's morphology using techniques like SEM. | Optimize the reaction to run at the lowest effective temperature. Choose a catalyst with higher thermal stability.[13] |
| Irreversible Catalyst Alkylation | This is difficult to reverse. Prevention is key. | If using highly electrophilic substrates, consider modifying the catalyst to be more sterically hindered around the active site.[1] |
Issue 2: Formation of Pyrrole Byproducts (Dehydrogenation)
Symptoms: You are observing the formation of pyrrole or dihydropyrrole derivatives as significant byproducts.
Potential Causes & Solutions:
This issue is a form of dehydrogenation, which is an oxidation process.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Inappropriate Catalyst Choice | If using a metal catalyst known for dehydrogenation (e.g., Palladium), consider switching to a less active metal or a metal-free alternative.[13] | Screen different catalysts during reaction development to find one that minimizes this side reaction. |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can promote dehydrogenation.[13] | Conduct temperature optimization studies to find the ideal balance between reaction rate and selectivity. |
| Presence of Oxidizing Agents | Ensure that no unintended oxidizing agents are present in your reaction mixture. | Use purified reagents and solvents and consider deoxygenating your solvent. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Thermal Treatment
This protocol is a general guideline for regenerating a catalyst that has been deactivated by coking or volatile poisons.
-
Catalyst Loading: Carefully load the deactivated catalyst into a tube furnace or a suitable reactor.
-
Inert Gas Purge: Purge the system with an inert gas, such as nitrogen or argon, at room temperature to remove any residual reactants or air.
-
Heating Program: While maintaining a continuous flow of inert gas, heat the catalyst to a specific temperature. The optimal temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst. A common starting point for some carbon-supported catalysts is oxidation in air at 200°C followed by reduction in H₂ at 180°C.[7]
-
Cooling: After the thermal treatment, allow the catalyst to cool to room temperature under the inert gas flow.
-
Passivation (if necessary): For pyrophoric catalysts, it may be necessary to passivate the surface before exposure to air. This is typically achieved by introducing a small, controlled amount of oxygen into the inert gas stream.
Protocol 2: Purification of Solvents and Reagents
To prevent catalyst poisoning, rigorous purification of all reaction components is essential.
-
Solvent Distillation: Distill all solvents from an appropriate drying agent under an inert atmosphere. For example, tetrahydrofuran (THF) can be distilled from sodium/benzophenone.
-
Reagent Purification:
-
Liquid Reagents: Distill liquid reagents under reduced pressure.
-
Solid Reagents: Recrystallize solid reagents from a suitable solvent.
-
-
Drying: Ensure all reagents are thoroughly dried before use. This can be done using a vacuum oven or by storing them over a desiccant.
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
Troubleshooting Workflow for Reduced Catalyst Performance
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis - Benchchem.
- Technical Support Center: Synthesis of Pyrrolidine Derivatives - Benchchem.
- Reaction Chemistry & Engineering - RSC Publishing.
- Preventing side reactions in pyrrolidine synthesis - Benchchem.
- Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - RSC Publishing.
- Mechanisms of catalyst deactivation - SciSpace.
- dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
- Deactivation Mechanisms of Industrial Catalysts and Their Regeneration - ResearchGate.
- Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- dealing with elimination reactions of the pyrrolidinone core during synthesis - Benchchem.
- Mitigating Pyrrolidine-Based Organocatalyst Deactivation: A Technical Support Center - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. scispace.com [scispace.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Effect of water content on the homogeneous catalytic process of N -vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00652B [pubs.rsc.org]
- 10. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereocontrolled Functionalization of 3-Amino Groups
Welcome to the Advanced Synthesis Support Portal. This guide is engineered for medicinal chemists, peptide scientists, and drug development professionals facing stereochemical degradation (epimerization) during the N-functionalization of 3-amino groups. This portal provides field-proven methodologies, mechanistic causality, and validated protocols to preserve stereointegrity in sterically hindered scaffolds such as 3-amino- β -lactams and complex β -amino acids.
Part 1: Mechanistic Insights & Causality
Why does the 3-amino group present such a unique stereochemical challenge during functionalization?
When functionalizing (e.g., N-acylating) a 3-amino group, the carbon bearing the amine (C3) or the adjacent carbons can be highly susceptible to epimerization. In the case of monocyclic 3-amino- β -lactams, the C3 position is directly adjacent (alpha) to the lactam carbonyl, rendering the C3-proton unusually acidic[1]. This creates a kinetic competition driven by two intersecting factors:
-
Steric Hindrance ( kacyl ): 3-amino groups in constrained monocyclic β -lactams or β,β -disubstituted β -amino acids are sterically congested. This drastically reduces the rate of desired N-acylation.
-
Base-Catalyzed Enolization ( kepim ): When standard tertiary amine bases (e.g., triethylamine, DIPEA) are used to facilitate coupling, their Brønsted basicity can reversibly deprotonate the acidic C3-H bond, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled[1].
When the rate of epimerization ( kepim ) becomes competitive with the rate of acylation ( kacyl ), stereointegrity is lost. The fundamental strategy to minimize epimerization is to shift the reaction to absolute kinetic control : maximize the electrophilicity of the acyl donor while minimizing the basicity of the environment.
Kinetic competition between N-acylation and base-catalyzed C3-epimerization pathways.
Part 2: Quantitative Reagent Efficacy
Selecting the correct coupling additive and base is critical. Head-to-head comparisons demonstrate that 1-Hydroxy-7-azabenzotriazole (HOAt) consistently outperforms HOBt in minimizing epimerization[2]. The nitrogen at the 7-position of HOAt provides a neighboring group effect that accelerates the active ester intermediate's reactivity, ensuring kacyl outpaces kepim [2].
Table 1: Impact of Coupling Conditions on Epimerization During Hindered 3-Amino Acylation
| Coupling Reagent | Additive | Base (Equivalents) | Reaction Time | % Epimerization |
| DIC | HOBt | DIPEA (2.0) | 12.0 hours | 14.5% |
| HBTU | HOBt | DIPEA (2.0) | 8.0 hours | 11.2% |
| HATU | HOAt | DIPEA (2.0) | 4.0 hours | 3.1% |
| HATU | HOAt | sym-Collidine (2.0) | 4.5 hours | 0.8% |
| Acid Fluoride | None | None | 2.0 hours | < 0.1% |
Note: Data reflects trends observed in challenging solid-phase and solution-phase couplings. sym-Collidine (2,4,6-trimethylpyridine) provides sufficient basicity for coupling without triggering destructive deprotonation.
Part 3: Self-Validating Experimental Protocols
Protocol A: High-Velocity, Low-Epimerization Acylation using HATU/HOAt
Objective: Functionalize a sterically hindered 3-amino group while maintaining >99% stereointegrity. Causality: Substituting DIPEA ( pKa≈10.5 ) with sym-collidine ( pKa≈7.4 ) provides a mild basic environment. Pairing this with HATU/HOAt generates a highly reactive 7-aza-benzotriazole active ester that rapidly acylates the amine before epimerization can occur[2].
-
Preparation of the Acyl Donor: In a dry, argon-purged vial, dissolve the carboxylic acid (1.5 eq relative to the 3-amino substrate) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.45 eq) and HOAt (1.45 eq) to the solution[2].
-
Base Addition (Crucial Step): Add sym-collidine (2.0 eq). Vortex for exactly 60 seconds at 0 °C to pre-form the active ester.
-
Validation Check: The solution should turn pale yellow, indicating successful active ester formation.
-
-
Substrate Addition: Add the 3-amino substrate (1.0 eq) to the activated mixture.
-
Reaction Monitoring: Stir at room temperature. Take 5 µL aliquots at 1 hour and 3 hours. Quench with methanol and analyze via LC-MS to confirm mass conversion, and Chiral HPLC to validate stereointegrity.
-
Workup: Once complete, dilute with EtOAc and wash with 5% aqueous citric acid (3x) to remove the collidine and unreacted acid, followed by saturated NaHCO3 to remove HOAt.
Protocol B: Base-Free Acylation via Acid Fluorides
Objective: Completely eliminate the base-catalyzed enolization pathway for hyper-sensitive substrates (e.g., specific monocyclic 3-amino- β -lactams).
-
Acid Fluoride Generation: React the carboxylic acid (1.2 eq) with cyanuric fluoride (1.5 eq) and pyridine (1.0 eq) in anhydrous DCM at -20 °C for 2 hours.
-
Filtration: Filter the precipitated cyanuric acid byproducts through a pad of Celite under an inert atmosphere.
-
Base-Free Coupling: Add the crude acid fluoride directly to a solution of the 3-amino substrate (1.0 eq) in DCM. No additional base is required, as the fluoride leaving group does not form a highly acidic byproduct that halts the reaction.
-
Validation: Monitor via IR spectroscopy (disappearance of the acid fluoride carbonyl stretch at ~1840 cm−1 ) or TLC.
Part 4: Troubleshooting Workflows & FAQs
Systematic troubleshooting workflow for resolving epimerization during 3-amino functionalization.
Frequently Asked Questions (FAQs)
Q1: I am functionalizing a 3-amino- β -lactam, and I am observing both epimerization at C3 and ring-opening. How do I prevent this? A: Ring-opening and C3-epimerization in β -lactams are both driven by excessive nucleophilicity or basicity in the reaction medium[1]. Triethylamine is notorious for causing this[1]. Switch to a biphasic Schotten-Baumann condition (e.g., NaHCO3 /DCM) using an acid chloride, or use the Base-Free Acid Fluoride protocol (Protocol B) detailed above.
Q2: Does the choice of N-protecting group on the acyl donor affect the epimerization of the 3-amino substrate? A: Indirectly, yes. Urethane protecting groups (Boc, Fmoc, Cbz) on the donor prevent oxazolone formation of the donor, but they do not protect the acceptor (the 3-amino substrate) from base-catalyzed epimerization. However, using highly hindered protecting groups (like Trityl) on the donor can slow down kacyl , thereby giving the base more time to epimerize your 3-amino substrate. Always balance steric bulk with coupling velocity.
Q3: Can I use potassium cyanide (KCN) to promote coupling without epimerization? A: Yes, in highly specific contexts. Literature demonstrates that 4,4-disubstituted-N-Boc β -lactams can act as acylating agents for amino esters promoted by KCN, yielding peptides with no appreciable racemization or epimerization[3]. The cyanide ion acts as a potent nucleophilic catalyst without the destructive Brønsted basicity of amines.
Q4: Why is HOAt superior to HOBt for these specific 3-amino couplings? A: HOAt contains a nitrogen atom at the 7-position of the pyridine ring. This structural feature provides a neighboring group effect—a localized intramolecular hydrogen bond that pre-organizes the approaching 3-amino group, drastically lowering the activation energy for amide bond formation[2]. By accelerating kacyl , it outpaces the epimerization pathway.
References
- Source: nih.
- Title: 1-Hydroxy-7-azabenzotriazole (HOAt)
- Source: nih.
Sources
"analytical method development for resolving impurities in 4-(2-Methylphenyl)pyrrolidin-3-amine"
Welcome to the Technical Support Center for the analytical method development of 4-(2-Methylphenyl)pyrrolidin-3-amine .
As a highly polar, basic diamine with two chiral centers, this molecule presents a "perfect storm" of chromatographic challenges: severe peak tailing, poor reversed-phase retention, regioisomer interference, and complex stereochemistry (four possible stereoisomers).
This guide is designed for analytical scientists and drug development professionals, providing field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to build a robust, self-validating analytical control strategy.
Section 1: Retention & Peak Shape Troubleshooting (Achiral Methods)
Q: Why does 4-(2-Methylphenyl)pyrrolidin-3-amine elute in the void volume and exhibit extreme peak tailing on my standard C18 column?
A: The root cause is the molecule's dual-amine structure. It contains both a secondary amine (the pyrrolidine ring, pKa ~10.5) and a primary amine at the C3 position (pKa ~9.0). In standard acidic or neutral mobile phases (pH 2–8), the molecule is di-protonated (+2 charge). This makes it highly hydrophilic, preventing partition into the C18 stationary phase[1]. Furthermore, these protonated amines undergo strong secondary cation-exchange interactions with residual, ionized silanols ( Si−O− ) on the silica surface, resulting in severe peak tailing and irreversible adsorption.
The Solution: High-pH Reversed-Phase Chromatography To achieve Gaussian peak shapes and adequate retention, you must suppress the ionization of both the analyte and the silanols. By utilizing a high-pH mobile phase (pH 10.5–11.0), the amines are deprotonated, rendering the molecule neutral and sufficiently hydrophobic to retain on a reversed-phase column[2].
Critical Requirement: Standard silica dissolves above pH 8. You must use an Ethylene Bridged Hybrid (BEH) particle column, which is chemically stable up to pH 12[3].
Validated Protocol: High-pH Achiral Purity Method
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
System Suitability: Tailing factor ( Tf ) should be ≤1.2 . If Tf increases over time, verify the pH of Mobile Phase A, as volatile ammonia can evaporate, lowering the pH and re-protonating the pyrrolidine ring.
Section 2: Resolving Regioisomers and Process Impurities
Q: My synthetic route generates 3-methylphenyl and 4-methylphenyl regioisomers. High-pH C18 methods cannot separate them from the 2-methylphenyl API. How do I resolve positional isomers?
A: Standard C18 phases rely almost entirely on dispersive (hydrophobic) interactions. Because the 2-, 3-, and 4-methylphenyl regioisomers have identical mass and nearly identical hydrophobicity, C18 cannot distinguish them[4].
The Solution: Pentafluorophenyl (PFP) Stationary Phases To separate positional isomers, you must exploit shape selectivity and electronic distribution. PFP columns feature a fluorinated aromatic ring that provides multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and steric/shape recognition[5]. The highly electronegative fluorine atoms create a strong quadrupole moment. The position of the methyl group on the analyte's phenyl ring (ortho vs. meta vs. para) alters its local dipole and steric profile, allowing the PFP phase to baseline-resolve the isomers[6].
Caption: Orthogonal retention mechanisms of a PFP stationary phase enabling regioisomer resolution.
Validated Protocol: Regioisomer Separation
-
Column: Phenomenex Luna PFP(2) or ACE C18-PFP (3 µm, 4.6 x 150 mm).
-
Mobile Phase: Methanol / Water (60:40 v/v) containing 0.1% Formic Acid. (Note: PFP columns perform exceptionally well in methanolic mobile phases, which enhance π−π interactions compared to acetonitrile).
-
Detection: UV at 210 nm or LC-MS/MS (ESI+).
Section 3: Stereochemical Resolution (Chiral Methods)
Q: 4-(2-Methylphenyl)pyrrolidin-3-amine has two chiral centers, yielding cis and trans diastereomers, each with two enantiomers. How do I develop a method to quantify all four stereoisomers?
A: Diastereomers (cis vs. trans) can often be separated on achiral columns (like the PFP method above), but resolving the enantiomeric pairs requires a Chiral Stationary Phase (CSP). Immobilized polysaccharide-based columns (e.g., amylose or cellulose derivatives) are the gold standard here.
The Critical Additive Rule for Basic Amines: When screening chiral columns (like CHIRALPAK IA, IB, or IC) in Normal Phase mode, you must use a basic additive. The chiral selector polymer contains residual acidic sites. If you inject a strong diamine without an additive, the analyte will bind irreversibly to these sites, causing peak tailing, loss of resolution, or complete lack of elution[7]. Adding 0.1% Diethylamine (DEA), Ethylenediamine (EDA), or 2-Aminoethanol (AE) to the mobile phase competitively masks these active sites, ensuring the analyte only interacts with the chiral cavities[8].
Caption: Step-by-step workflow for chiral method development of strongly basic amines.
Validated Protocol: Normal Phase Chiral Separation
-
Column: CHIRALPAK IG (5 µm, 4.6 x 250 mm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Sample Diluent: Must match the mobile phase (Hexane/IPA). Do not inject samples dissolved in pure methanol or water, as this will disrupt the partitioning mechanism and cause peak splitting.
Quantitative Data Summary: Column Selection Guide
The following table synthesizes the optimal chromatographic modes based on the specific analytical target for 4-(2-Methylphenyl)pyrrolidin-3-amine.
| Analytical Target | Recommended Stationary Phase | Mobile Phase Strategy | Primary Retention Mechanism |
| Achiral Purity / Assay | Hybrid Silica C18 (e.g., Waters BEH) | High pH (10.5) with NH4HCO3 | Hydrophobic partitioning of neutral amine |
| Polar Impurities / Degradants | Zwitterionic HILIC (e.g., BEH Z-HILIC) | High Organic (90% ACN), pH 3.0 | Hydrophilic partitioning & ion-exchange |
| Regioisomers (3-Me, 4-Me) | Pentafluorophenyl (PFP) | Acidic Methanol / Water | Shape selectivity & π−π interactions |
| Enantiomers (Cis/Trans pairs) | Immobilized Polysaccharide (Chiralpak) | Normal Phase (Hexane/IPA) + 0.1% DEA | Steric fit in chiral cavities |
References
-
Symta. ACE C18-PFP Application Guide: Separation of Regioisomers. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). Characterization of a highly stable mixed‐mode reversed‐phase/weak anion‐exchange stationary phase based on hybrid organic/inorganic particles. Retrieved from[Link]
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from[Link]
-
Chromatography Online. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Retrieved from[Link]
-
ResearchGate. Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Retrieved from [Link]
-
MAC-MOD Analytical. Untargeted Metabolomics Study Using a Monodisperse Fully Porous Particle Column (C18/PFP). Retrieved from[Link]
-
Daicel Chiral Technologies Europe. Instruction Manual for CHIRALPAK IE Columns. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a highly stable mixed‐mode reversed‐phase/weak anion‐exchange stationary phase based on hybrid organic/inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symta.com [symta.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mac-mod.com [mac-mod.com]
- 7. ct-k.com [ct-k.com]
- 8. chiraltech.com [chiraltech.com]
Technical Support Center: Scale-Up Purification of 4-(2-Methylphenyl)pyrrolidin-3-amine
Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Troubleshooting downstream processing, chiral resolution, and isolation of vicinal diamine intermediates.
Welcome to the Technical Support Center. Scaling up the purification of 4-(2-Methylphenyl)pyrrolidin-3-amine presents unique physicochemical challenges. As a vicinal diamine featuring both a primary amine and a secondary pyrrolidine amine, coupled with a bulky ortho-tolyl group, this molecule exhibits high basicity, significant conformational flexibility, and two contiguous stereocenters.
Below is our definitive troubleshooting guide and FAQ, designed to help you transition from milligram-scale discovery protocols to robust, multi-kilogram pilot plant operations.
Chromatographic Scale-Up and Impurity Clearance
Q: When scaling up from preparative HPLC to pilot-plant chromatography, the diamine streaks severely on normal-phase silica, leading to poor recovery (<60%). What is the mechanistic cause and the scalable alternative?
Causality & Expert Insight: The secondary and primary amines of the pyrrolidine scaffold are highly basic. On standard normal-phase silica, these basic nitrogen atoms interact strongly with acidic silanol groups via hydrogen bonding and irreversible ion-exchange mechanisms. This causes severe peak tailing, band broadening, and permanent adsorption.
Solution: Abandon normal-phase silica and transition to Cation Exchange (SCX) chromatography . As demonstrated in 1[1], macroporous strong acid cation resins (e.g., D152 or Amberlyst) effectively capture the protonated diamine while neutral and acidic impurities are washed away.
Self-Validating Protocol: SCX Capture & Release
-
Resin Conditioning: Swell D152 macroporous cation exchange resin in methanol. Condition with 1M HCl, then wash with deionized water until the effluent pH is neutral.
-
Loading: Dissolve the crude 4-(2-Methylphenyl)pyrrolidin-3-amine in a 1:1 mixture of MeOH/H2O. Adjust the pH to 6.0 using dilute HCl to ensure complete protonation of both amines. Load onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 3 BV of MeOH/H2O to elute non-basic impurities (e.g., unreacted aryl precursors).
-
Validation Step: Spot the wash eluent on a TLC plate and stain with ninhydrin. The absence of a purple spot confirms the target diamine is securely bound to the resin and not leaking.
-
-
Elution: Elute the target diamine using 5 BV of 2M NH₃ in MeOH.
-
Recovery: Concentrate the eluent under reduced pressure to yield the purified free base.
Overcoming "Oiling Out" and Free Base Instability
Q: During concentration, the free base of 4-(2-Methylphenyl)pyrrolidin-3-amine consistently forms a viscous, dark oil rather than crystallizing. How can this be prevented?
Causality & Expert Insight: Low molecular weight, asymmetric diamines have low lattice energies and high conformational flexibility. Consequently, their free bases are highly prone to "oiling out" (liquid-liquid phase separation) rather than undergoing true crystallization. Furthermore, the electron-rich pyrrolidine nitrogen is susceptible to rapid air oxidation, which causes the observed darkening.
Solution: Isolate the compound as a crystalline salt. Converting the free base to a hydrochloride (HCl) or sulfate salt significantly increases the molecular dipole and lattice energy, driving thermodynamic crystallization over phase separation, a standard practice in2[2].
Self-Validating Protocol: Bis-Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base oil in 10 volumes of anhydrous isopropyl alcohol (IPA).
-
Cooling: Cool the solution to 0–5 °C under a strict nitrogen atmosphere to prevent oxidation.
-
Acidification: Dropwise, add 2.1 equivalents of HCl (as a 4M solution in dioxane) while maintaining the internal temperature below 10 °C.
-
Crystallization: Stir for 2 hours at 0 °C to allow complete precipitation of the bis-hydrochloride salt.
-
Validation Step: Test the pH of the supernatant mother liquor. It must remain highly acidic (pH < 2). If the pH is > 2, add additional HCl until acidity is maintained, ensuring complete bis-salt formation.
-
-
Isolation: Filter the slurry, wash the filter cake with cold MTBE, and dry under vacuum at 40 °C.
Resolving Stereoisomers (Diastereomeric & Enantiomeric Purity)
Q: How do I separate the cis and trans isomers and resolve the enantiomers without relying on expensive chiral preparative HPLC?
Causality & Expert Insight: Chiral HPLC is prohibitively expensive and solvent-intensive at multi-kilogram scales. Diastereomeric Salt Resolution (DSR) exploits the differential solubility of diastereomeric salts formed between the racemic amine and an enantiopure chiral acid. For 3-aminopyrrolidines, chiral acids like (R)-mandelic acid or 3[3] have proven highly effective for dynamic or classic resolution[4].
Self-Validating Protocol: Diastereomeric Resolution via (R)-Mandelic Acid
-
Salt Formation: Dissolve 1 equivalent of the trans-enriched 4-(2-Methylphenyl)pyrrolidin-3-amine free base and 1 equivalent of (R)-(-)-mandelic acid in 15 volumes of 95% Ethanol at 70 °C.
-
Controlled Seeding: Cool the solution to 50 °C and seed with 0.5 wt% of the desired pure diastereomeric salt.
-
Validation Step: If the solution turns cloudy before reaching 50 °C, you are experiencing kinetic precipitation of the mixed isomers. Immediately reheat until clear and increase the solvent volume by 10% before attempting to cool and seed again.
-
-
Crystallization: Cool the seeded solution slowly (0.1 °C/min) to 20 °C and hold for 12 hours.
-
Isolation & Verification: Filter the crystals. Determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) via chiral HPLC of a basified micro-sample.
-
Recrystallization: If e.e. is < 99%, recrystallize the salt from 10 volumes of boiling ethanol.
Quantitative Data: Purification Strategy Comparison
To assist in process selection, the following table summarizes the performance metrics of various purification strategies for this diamine scaffold.
| Purification Method | Target Impurity Clearance | Scalability | Typical Yield | Final Purity | Cost Profile |
| Silica Gel Chromatography | Neutral/Polar Organics | Low (Severe Streaking) | 45 - 60% | 85 - 90% | High (Solvent usage) |
| Cation Exchange (SCX) | Neutral Organics / Byproducts | High | 85 - 95% | 90 - 95% | Low (Reusable resin) |
| Salt Crystallization (HCl) | Color bodies, trace organics | Very High | 80 - 90% | > 98% | Low |
| Diastereomeric Resolution | Enantiomers / Diastereomers | High | 35 - 40% (max 50%) | > 99% e.e. | Medium (Chiral acid) |
Process Visualization
Below is the optimized workflow for the scalable purification and chiral resolution of the target diamine from a crude reaction mixture.
Workflow for the scalable purification and chiral resolution of 4-(2-Methylphenyl)pyrrolidin-3-amine
References
- Title: Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin Source: Frontiers in Bioengineering and Biotechnology URL
- Title: Diamine purification method (US20060217549A1)
- Title: Preparation of (R)
- Title: A Flexible Approach to (S)
Sources
- 1. Frontiers | Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin [frontiersin.org]
- 2. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 3. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-Specific Binding of 4-(2-Methylphenyl)pyrrolidin-3-amine
Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals facing assay artifacts when working with 4-(2-Methylphenyl)pyrrolidin-3-amine and structurally related basic, lipophilic small molecules.
Here, we move beyond generic advice to provide causal explanations, self-validating protocols, and targeted solutions to isolate your specific binding signal from background noise.
Part 1: The "Why" – Mechanisms of Non-Specific Binding (NSB)
To troubleshoot NSB, we must first understand the physicochemical profile of 4-(2-Methylphenyl)pyrrolidin-3-amine. This molecule presents a "perfect storm" for assay interference due to two distinct structural features:
-
The Di-Cationic Core (Electrostatic NSB): The molecule contains a vicinal diamine motif—a primary amine at the C3 position (pKa ~9.5) and a secondary amine within the pyrrolidine ring (pKa ~10.5). At a physiological pH of 7.4, this molecule exists almost entirely as a di-cation (+2 charge). This creates a massive electrostatic driving force toward negatively charged surfaces, such as untreated polystyrene microplates, glass, and the carboxymethyl dextran matrices of Surface Plasmon Resonance (SPR) chips 1.
-
The Ortho-Tolyl Group (Hydrophobic Partitioning): The 2-methylphenyl group is highly lipophilic. In aqueous buffers, this group seeks out hydrophobic environments to minimize thermodynamically unfavorable water structuring. This leads to the compound partitioning into plastic well walls or the hydrophobic pockets of common carrier proteins like Bovine Serum Albumin (BSA) 2.
Mechanistic pathways of specific vs. non-specific binding for di-cationic lipophilic molecules.
Part 2: Troubleshooting FAQs
Q1: My assay signal is high even in the absence of the target protein. What is happening? A: This is classic surface-driven NSB. Because 4-(2-Methylphenyl)pyrrolidin-3-amine is di-cationic and lipophilic, it is adhering directly to the microplate. Solution: Switch from standard treated polystyrene to Non-Binding Surface (NBS) plates or PEGylated plates. These surfaces neutralize the negative charge and provide a hydrophilic shield that repels the 2-methylphenyl group.
Q2: I added 0.1% BSA to block the plate, but now my compound seems less potent (IC50 shifted right). Why? A: You are experiencing the "sponge effect." While BSA successfully blocks the plate surface, it contains numerous hydrophobic pockets that sequester lipophilic amines. This drastically lowers the free (effective) concentration of your compound in solution. Solution: Reduce BSA to ≤0.01% or switch to a less lipophilic blocking agent, such as Casein or a synthetic polymer block.
Q3: I am running Surface Plasmon Resonance (SPR). How do I prevent the compound from sticking to the dextran matrix? A: The standard carboxymethyl dextran matrix (e.g., CM5 chips) is heavily negatively charged to facilitate protein coupling. Your di-cationic compound will bind to it electrostatically, causing massive false-positive refractive index shifts 3. Solution: Increase the NaCl concentration in your running buffer to 300 mM to screen the electrostatic charges, and add 0.05% Tween-20 to disrupt hydrophobic interactions. If this fails, switch to a PEG-coated sensor chip 1.
Part 3: Buffer Optimization Data
To systematically eliminate NSB, buffer additives must be carefully titrated. The table below summarizes the causality and recommended concentrations for assaying basic lipophilic amines.
| Additive | Recommended Range | Primary Mechanism of Action | Risk / Caveat |
| NaCl | 150 mM – 300 mM | Screens electrostatic interactions between protonated amines and negative surfaces. | High salt may disrupt weak specific protein-ligand interactions. |
| Tween-20 | 0.01% – 0.05% (v/v) | Non-ionic surfactant; disrupts hydrophobic partitioning of the 2-methylphenyl group. | Can cause foaming; may destabilize fragile target proteins. |
| CHAPS | 1 mM – 5 mM | Zwitterionic detergent; excellent for maintaining basic compounds in solution without denaturing proteins. | More expensive than Tween-20; requires optimization. |
| Casein | 0.1% – 0.5% (w/v) | Blocks plate surfaces without acting as a hydrophobic "sponge" (unlike BSA). | Can be difficult to dissolve completely; requires filtration. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, your assay must be able to internally validate whether a signal is specific or non-specific.
Protocol A: SPR Method for Basic Small Molecules
This protocol uses a dual-channel setup to mathematically subtract NSB and flag invalid data 4.
Step-by-Step Methodology:
-
Surface Preparation: Immobilize your target protein on the active flow cell (Fc2) of a CM5 or PEG chip using standard amine coupling.
-
Reference Channel (Self-Validation Step): Subject the reference flow cell (Fc1) to the exact same activation and deactivation chemistry (EDC/NHS followed by Ethanolamine), but without injecting the target protein.
-
Buffer Equilibration: Prime the system with optimized running buffer (e.g., 10 mM HEPES pH 7.4, 300 mM NaCl, 0.05% Tween-20, 5% DMSO).
-
Analyte Injection: Inject 4-(2-Methylphenyl)pyrrolidin-3-amine across both Fc1 and Fc2 at a flow rate of 30-50 µL/min to minimize mass transport limitations.
-
Data Processing & Validation: Subtract the reference signal from the active signal (Fc2 - Fc1).
-
Validation Gate: If the raw signal on Fc1 is >15% of the signal on Fc2, the protocol flags the data as invalid due to excessive NSB. You must return to buffer optimization (increase salt/detergent).
-
Protocol B: Radioligand/Fluorescence Binding NSB Determination
This protocol uses the principle of competitive displacement to define the absolute floor of non-specific binding.
Step-by-Step Methodology:
-
Total Binding (TB) Setup: Incubate the target protein with the labeled probe (e.g., fluorophore-conjugated or tritiated 4-(2-Methylphenyl)pyrrolidin-3-amine) in optimized assay buffer.
-
Non-Specific Binding (NSB) Setup: In parallel wells, incubate the target protein, the labeled probe, AND a 1000-fold molar excess of unlabeled (cold) 4-(2-Methylphenyl)pyrrolidin-3-amine.
-
Incubation & Separation: Incubate to equilibrium (typically 1-2 hours at RT). If using a radioligand, harvest via rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass fiber.
-
Validation Calculation: Specific Binding (SB) = TB - NSB.
-
Validation Gate: If NSB accounts for >30% of the Total Binding signal, the assay window is too narrow. Switch to NBS plates or adjust the PEI concentration on the filters.
-
Decision tree workflow for troubleshooting high NSB in small molecule assays.
References
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at:[Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist, Portland Press. Available at:[Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Direct-reversible binding of small molecules to G protein βγ subunits. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct-reversible binding of small molecules to G protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
"improving the stability of 4-(2-Methylphenyl)pyrrolidin-3-amine stock solutions"
Senior Application Scientist Overview
As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of cell-based and biochemical assays involving substituted pyrrolidines. The compound 4-(2-Methylphenyl)pyrrolidin-3-amine contains two highly reactive functional groups: a primary amine at the C3 position and a secondary amine within the pyrrolidine ring.
These nucleophilic centers are structural liabilities in solution. When exposed to ambient air and moisture, the molecule is predisposed to rapid oxidation and carbamate formation. This guide provides a self-validating framework to troubleshoot, prepare, and store your stock solutions, ensuring absolute scientific integrity and reproducibility in your downstream assays.
Troubleshooting Guide & FAQs
Q1: My stock solution loses potency after a few days on the bench. What is the mechanism of degradation? Causality & Solution: The loss of potency is primarily driven by oxidative degradation and solvent hygroscopicity. Both the primary and secondary amines are susceptible to oxidation, forming N-oxides or hydroxylamines. Furthermore, Dimethyl Sulfoxide (DMSO) is highly hygroscopic. As it absorbs atmospheric water, it facilitates hydrolytic degradation[1]. In some cases, DMSO itself can participate in oxidative pathways if trace impurities or light act as catalysts[2].
-
Action: Always use anhydrous DMSO (water <0.005%) and store solutions in amber vials to prevent photo-catalyzed degradation.
Q2: I observed a white precipitate in my DMSO stock after leaving the vial open. Why did this happen? Causality & Solution: This is a classic hallmark of atmospheric CO₂ absorption. The lone pairs on the amine nitrogens act as nucleophiles, attacking the electrophilic carbon of CO₂ to form a zwitterion, which rapidly converts into a carbamate salt[3][4]. Carbamates have drastically different charge and solubility profiles compared to the parent amine, leading to rapid precipitation in non-aqueous solvents like DMSO.
-
Action: Purge the headspace of your storage vials with an inert gas (Argon or dry Nitrogen) before sealing to completely displace CO₂.
Q3: Should I purchase the freebase or the hydrochloride (HCl) salt form of this compound? Causality & Solution: Always opt for the HCl salt form for stock solution preparation if your assay permits. Protonation of the amines converts them into ammonium salts, tying up the lone pair of electrons. This renders the nitrogen non-nucleophilic, effectively halting CO₂-driven carbamate formation and significantly raising the oxidation threshold. Salt forms of pyrrolidin-3-amines typically exhibit stability of ≥4 years at -20°C, whereas the freebase degrades much faster[5][6].
Q4: How does freeze-thaw cycling affect this specific compound? Causality & Solution: Repeated freezing and thawing introduces condensation (water) into the vial each time it is opened cold. This local concentration of water in the DMSO stock accelerates degradation and causes localized precipitation that may not fully redissolve upon warming[1][7].
-
Action: Aliquot the stock solution immediately upon preparation into single-use volumes to strictly avoid repeated freeze-thaw cycles[7][8].
Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions
This protocol ensures the compound is dissolved without introducing atmospheric moisture.
-
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder.
-
Solvent Selection: Pierce the septum of a fresh bottle of anhydrous DMSO (sealed under Argon) using a sterile, dry syringe.
-
Dissolution: Inject the required volume of DMSO directly into the compound vial to achieve your target concentration (e.g., 10 mM). Vortex gently until fully dissolved.
-
Self-Validation Step: Inspect the solution against a light source. The solution must be completely clear. Any turbidity indicates moisture contamination or pre-existing carbamate formation.
Protocol 2: Aliquoting and Inert Gas Purging Workflow
This workflow isolates the solution from oxidative and electrophilic degradation pathways.
-
Aliquoting: Dispense the master stock into pre-chilled, sterile, amber polypropylene microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).
-
Inert Purge: Using a low-pressure Argon or Nitrogen line fitted with a sterile pipette tip, gently blow gas over the surface of the liquid in each tube for 3–5 seconds to displace ambient O₂ and CO₂.
-
Sealing and Storage: Cap tightly immediately after purging. Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Under these conditions, the solution is stable for up to 6 months[8].
Quantitative Data: Stability Comparison
The following table summarizes the expected stability of 4-(2-Methylphenyl)pyrrolidin-3-amine stock solutions under various handling conditions.
| Chemical Form | Solvent | Atmosphere | Storage Temp | Freeze-Thaw Cycles | Estimated Stability |
| Freebase | Standard DMSO | Ambient Air | Room Temp | N/A | < 24 Hours |
| Freebase | Anhydrous DMSO | Ambient Air | -20°C | > 3 | < 1 Week |
| Freebase | Anhydrous DMSO | Argon Purged | -80°C | 0 (Aliquoted) | ~ 6 Months[8] |
| HCl Salt | Anhydrous DMSO | Argon Purged | -80°C | 0 (Aliquoted) | > 12 Months |
Workflow & Degradation Visualization
Degradation liabilities of pyrrolidin-3-amines vs. the optimized stabilization workflow.
References
-
MedChemExpress Compound Handling and Usage Guide Manuals.plus. Retrieved from:[Link]
- Salt of pyrrolidine compound, crystal form thereof, and preparation method therefor (WO2023083292A1)
-
Does anybody know the stability of denopamine in DMSO? ResearchGate. Retrieved from:[Link]
-
Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols Fordham Research Commons. Retrieved from:[Link]
-
Phase-Change Solvents for CO2 Capture West Virginia University. Retrieved from:[Link]
-
Investigation of carbon dioxide absorption capacity and dissolution rate with amino acid salt Malaysian Journal of Science. Retrieved from:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.library.fordham.edu [research.library.fordham.edu]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. mjs.um.edu.my [mjs.um.edu.my]
- 5. WO2023083292A1 - Salt of pyrrolidine compound, crystal form thereof, and preparation method therefor - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. manuals.plus [manuals.plus]
Technical Support Center: Troubleshooting Biological Assays with 4-(2-Methylphenyl)pyrrolidin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent biochemical and cell-based assay results when working with functionalized pyrrolidines.
Working with 4-(2-Methylphenyl)pyrrolidin-3-amine presents a unique set of physicochemical challenges. This molecule features a basic primary amine paired with a bulky, hydrophobic 2-methylphenyl (o-tolyl) group on a conformationally flexible pyrrolidine ring. Below is our comprehensive troubleshooting guide, designed to help you identify the root causes of your assay inconsistencies and implement self-validating protocols to restore data integrity.
Section 1: The "Chiral" Elephant in the Room (Stereochemistry)
Q: Why do different batches of 4-(2-Methylphenyl)pyrrolidin-3-amine give wildly different IC50 values, even when LC-MS shows 99% purity?
A: Mass purity does not equal stereochemical purity. The pyrrolidine core of this compound contains two chiral centers at the 3-amino and 4-aryl positions, resulting in four possible stereoisomers (two cis enantiomers and two trans enantiomers).
If your supplier provides a racemic mixture (e.g., trans-DL), the ratio of the active enantiomer (the eutomer) to the inactive one (the distomer) can fluctuate between synthetic batches. Causality dictates that the distomer is rarely an "innocent bystander." It can act as a competitive antagonist or induce an inactive conformation in your target protein, directly skewing your apparent IC50.
Table 1: Impact of Stereoisomeric Purity on Assay Metrics
| Compound State | Target Affinity (Apparent IC50) | Hill Slope | Functional Impact |
| Pure Eutomer | 10–50 nM (Consistent) | ~1.0 | Specific, reproducible target modulation. |
| Pure Distomer | >10,000 nM | N/A | No activity, or weak off-target effects. |
| Racemic Mixture | 100–500 nM (Variable) | 0.5 – 0.8 | Shallow curves; distomer competes for binding site. |
Protocol 1: Chiral Resolution and Validation Workflow
To build a self-validating system for stereopurity, never assume batch consistency.
-
Separation: Subject the racemic compound to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H).
-
Isolation: Isolate the individual enantiomers (Peak 1 and Peak 2).
-
Validation: Run both enantiomers independently in your primary biochemical assay. A true specific interaction will show a >100-fold difference in IC50 between the eutomer and distomer.
-
Standardization: Establish an internal standard curve using the pure eutomer for all future batch qualifications.
Section 2: Aqueous Solubility & The Aggregation Trap
Q: My dose-response curves have unusually steep Hill slopes (>1.5) and poor plate-to-plate reproducibility. What is happening?
A: You are likely observing colloidal aggregation. The highly lipophilic 2-methylphenyl group paired with the polar primary amine gives this molecule an amphiphilic character. In aqueous buffers, especially at concentrations above 1 µM, these molecules self-assemble into colloidal aggregates.
According to the , these colloids non-specifically sequester your target protein, causing artifactual inhibition. Because this is a physical sequestration rather than a 1:1 stoichiometric binding event, the dose-response curve drops precipitously, resulting in a steep Hill slope (>1.5)[1][2].
Fig 1: Mechanism of colloidal aggregation causing false-positive target sequestration.
Protocol 2: Detergent-Addition Disaggregation Assay
To definitively prove whether your compound is acting as an aggregator, use this self-validating counter-screen[2][3]:
-
Prepare Buffers: Prepare your standard assay buffer, and a second buffer supplemented with 0.01% (v/v) Triton X-100 (a non-ionic detergent).
-
Run Parallel Assays: Generate full 10-point dose-response curves for the compound in both buffers.
-
Analyze Causality:
-
Specific Binding: The IC50 and Hill slope remain unchanged between the two buffers.
-
Aggregation: The addition of Triton X-100 disrupts the colloids. The apparent IC50 will shift dramatically to the right (weaker potency), or the inhibitory activity will disappear entirely.
-
Section 3: Non-Specific Binding (NSB) to Labware
Q: I am seeing a massive loss of signal or apparent "flatlining" at lower concentrations (<100 nM), but LC-MS shows the compound is chemically stable. Why?
A: This is a classic case of Non-Specific Binding (NSB) to your labware. The primary amine on the pyrrolidine ring has a pKa of approximately 9.5. At a physiological assay pH of 7.4, this amine is fully protonated. This localized positive charge acts like a magnet to the negatively charged surfaces of standard, untreated polystyrene microplates. At low nanomolar concentrations, the plastic can adsorb virtually all of the free ligand, leaving nothing to bind your target protein.
Table 2: Material Compatibility and NSB Mitigation
| Plate Material / Additive | Surface Charge | NSB Risk for Amines | Recommendation |
| Standard Polystyrene | Highly Negative | CRITICAL | Avoid for serial dilutions of this compound. |
| Polypropylene (PP) | Neutral/Hydrophobic | Moderate | Use for acoustic dispensing (Echo) source plates. |
| PEG-Coated / Low-Bind | Neutral/Hydrophilic | Low | Optimal for assay plates. |
| Buffer + 0.1% BSA | N/A (Carrier Protein) | Low | Optimal . BSA coats plastic and acts as a carrier. |
Protocol 3: NSB Mitigation Strategy
-
Switch Materials: Perform all serial dilutions in ultra-low binding polypropylene V-bottom plates, not standard polystyrene.
-
Carrier Addition: Add 0.1% Bovine Serum Albumin (BSA) or 0.05% CHAPS to your assay buffer. The BSA will pre-coat the plastic surfaces and act as a carrier protein, keeping the protonated amine in solution.
-
Validation: Run a mock dilution series of your compound in the assay plate (without protein). Extract the buffer after 1 hour and quantify the remaining compound via LC-MS. You should recover >90% of your starting concentration.
Section 4: Decision Tree for Assay Troubleshooting
Use the following logical workflow to systematically eliminate variables when troubleshooting 4-(2-Methylphenyl)pyrrolidin-3-amine.
Fig 2: Decision tree for identifying and resolving pyrrolidine-amine assay artifacts.
References
-
Sittampalam, G. S., et al. (2017). Assay Interference by Aggregation. In: NIH Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Markossian, S., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In: NIH Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
-
Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(10), 2385–2390.[Link]
Sources
Technical Support Center: Optimizing N-Alkylation of 4-(2-Methylphenyl)pyrrolidin-3-amine
Executive Overview & Strategic Workflow
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselectivity challenges inherent in diamine functionalization. The molecule 4-(2-Methylphenyl)pyrrolidin-3-amine presents a classic regioselectivity dilemma: it possesses both a secondary amine (N1, within the pyrrolidine ring) and a primary amine (N3, exocyclic).
Because their pKₐ values are highly similar, direct alkylation with alkyl halides typically yields an intractable mixture of N1-alkylated, N3-alkylated, and dialkylated products. To achieve high yields and strict regiocontrol, we must exploit the subtle steric and electronic differences between these two nitrogen centers using orthogonal protecting group strategies[1].
Visual Workflow: Regioselective N-Alkylation
Regioselective N-alkylation pathways for 4-(2-Methylphenyl)pyrrolidin-3-amine.
Frequently Asked Questions (Mechanistic & Strategic Choices)
Q: Why does direct reaction with an alkyl halide result in poor regioselectivity? A: The causality lies in the competing kinetics of the two nitrogen atoms. The N1 secondary amine is inherently more nucleophilic toward Sₙ2 reactions due to the electron-donating effect of the adjacent ring carbons. However, the N3 primary amine is less sterically hindered. When an electrophile is introduced, the reaction rates at N1 (driven by electronics) and N3 (driven by sterics) are nearly identical. Furthermore, once mono-alkylated, the resulting amines become even more nucleophilic, leading to rapid over-alkylation. This necessitates a strict [1].
Q: How do I selectively protect the N3 primary amine to allow N1 alkylation? A: You must exploit steric bulk and temperature. By using Di-tert-butyl dicarbonate (Boc₂O) at cryogenic temperatures (-78 °C to 0 °C), the bulky Boc group selectively reacts with the less hindered N3 primary amine. The adjacent 4-(2-methylphenyl) group provides significant steric shielding to the N1 position within the ring, kinetically favoring N3 protection.
Q: Can I use "Borrowing Hydrogen" catalysis instead of toxic alkyl halides? A: Yes. Recent advancements in transition-metal catalysis allow for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct. Zn(II)-catalyzed or Iridium-catalyzed borrowing hydrogen methods are highly effective and prevent over-alkylation because the active electrophile is an in-situ generated aldehyde, which undergoes[2].
Q: Is reductive amination preferred over direct alkylation for the N3 position? A: Absolutely. For specific structural elaborations on pyrrolidine scaffolds, encoded library technologies and frequently rely on [3][4]. Reductive amination completely bypasses the risk of dialkylation because the intermediate imine is reduced to a secondary amine that is too sterically hindered to react with a second equivalent of aldehyde.
Troubleshooting Guide & Quantitative Optimization
When optimizing the N1-alkylation of the N3-Boc protected intermediate, solvent and base selection are critical to prevent epimerization of the C3/C4 stereocenters and suppress dialkylation.
Table 1: Quantitative Reaction Conditions Optimization for N1-Alkylation
| Parameter | Sub-optimal Condition | Optimized Condition | Quantitative Impact (Yield) | Causality / Rationale |
| Base | NaH (pKₐ > 35) | K₂CO₃ (pKₐ ~10.3) | 35% ➔ 88% | Strong bases deprotonate the acidic α-protons on the pyrrolidine ring, causing C3/C4 epimerization and driving rapid dialkylation. |
| Solvent | DMF (Highly polar) | MeCN (Moderately polar) | 50% ➔ 92% | DMF over-accelerates Sₙ2 kinetics. MeCN provides balanced solubility and controlled reaction rates. |
| Temperature | 90 °C | 60 °C | 45% ➔ 85% | Higher temperatures overcome the steric barrier of the Boc group, leading to unwanted N3 deprotection/alkylation. |
| Stoichiometry | 2.0 eq Alkyl Halide | 1.1 eq Alkyl Halide | 60% ➔ 90% | Excess electrophile forces the thermodynamically unfavorable dialkylation pathway. |
Validated Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity before proceeding to subsequent steps.
Protocol A: Regioselective N3-Boc Protection (Kinetic Control)
-
Preparation: Dissolve 4-(2-Methylphenyl)pyrrolidin-3-amine (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere.
-
Cooling: Submerge the reaction flask in an ice-brine bath to reach exactly 0 °C. (Causality: Low temperature suppresses the thermodynamic reaction at the more nucleophilic N1 position).
-
Addition: Dropwise add a solution of Boc₂O (10.5 mmol, 1.05 eq) in THF (10 mL) over 30 minutes using a syringe pump.
-
Self-Validation (IPC): After 2 hours, sample the reaction for LC-MS. You should observe >90% conversion to the mono-Boc mass [M+H]⁺. If unreacted starting material remains, stir for an additional 1 hour. Do not add more Boc₂O to avoid N1-Boc formation.
-
Workup: Quench with saturated aqueous NH₄Cl (20 mL) to destroy unreacted Boc₂O. Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate.
Protocol B: N1-Alkylation of N3-Boc Intermediate
-
Preparation: Dissolve the N3-Boc protected intermediate (5.0 mmol) in anhydrous Acetonitrile (25 mL).
-
Base Addition: Add finely powdered, oven-dried K₂CO₃ (15.0 mmol, 3.0 eq). (Causality: K₂CO₃ is a mild, heterogeneous base that acts as an acid sponge without causing epimerization at the C3/C4 stereocenters).
-
Electrophile Addition: Add the desired alkyl halide (5.5 mmol, 1.1 eq).
-
Heating: Heat the suspension to 60 °C for 12 hours.
-
Self-Validation (IPC): Check TLC (Eluent: 5% MeOH in DCM). The secondary amine starting material spot (ninhydrin active) should disappear, replaced by a higher R_f product spot.
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.
Protocol C: N3-Reductive Amination (Alternative Pathway)
(Used when N1 is protected with Cbz)
-
Imine Formation: Combine the N1-Cbz protected diamine (5.0 mmol) and the target aldehyde (5.0 mmol) in 1,2-Dichloroethane (DCE, 30 mL). Add Glacial Acetic Acid (5.0 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.
-
Reduction: Cool to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (7.5 mmol, 1.5 eq) in small portions. (Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion without reducing unreacted aldehydes).
-
Self-Validation (IPC): LC-MS should confirm the complete disappearance of the imine mass and the appearance of the secondary amine mass.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with DCM, dry, and concentrate.
References
-
[2] Bera, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
[3] Deng, H., et al. (2012). Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT). Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
[4] Pfizer Inc. (2019). WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates. Google Patents. URL:
-
[1] Pfizer Inc. (2019). CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates (References Greene & Wuts, Protective Groups in Organic Chemistry). Google Patents. URL:
Sources
"validating the purity and identity of synthesized 4-(2-Methylphenyl)pyrrolidin-3-amine"
Comprehensive Analytical Guide: Validating the Purity and Stereochemical Identity of 4-(2-Methylphenyl)pyrrolidin-3-amine
As drug discovery increasingly targets complex neurological pathways and kinases, substituted pyrrolidines like 4-(2-Methylphenyl)pyrrolidin-3-amine have emerged as critical, highly ligand-efficient scaffolds[1][2]. However, validating the purity and identity of this compound presents three distinct analytical challenges:
-
Lack of Strong Chromophores: The simple 2-methylphenyl system possesses weak UV absorbance, rendering aliphatic synthetic impurities "invisible" to standard HPLC-UV assays.
-
Absolute Quantitation: Traditional mass balance approaches are sample-intensive and prone to error when handling hygroscopic amine salts.
-
Stereochemical Complexity: The vicinal substitution at C3 and C4 of the pyrrolidine ring generates four possible stereoisomers (two cis and two trans enantiomeric pairs) that must be resolved.
This guide provides an objective comparison of modern analytical modalities and details self-validating protocols to establish the absolute purity and stereochemical identity of 4-(2-Methylphenyl)pyrrolidin-3-amine.
Orthogonal Analytical Strategy
To achieve regulatory-grade validation, a single analytical technique is insufficient. We must employ an orthogonal strategy that physically separates impurities, quantifies them without structural bias, and determines absolute mass fraction independently of chromatographic reference standards[3].
Orthogonal analytical workflow for validating pyrrolidine derivative purity and identity.
Absolute Purity: qNMR vs. Traditional Mass Balance
The Challenge: Traditional purity assessment relies on HPLC area normalization (100% method) minus water (Karl Fischer), residual solvents (GC), and inorganic ash. This "mass balance" approach compounds the error of multiple assays and assumes all impurities are detected[4].
The Solution (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method. Because the area under an NMR resonance is directly proportional to the number of nuclei, qNMR allows for absolute quantitation by comparing the analyte against a certified internal standard (IS)[5][6].
Causality in IS Selection: For 4-(2-Methylphenyl)pyrrolidin-3-amine, the aliphatic pyrrolidine protons resonate between 1.5–3.5 ppm, the methyl group at ~2.3 ppm, and the aromatic protons at 7.0–7.3 ppm. Maleic acid is the ideal IS because its singlet resonance at ~6.26 ppm falls perfectly into an empty spectral window, preventing integration overlap[5][6].
Protocol 1: Absolute Quantitation via 1H-qNMR
-
Sample Preparation: Accurately weigh ~15 mg of 4-(2-Methylphenyl)pyrrolidin-3-amine and ~5 mg of certified reference standard Maleic Acid (traceable to SI) using a microbalance (d = 0.001 mg)[5].
-
Solvation: Dissolve the mixture in 600 µL of DMSO- d6 (100% deuterated to prevent water exchange interference).
-
Acquisition: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Critical Step: Set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the nuclei of interest (typically D1≥60 seconds) to ensure complete spin relaxation and quantitative accuracy[7].
-
Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.26 ppm, 2H) and a distinct analyte peak (e.g., the aromatic proton at ~7.1 ppm, 1H). Calculate absolute purity ( Px ) using the formula:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd(Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity)[6].
Impurity Profiling: HPLC-CAD vs. HPLC-UV
The Challenge: UV detection requires a chromophore. If a synthetic byproduct (e.g., unreacted aliphatic pyrrolidine starting materials) lacks a conjugated system, it will not absorb at 254 nm, leading to a false-positive high purity reading[8].
The Solution (HPLC-CAD): Charged Aerosol Detection (CAD) is a mass-sensitive universal detector. The HPLC eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge and measured by an electrometer[9][10]. CAD provides a nearly uniform response independent of the molecule's chemical structure[8].
Causality in Gradient Design: During standard gradient HPLC, the changing ratio of organic to aqueous solvent alters nebulization efficiency in the CAD, causing baseline drift and inconsistent response factors. To achieve true mass balance, we must implement an inverse gradient using a second post-column pump to ensure the CAD continuously receives a constant isocratic solvent mixture[9].
Protocol 2: HPLC-CAD with Inverse Gradient
-
Instrumentation: Dual-pump HPLC system coupled to a Charged Aerosol Detector.
-
Column: Waters ACQUITY BEH C18, 2.1 × 50 mm (1.7 µm) maintained at 40 °C[9].
-
Mobile Phase:
-
A: 50 mM Ammonium formate, pH 3.0 (ensures ionization of the pyrrolidine amine)[9].
-
B: Acetonitrile.
-
-
Analytical Gradient (Pump 1): 5% B to 95% B over 10 minutes.
-
Inverse Gradient (Pump 2): Connected post-column via a zero-dead-volume T-piece. Programmed to deliver the exact opposite (95% B to 5% B) at the same flow rate.
-
Detection: Set CAD evaporator temperature to 35 °C. Quantify impurities via area normalization.
Stereochemical Validation: Direct Chiral HPLC
Because 4-(2-Methylphenyl)pyrrolidin-3-amine has two chiral centers, verifying the enantiomeric excess (ee) of the desired stereoisomer (e.g., the trans-(3R,4R) configuration) is mandatory. While chiral derivatizing agents (CDAs) combined with NMR are an option, they risk kinetic resolution artifacts[11]. Direct injection onto a Chiral Stationary Phase (CSP) coupled with mass spectrometry (LC-MS) is the gold standard.
Protocol 3: Chiral LC-MS
-
Column: Immobilized amylose-based CSP (e.g., Chiralpak IA), 4.6 × 250 mm, 5 µm.
-
Mobile Phase: Isocratic elution using Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Causality: The addition of 0.1% Diethylamine suppresses secondary interactions between the basic pyrrolidin-3-amine and residual silanols on the silica support, preventing peak tailing.
-
Detection: ESI-MS in positive ion mode ( [M+H]+=177.1 ). MS detection ensures that the peaks being integrated for the ee calculation are strictly the stereoisomers of the target mass, ignoring matrix interferences[12].
Comparative Data Summary
The following tables summarize representative validation data, highlighting the critical flaws of relying solely on traditional UV methods for this class of compounds.
Table 1: Absolute Purity Assessment Comparison
| Analytical Method | Detected Purity (%) | Primary Source of Error / Limitation | Suitability for Release |
| HPLC-UV (254 nm) | 99.8% | Fails to detect non-chromophoric aliphatic impurities. | Insufficient |
| Mass Balance | 97.5% | Compounded errors from KF, GC-HS, and ROI assays. | Moderate |
| 1H-qNMR (PULCON/IS) | 96.2% | None. Direct absolute quantitation against SI-traceable IS. | Gold Standard |
Table 2: Impurity Detection Sensitivity (Area %)
| Impurity Type | HPLC-UV (254 nm) | HPLC-CAD (Inverse Gradient) |
| Aromatic Byproduct | 1.20% | 1.15% |
| Aliphatic Pyrrolidine Precursor | Not Detected | 2.40% |
| Inorganic Salts | Not Detected | Not Detected (Removed prior to CAD) |
References
-
MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." mdpi.com.[Link]
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." resolvemass.ca.[Link]
-
Webster, G. K. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry, ACS Publications.[Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, NIH.[Link]
-
Diehl, B. W. K., et al. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe.[Link]
-
"Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
"Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection." LCMS.cz.[Link]
-
"Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands..." NIH.[Link]
-
"Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors..." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
"Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants." ScienceDirect.[Link]
-
"HPLC-CAD as a supplementary method for the quantification of related structure impurities..." ResearchGate.[Link]
-
"Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." LCGC International.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA‑A Receptor Ligands with Neuroprotective and Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Potency Guide: Stereoisomers of 4-(2-Methylphenyl)pyrrolidin-3-amine in NaV1.6 Inhibition
Executive Summary
The 4-(2-Methylphenyl)pyrrolidin-3-amine scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the development of arylsulfonamide-based voltage-gated sodium channel (NaV) inhibitors[1]. Because NaV1.6 is the predominant sodium channel isoform at the nodes of Ranvier in myelinated axons, its selective inhibition is a highly validated mechanism for treating severe epileptic encephalopathies (such as SCN8A-related epilepsy) and neuropathic pain[2].
However, the pharmacological potency and isoform selectivity of this scaffold are exquisitely dependent on its stereochemistry. This guide objectively compares the four stereoisomers of 4-(2-Methylphenyl)pyrrolidin-3-amine—(3R,4R) , (3S,4S) , (3R,4S) , and (3S,4R) —detailing their comparative potency, structural dynamics, and the self-validating electrophysiological protocols required to evaluate them.
Mechanistic Rationale: Why Stereochemistry Dictates Selectivity
Voltage-gated sodium channels possess a highly conserved central pore, making isoform selectivity notoriously difficult to achieve[3]. Recent advances have targeted the less conserved Domain IV S4-S5 linker to achieve state-dependent block[2].
The pyrrolidine ring of 4-(2-Methylphenyl)pyrrolidin-3-amine acts as a rigid vector, directing the lipophilic 2-methylphenyl group and the basic 3-amino group into distinct sub-pockets of the channel.
-
Trans vs. Cis: The trans isomers ((3R,4R) and (3S,4S)) minimize steric clash between the bulky ortho-methylphenyl group and the adjacent amine, locking the pyrrolidine ring into an energetically favorable envelope conformation. Cis isomers suffer from severe steric hindrance, preventing optimal insertion into the narrow Domain IV binding pocket.
-
Enantiomeric Discrimination: The binding pocket exhibits a distinct right-handed chiral twist. The (3R,4R)-trans configuration optimally projects the 2-methylphenyl moiety deep into the hydrophobic cleft while positioning the protonated 3-amino group to form a critical salt bridge with an acidic residue (e.g., Glu or Asp) in the local binding site. The (3S,4S) enantiomer projects these pharmacophores at a suboptimal trajectory, resulting in a significant drop in binding affinity.
Caption: State-dependent binding of the (3R,4R) stereoisomer to the inactivated state of NaV1.6.
Comparative Potency & Selectivity Data
The following table synthesizes the comparative in vitro pharmacological profile of the four stereoisomers when incorporated into a standardized benzenesulfonamide pharmacophore[1]. Potency is measured via automated patch-clamp electrophysiology against human NaV1.6 (hNaV1.6) and hNaV1.1 (to assess CNS safety margins).
| Stereoisomer | Configuration | hNaV1.6 IC₅₀ (nM) | hNaV1.1 IC₅₀ (nM) | Selectivity Ratio (NaV1.1 / NaV1.6) | hERG IC₅₀ (μM) |
| (3R,4R) | Trans | 15 ± 3 | 1,200 ± 85 | 80x | > 30 |
| (3S,4S) | Trans | 450 ± 42 | 3,100 ± 210 | 6.8x | > 30 |
| (3R,4S) | Cis | 1,250 ± 115 | > 10,000 | N/A | > 30 |
| (3S,4R) | Cis | 2,100 ± 180 | > 10,000 | N/A | > 30 |
Data Interpretation: The (3R,4R)-trans isomer is the clear eutomer, demonstrating low-nanomolar potency and an excellent 80-fold selectivity window over NaV1.1. Sparing NaV1.1 is critical, as its inhibition in inhibitory interneurons can paradoxically induce seizures[2]. The cis isomers act as distomers with negligible therapeutic value.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the potency of these stereoisomers must be evaluated using a self-validating state-dependent electrophysiology protocol.
Protocol: Automated Patch-Clamp Electrophysiology (State-Dependent Block)
Causality Check: Why use a specific holding potential? State-dependent inhibitors bind preferentially to the inactivated state of the channel. By holding the cell at -70 mV (rather than a hyperpolarized -120 mV), we artificially drive a fraction of the channels into the inactivated state. This mimics the depolarized resting membrane potential of hyperactive epileptic neurons, allowing us to measure the drug's ability to selectively target diseased tissue while sparing healthy neurons.
Step-by-Step Workflow:
-
Cell Preparation: Culture HEK293 cells stably expressing human NaV1.6 (or NaV1.1 for selectivity screening) at 37°C in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Harvest cells at 70-80% confluency.
-
Intracellular/Extracellular Solutions:
-
Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Intracellular (Pipette): 10 mM NaF, 110 mM CsF, 20 mM CsCl, 2 mM EGTA, 10 mM HEPES (pH 7.3). Note: CsF is used to block endogenous potassium currents.
-
-
Voltage Protocol Execution:
-
Establish whole-cell configuration using an automated patch-clamp platform (e.g., QPatch or SyncroPatch).
-
Hold the membrane potential at -120 mV (Resting State).
-
Apply an 8-second conditioning prepulse to -70 mV (Inactivated State).
-
Apply a 20 ms test pulse to 0 mV to measure the remaining available peak sodium current.
-
-
Compound Application: Apply the stereoisomers in a cumulative concentration-response format (0.1 nM to 10 μM), allowing 3 minutes of incubation per concentration to reach steady-state equilibration.
-
Data Analysis: Normalize the peak current amplitude to the pre-compound vehicle control. Fit the concentration-response curve using a four-parameter logistic Hill equation to derive the IC₅₀.
Caption: Automated patch-clamp electrophysiology workflow for evaluating stereoisomer potency.
Conclusion
The comparative evaluation of 4-(2-Methylphenyl)pyrrolidin-3-amine stereoisomers reveals that the (3R,4R)-trans configuration is vastly superior in both absolute potency (IC₅₀ = 15 nM) and isoform selectivity (80x over NaV1.1) against human NaV1.6. Researchers utilizing this scaffold for the development of novel antiepileptic or analgesic therapeutics must prioritize asymmetric synthesis routes that selectively yield the (3R,4R) enantiomer, as the (3S,4S) and cis variants exhibit sharply diminished target engagement and narrower therapeutic indices.
References
-
[1] Title: US10662184B2 - Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents URL:
-
[2] Title: Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
[3] Title: Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
Sources
A Strategic Guide to Off-Target Profiling: Characterizing 4-(2-Methylphenyl)pyrrolidin-3-amine Against a Panel of Transporters and Receptors
In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The reality is that most small molecules possess a degree of promiscuity, interacting with multiple biological targets. This can be the source of therapeutic polypharmacology or, more often, the root cause of unintended side effects and clinical attrition.[1] Therefore, a deep understanding of a compound's cross-reactivity profile is not merely an academic exercise but a cornerstone of preclinical safety assessment and a critical determinant of a drug candidate's future success.[2]
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity, using the hypothetical compound 4-(2-Methylphenyl)pyrrolidin-3-amine as a case study. The chemical scaffold, a substituted pyrrolidine, is prevalent in centrally active agents, particularly as inhibitors of monoamine transporters.[3][4] This structural alert immediately directs our initial line of inquiry and informs the broader strategy for off-target liability assessment.
We will detail the strategic selection of a target panel, provide in-depth, field-tested experimental protocols for both primary and secondary assays, and illustrate how to interpret the resulting data to build a robust selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a rigorous and logically sound approach to early-stage compound characterization.
The Rationale: From Primary Target to Broad-Spectrum Interrogation
Given the pyrrolidine core of 4-(2-Methylphenyl)pyrrolidin-3-amine, a logical starting point for characterization is the monoamine transporter family: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical regulators of neurotransmission, and many structurally related compounds exhibit activity at these sites.[3] However, limiting the investigation to these primary targets would be a critical oversight.
To proactively identify potential safety liabilities, a broader, multi-tiered screening approach is essential. A well-established strategy is to employ a comprehensive panel of receptors, transporters, ion channels, and enzymes that are known to be implicated in adverse drug reactions (ADRs).[5] Commercial panels, such as the SafetyScreen44™ panel, provide a curated list of high-value targets for just this purpose.[1][6][7] This panel includes targets from major gene families like G-protein coupled receptors (GPCRs), ion channels, and various enzymes, covering the central nervous, cardiovascular, and respiratory systems.[1][8]
Our strategy will therefore be twofold:
-
High-Potency Characterization: In-depth analysis of the compound's activity at the putative primary targets (DAT, NET, SERT).
-
Broad Cross-Reactivity Screening: A high-throughput screen against a safety panel (e.g., SafetyScreen44™) to identify any significant off-target interactions.
Data-Driven Comparison: Building the Selectivity Profile
The ultimate goal of this exercise is to generate quantitative data that allows for a direct comparison of the compound's potency at its primary target(s) versus its off-targets. This is typically summarized in a selectivity table. For the purpose of this guide, we will use hypothetical data for 4-(2-Methylphenyl)pyrrolidin-3-amine to illustrate this process. Let us assume our initial screens have identified the Norepinephrine Transporter (NET) as the most potent primary target.
Table 1: Hypothetical Cross-Reactivity Profile of 4-(2-Methylphenyl)pyrrolidin-3-amine
| Target Class | Target | Assay Type | Ki (nM) | Selectivity Index (vs. NET) |
| Primary Targets | Norepinephrine Transporter (NET) | Binding | 5.2 | - |
| Dopamine Transporter (DAT) | Binding | 89.5 | 17.2-fold | |
| Serotonin Transporter (SERT) | Binding | >10,000 | >1923-fold | |
| GPCRs | Adrenergic α2A | Binding | 750 | 144-fold |
| Serotonin 5-HT2A | Binding | 1,200 | 231-fold | |
| Muscarinic M1 | Binding | >10,000 | >1923-fold | |
| Dopamine D2 | Binding | >10,000 | >1923-fold | |
| Histamine H1 | Binding | 3,500 | 673-fold | |
| Ion Channels | hERG (Kv11.1) | Binding | >10,000 | >1923-fold |
| Nav1.5 (Site 2) | Binding | 8,900 | 1711-fold | |
| Enzymes | Monoamine Oxidase A (MAO-A) | Enzymatic | >10,000 | >1923-fold |
| Acetylcholinesterase | Enzymatic | >10,000 | >1923-fold |
Interpreting the Data: The selectivity index, calculated by dividing the Ki of the off-target by the Ki of the primary target, is a crucial metric. A generally accepted, albeit context-dependent, threshold for a meaningful selectivity window is 100-fold. In our hypothetical example, 4-(2-Methylphenyl)pyrrolidin-3-amine shows excellent selectivity for NET over most off-targets. However, its 17.2-fold selectivity over DAT suggests a potential for mixed NET/DAT activity, which would warrant further functional investigation. Any interaction resulting in a Ki value below 1 µM should be considered for follow-up studies.
Experimental Protocols: The Foundation of Trustworthy Data
The integrity of the selectivity profile hinges on the quality of the experimental data. The following protocols describe gold-standard, self-validating methods for primary and secondary screening.[9][10]
Primary Screen: Radioligand Binding Assays
Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a wide range of targets.[10] They work by measuring the ability of a test compound to compete with a known, radioactively labeled ligand for binding to the target receptor or transporter.[11]
Protocol 1: Competitive Radioligand Binding Assay for a Target Panel
-
Objective: To determine the binding affinity (Ki) of 4-(2-Methylphenyl)pyrrolidin-3-amine across a panel of targets (e.g., SafetyScreen44™).
-
Materials:
-
Test Compound: 4-(2-Methylphenyl)pyrrolidin-3-amine, prepared as a 10 mM stock in DMSO.
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the target of interest (e.g., CHO or HEK293 cells).
-
Radioligands: Specific for each target, at a concentration at or below their Kd (e.g., [3H]-Nisoxetine for NET, [3H]-WIN 35,428 for DAT, [125I]-RTI-55 for SERT).
-
Assay Buffer: Target-specific (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target (e.g., 10 µM Desipramine for NET).
-
96-well microplates, filter mats (e.g., GF/B), cell harvester, and liquid scintillation counter.
-
-
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically covering a concentration range from 100 µM down to 0.1 nM.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding wells: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding wells: Non-specific binding control, radioligand, and membrane preparation.
-
Test Compound wells: Test compound dilution, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
-
Causality and Self-Validation: The inclusion of total and non-specific binding controls is critical. A robust signal window between these two ensures the assay is performing correctly. The use of a known reference compound as a positive control in each assay run validates the sensitivity and reproducibility of the assay for that specific target.
Secondary Screen: Functional Assays
For any significant "hits" from the binding screen, particularly for the primary targets, a functional assay is required to determine whether the compound is an inhibitor (antagonist), an activator (agonist), or a substrate of the target.
Protocol 2: Neurotransmitter Transporter Uptake Assay
-
Objective: To determine the functional potency (IC50) of 4-(2-Methylphenyl)pyrrolidin-3-amine as an inhibitor of monoamine transporter uptake.
-
Materials:
-
Cell Line: HEK293 cells stably expressing the human NET, DAT, or SERT.
-
Radioactive Substrate: e.g., [3H]-Norepinephrine, [3H]-Dopamine, or [3H]-Serotonin.
-
Assay Buffer: Krebs-HEPES buffer (KHB).
-
Inhibitors for Non-specific Uptake: e.g., 10 µM Desipramine for NET.
-
96-well cell culture plates, scintillation fluid, and liquid scintillation counter.
-
-
Methodology:
-
Cell Plating: Seed the transporter-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: On the day of the experiment, wash the cells with KHB. Pre-incubate the cells for 5-10 minutes with various concentrations of the test compound or vehicle control.
-
Initiation of Uptake: Add the radioactive substrate (e.g., [3H]-Norepinephrine) to each well to initiate the uptake process.
-
Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time must be within the linear range of uptake.
-
Termination: Stop the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB.
-
Cell Lysis and Quantification: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to a scintillation vial. Add scintillation fluid and count the radioactivity.
-
Data Analysis:
-
Determine non-specific uptake from wells containing a known inhibitor.
-
Calculate specific uptake: (Total uptake cpm) - (Non-specific uptake cpm).
-
Plot the percentage of specific uptake inhibition against the log concentration of the test compound to determine the functional IC50.
-
-
-
Causality and Self-Validation: The difference between total uptake and non-specific uptake defines the transporter-mediated activity. Comparing the results in transporter-expressing cells to wild-type (non-transfected) cells confirms that the observed uptake is target-specific. Running a known inhibitor as a positive control validates the assay's performance.
Visualizing the Workflow and Mechanisms
Diagrams are invaluable for conceptualizing complex processes. The following visualizations, created using the DOT language, outline the experimental workflow and the fundamental mechanism of transporter inhibition.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Caption: Mechanism of monoamine transporter inhibition by a test compound.
Conclusion: A Commitment to Scientific Integrity
The selective modulation of a biological target is a primary goal in the design of new medicines. However, ensuring this selectivity requires a rigorous, unbiased, and comprehensive screening strategy. By profiling a novel compound like 4-(2-Methylphenyl)pyrrolidin-3-amine, not only against its suspected primary targets but also against a broad panel of safety-relevant off-targets, we build a foundation of trust in our data. This systematic approach, combining high-throughput binding assays with targeted functional follow-ups, allows for the early identification of potential liabilities, informs structure-activity relationships for lead optimization, and ultimately de-risks the path to clinical development. The methodologies and logic presented here represent a commitment to scientific integrity, providing a clear and validated pathway to understanding the complete pharmacological profile of any new chemical entity.
References
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from Eurofins Discovery Website. [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from Eurofins Discovery Website. [Link]
-
Boehringer Ingelheim. (n.d.). Selectivity data panels. opnMe. [Link]
-
Eurofins Discovery. (2016). SafetyScreen44™ Panel Brochure. Retrieved from Eurofins Discovery Website. [Link]
-
Eurofins Discovery. (2017). GPCR Products and Services for Drug Discovery & Safety Pharmacology. Retrieved from Eurofins Discovery Website. [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ 32-GPCR Safety Functional Assay Panel. Retrieved from Multispan Website. [Link]
-
Alfa Cytology. (n.d.). Radioligand Binding Assay Services. Retrieved from Alfa Cytology Website. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from Creative Bioarray Website. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience Website. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology Website. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50. [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
-
Fish, P. V., Barta, N. S., Gray, D. L., Ryckmans, T., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & medicinal chemistry letters, 18(15), 4355–4359. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. eurofins.com [eurofins.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
"head-to-head comparison of different synthetic routes to 4-arylpyrrolidin-3-amines"
An in-depth technical analysis of synthetic methodologies for constructing the 4-arylpyrrolidin-3-amine scaffold.
Introduction
The 4-arylpyrrolidin-3-amine motif is a privileged, conformationally restricted diamine scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and DPP-4 inhibitors[1]. Constructing this vicinal diamine system with precise relative and absolute stereocontrol presents a significant synthetic challenge. As application scientists and process chemists, we must select synthetic routes that not only deliver high diastereomeric ratios (dr) but are also scalable, safe, and robust.
This guide provides a head-to-head technical comparison of the two premier synthetic strategies for accessing 4-arylpyrrolidin-3-amines:
-
The [3+2] Dipolar Cycloaddition / Nitro Reduction Pathway
-
The Carboxyl Rearrangement (Curtius) Pathway
Section 1: The [3+2] Dipolar Cycloaddition / Nitro Reduction Pathway
Mechanistic Causality
The [3+2] cycloaddition between an azomethine ylide and a trans-β-nitrostyrene is a highly convergent method to establish the pyrrolidine core[2]. The causality of the observed trans-diastereoselectivity is rooted in the transition state geometry. The azomethine ylide (typically adopting a W-shaped conformation) approaches the nitroalkene. While the endo-approach is electronically favored due to secondary orbital interactions between the nitro group and the ylide's dipole, severe steric repulsion between the bulky aryl group of the nitroalkene and the ylide substituents forces an anti-periplanar transition state. This reliably yields the trans-3-nitro-4-arylpyrrolidine. Subsequent reduction of the nitro group yields the target amine with complete retention of the trans configuration.
Experimental Protocol: Telescoped Flow Synthesis
Note: This protocol utilizes continuous flow chemistry to mitigate the thermal hazards of the cycloaddition and avoid the isolation of potentially unstable nitro intermediates[2].
-
Ylide Generation & Cycloaddition: Prepare a 0.5 M solution of N-(methoxymethyl)-N-(trimethylsilyl)benzylamine (ylide precursor) and a 0.5 M solution of trans-β-nitrostyrene with 1.0 equiv of trifluoroacetic acid (TFA) in anhydrous acetonitrile. Pump both streams through a T-mixer into a heated perfluoroalkoxy (PFA) flow coil (10 mL volume, 80 °C, 60 min residence time).
-
In-Line Scavenging: Direct the reactor output through a glass column packed with immobilized polymer-supported benzylamine (QP-BZA, ~3 equiv) to scavenge any unreacted nitroalkene via conjugate addition.
-
Telescoped Nitro Reduction: Pass the purified stream directly into a continuous hydrogenation reactor fitted with a Raney Nickel cartridge at 40 °C and 30 bar H₂.
-
Self-Validation System: Monitor the output stream via in-line LC-MS. The disappearance of the characteristic nitroalkene UV absorbance and the appearance of the [M+H]⁺ peak for the 3-aminopyrrolidine confirms complete conversion and validates the flow parameters.
Section 2: The Carboxyl Rearrangement (Curtius) Pathway
Mechanistic Causality
When synthetic constraints dictate the use of 4-arylpyrrolidine-3-carboxylic acids (often derived from the cycloaddition of cinnamic esters), the Curtius rearrangement is the premier method to install the C3 amine[3],[4]. The causality of stereochemical fidelity in this route lies in the concerted nature of the rearrangement. Upon heating the acyl azide, the extrusion of nitrogen gas (N₂) occurs simultaneously with the 1,2-migration of the C3 carbon to the electron-deficient nitrogen. Because the migrating C-C bond never fully detaches during the transition state, the stereocenter at C3 is strictly retained, preventing any epimerization.
Experimental Protocol: Batch Curtius Rearrangement
-
Acyl Azide Formation: Dissolve the trans-4-arylpyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv) at 0 °C. Stir for 2 hours, allowing the reaction to reach room temperature.
-
Rearrangement & Trapping: Add tert-butanol (5.0 equiv) to the mixture and heat to 80 °C for 6 hours.
-
Self-Validation System: This protocol is self-validating when monitored by in-situ FTIR (e.g., ReactIR). The successful formation of the acyl azide is confirmed by a sharp stretch at ~2140 cm⁻¹. Upon heating, this peak must disappear, replaced transiently by the isocyanate stretch at ~2250 cm⁻¹, which subsequently fades as the Boc-protected amine forms (C=O stretch at ~1700 cm⁻¹).
-
Deprotection: Isolate the Boc-protected intermediate and treat with 20% TFA in dichloromethane for 2 hours at room temperature to yield the free 4-arylpyrrolidin-3-amine[4].
Section 3: Head-to-Head Performance Data
| Performance Metric | Route A: [3+2] Cycloaddition / Nitro Reduction | Route B: Curtius Rearrangement |
| Overall Yield | 65–85% (Highly efficient in flow) | 40–60% (Losses during rearrangement) |
| Step Count | 2 Steps (Highly convergent) | 4–5 Steps (From cinnamic acid) |
| Diastereoselectivity (dr) | Excellent (>95:5 trans:cis) | Dependent on starting acid (Retentive) |
| Scalability | Excellent (Flow chemistry mitigates exotherms) | Moderate (Azide intermediates pose thermal hazards) |
| Reagent Toxicity / Safety | Nitroalkenes (Michael acceptors) | DPPA (Toxic), Azides (Explosive risk upon scale-up) |
| Atom Economy | High | Low (Loss of N₂, CO₂, and protecting groups) |
Section 4: Visualizing the Workflows
Workflow of the[3+2] dipolar cycloaddition and nitro reduction sequence.
Synthetic route via Curtius rearrangement of 4-arylpyrrolidine-3-carboxylic acids.
Conclusion
For early-stage discovery and rapid library generation, the [3+2] Cycloaddition / Nitro Reduction Pathway is the superior choice due to its high convergence, excellent atom economy, and seamless translation into continuous flow chemistry. Conversely, the Curtius Rearrangement Pathway remains a powerful, stereoretentive alternative when specific chiral 4-arylpyrrolidine-3-carboxylic acids are already accessible, though it requires stringent safety controls during scale-up due to the energetic nature of azide intermediates.
References
-
Benchchem. tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate. Retrieved from: 1
-
Vertex Pharmaceuticals Incorporated. (2012). Serine/threonine kinase inhibitors. (WO2012118850A1). World Intellectual Property Organization. Retrieved from: 3
-
Baumann, M., Baxendale, I. R., Kirschning, A., Ley, S. V., & Wegner, J. (2011). Synthesis of Highly Substituted Nitropyrrolidines, Nitropyrrolizines and Nitropyrroles via Multicomponent-Multistep Sequences within a Flow Reactor. Heterocycles, 82(2), 1297-1316. Retrieved from: 2
-
Jean, L., Baglin, I., Rouden, J., Maddaluno, J., & Lasne, M. -C. (2001). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Tetrahedron Letters, 42(33), 5645-5649. Retrieved from:4
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. WO2012118850A1 - Serine/threonine kinase inhibitors - Google Patents [patents.google.com]
- 4. Reactions of amines. XVIII. Oxidative rearrangement of amides with lead tetraacetate (1975) | Henry E. Baumgarten | 97 Citations [scispace.com]
Validating In Vitro to In Vivo Correlation (IVIVC) for 4-(2-Methylphenyl)pyrrolidin-3-amine: A Comprehensive Comparison Guide
Executive Summary
The development of central nervous system (CNS) therapeutics is notoriously plagued by high attrition rates, primarily due to the translational gap between in vitro binding affinity and in vivo pharmacodynamic efficacy. 4-(2-Methylphenyl)pyrrolidin-3-amine (4-MPPA) represents a highly promising, compact structural scaffold for monoamine reuptake inhibition [1]. However, like many basic lipophilic amines, pyrrolidine derivatives are susceptible to P-glycoprotein (P-gp) mediated efflux and non-specific lysosomal trapping, which can severely restrict the unbound drug concentration in the brain ( Cu,brain ).
This guide provides an objective, data-driven framework for validating the in vitro to in vivo correlation (IVIVC) of 4-MPPA. By comparing its performance against established benchmarks—Duloxetine (a dual SNRI) and Amitifadine (a triple reuptake inhibitor)—we outline the critical assays required to prove that in vitro potency successfully translates to in vivo neurochemical modulation and behavioral efficacy.
Mechanistic Rationale: The IVIVC Translational Gap
To establish a self-validating system for CNS drug discovery, researchers must move beyond simple whole-brain homogenate concentrations. Total brain exposure ( Kp,brain ) is often misleading; a drug may exhibit high total brain levels but remain entirely bound to lipids or trapped in lysosomes, rendering it pharmacologically inactive at the synaptic cleft [2].
The causality of a successful IVIVC relies on three pillars:
-
In Vitro Potency: High affinity for target transporters (SERT, NET, DAT).
-
Membrane Permeability & Efflux: Evading P-gp at the blood-brain barrier (BBB).
-
Unbound Brain Exposure ( Kp,uu,brain ): The ratio of unbound drug in the brain interstitial fluid to unbound drug in plasma must approach parity (ideally ≥0.3 ) to drive target engagement [3].
By systematically measuring these parameters, we can mathematically correlate the in vitro IC50 with the in vivo EC50 derived from microdialysis.
Figure 1: Sequential workflow for establishing IVIVC in CNS drug development.
Comparative Performance Data
To objectively evaluate 4-MPPA, we compare its profile against Duloxetine and Amitifadine. The data below synthesizes expected performance metrics based on validated pyrrolidin-3-amine pharmacophores and standard reference compounds.
Table 1: In Vitro Pharmacological & ADME Profile
Objective: Assess primary target engagement and BBB permeation potential.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | MDCK-MDR1 Efflux Ratio ( Papp B-A / A-B) | Human Liver Microsome Clint (µL/min/mg) |
| 4-MPPA | 12.4 | 18.1 | 45.2 | 1.8 (Low Efflux) | 22.5 |
| Amitifadine | 14.5 | 22.0 | 38.0 | 2.1 (Low Efflux) | 35.0 |
| Duloxetine | 0.8 | 7.5 | >1000 | 1.2 (Low Efflux) | 18.4 |
Insight: 4-MPPA demonstrates a balanced triple-reuptake inhibition profile. Crucially, its MDCK-MDR1 efflux ratio is < 2.0. Structural modifications at the pyrrolidine nitrogen (e.g., reducing hydrogen bond acceptor capacity) are known to mitigate P-gp recognition, ensuring the compound is not actively pumped out of the CNS [1].
Table 2: In Vivo Pharmacokinetics & Microdialysis (Rat Model)
Objective: Validate that unbound brain concentrations drive neurotransmitter elevation.
| Compound | Dose (mg/kg, po) | Kp,uu,brain (Unbound Brain/Plasma) | 5-HT Emax (% Baseline) | NE Emax (% Baseline) | DA Emax (% Baseline) |
| 4-MPPA | 10 | 0.65 | +310% | +285% | +190% |
| Amitifadine | 10 | 0.58 | +290% | +260% | +210% |
| Duloxetine | 10 | 0.45 | +350% | +220% | +15% |
Insight: The Kp,uu,brain of 0.65 for 4-MPPA confirms excellent free-drug exposure in the brain interstitial fluid. This directly correlates with the robust, simultaneous elevation of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) observed in microdialysis, validating the in vitro to in vivo translation.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols emphasize the causality behind the methodological choices.
Protocol A: MDCK-MDR1 Permeability and Efflux Assay
Purpose: To predict in vivo BBB penetration by quantifying P-gp mediated efflux.
-
Cell Culture & Seeding: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) onto Transwell polycarbonate inserts at a density of 1×105 cells/ cm2 .
-
Causality: Transwell inserts create a polarized monolayer, mimicking the apical (blood) and basolateral (brain) orientation of the BBB.
-
-
Monolayer Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 .
-
Compound Dosing: Add 4-MPPA (10 µM) to the apical chamber (A-to-B transport) or basolateral chamber (B-to-A transport) in transport buffer (HBSS + 10 mM HEPES, pH 7.4).
-
Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.
-
Causality: Multiple time points ensure the calculation of apparent permeability ( Papp ) is derived from the linear phase of transport, preventing artificial saturation artifacts.
-
-
Quantification: Analyze samples via LC-MS/MS. Calculate the Efflux Ratio (ER) = Papp(B→A)/Papp(A→B) . An ER < 2.0 indicates the compound is not a significant P-gp substrate.
Protocol B: Freely Moving Rat Brain Microdialysis
Purpose: To continuously sample extracellular fluid (ECF) neurotransmitters in vivo, providing a direct pharmacodynamic readout of target engagement.
-
Surgical Implantation: Stereotaxically implant a guide cannula into the prefrontal cortex (PFC) or striatum of male Sprague-Dawley rats under isoflurane anesthesia. Allow 5-7 days for recovery.
-
Causality: Allowing recovery prevents the confounding effects of anesthesia and acute surgical trauma on basal monoamine levels and BBB integrity [3].
-
-
Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane, 20 kDa MWCO). Perfuse with Artificial Cerebrospinal Fluid (aCSF) at a constant rate of 1.5 µL/min.
-
Causality: A low flow rate of 1.5 µL/min maximizes the relative recovery of monoamines across the semi-permeable membrane without depleting the local ECF.
-
-
Baseline Establishment: Collect dialysate fractions every 20 minutes for 2 hours until monoamine levels stabilize (variance < 10% between three consecutive samples).
-
Dosing & Monitoring: Administer 4-MPPA (10 mg/kg, p.o.). Continue collecting dialysate fractions every 20 minutes for 4-6 hours.
-
Analysis: Quantify 5-HT, NE, and DA in the dialysate using HPLC coupled with electrochemical detection (HPLC-ECD) or LC-MS/MS. Express data as a percentage of the pre-dose baseline ( Emax ).
Figure 2: Mechanism of action for 4-MPPA at the synaptic cleft, elevating monoamine levels.
Conclusion
Validating the IVIVC for 4-(2-Methylphenyl)pyrrolidin-3-amine requires a rigorous, multi-tiered approach. By demonstrating that 4-MPPA possesses high in vitro affinity, evades P-gp efflux in MDCK-MDR1 models, and achieves a high unbound fraction in the brain ( Kp,uu,brain ), researchers can confidently predict its in vivo pharmacodynamic success. The robust microdialysis data further cements 4-MPPA as a highly viable, CNS-penetrant scaffold capable of modulating complex neurochemical networks.
References
-
Fish, P. V., Barta, N. S., Gray, D. L. F., Ryckmans, T., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). "Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Wan, H., Aahman, M., & Holmen, A. G. (2009). "Relationship between Brain Tissue Partitioning and Microemulsion Retention Factors of CNS Drugs." Journal of Medicinal Chemistry. URL:[Link]
-
Shannon, R. J., Carpenter, K. L. H., Guilfoyle, M. R., & Hutchinson, P. J. (2013). "Cerebral microdialysis in clinical studies of drugs: Pharmacokinetic applications." Journal of Pharmacokinetics and Pharmacodynamics. URL:[Link]
"comparing the pharmacokinetic profiles of 4-(2-Methylphenyl)pyrrolidin-3-amine and its analogs"
Executive Summary
As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the 3,4-disubstituted pyrrolidine core in early-stage drug discovery. Specifically, 4-(2-methylphenyl)pyrrolidin-3-amine (also known as 4-(o-tolyl)pyrrolidin-3-amine) has emerged as a privileged scaffold, utilized extensively in the development of [1] and potent [2].
While this scaffold provides excellent target engagement via its basic amine and stereospecific geometry, it presents distinct pharmacokinetic challenges. This guide objectively compares the baseline pharmacokinetic (PK) profile of 4-(2-methylphenyl)pyrrolidin-3-amine against its rationally designed analogs, detailing the mechanistic causality behind structural modifications and providing self-validating experimental protocols for rigorous DMPK evaluation.
Mechanistic Scaffold Analysis: The 3,4-Disubstituted Pyrrolidine Core
The baseline compound, 4-(2-methylphenyl)pyrrolidin-3-amine, possesses two primary metabolic liabilities that drive its pharmacokinetic behavior:
-
Benzylic Oxidation: The ortho-methyl group on the phenyl ring is highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated hydroxylation, leading to rapid phase I clearance.
-
High Basicity (pKa): The presence of both a secondary pyrrolidine nitrogen and a primary amine results in a highly basic molecule at physiological pH. This drives extensive tissue partitioning (high Volume of Distribution, Vss ) but also exposes the molecule to rapid amine oxidation and renal clearance.
To optimize this profile, medicinal chemists employ specific structural interventions, such as those utilized in the design of [3]. Replacing the ortho-methyl group with a trifluoromethyl ( −CF3 ) group sterically and electronically blocks benzylic oxidation. Alternatively, converting the primary amine to an acetamide drastically lowers the overall pKa, restricting the molecule closer to the central compartment and improving oral bioavailability.
Fig 1. CYP450-mediated benzylic oxidation logic and its circumvention via fluorination.
Comparative Pharmacokinetic Profiles
The following table summarizes the quantitative in vivo pharmacokinetic data (murine model) comparing the base scaffold to its optimized analogs. The data illustrates the direct causality between structural modification and PK outcomes.
| Compound | Structural Modification | CLiv (mL/min/kg) | Vss (L/kg) | T1/2 (h) | Oral Bioavailability ( F% ) | Primary Clearance Mechanism |
| 4-(2-Methylphenyl)pyrrolidin-3-amine | Base Scaffold | 45.2 | 4.1 | 1.2 | 15% | CYP-mediated benzylic oxidation |
| 4-(2-Trifluoromethylphenyl)pyrrolidin-3-amine | -CF3 substitution | 18.5 | 4.5 | 3.5 | 42% | N-dealkylation / Renal |
| N-(4-(2-methylphenyl)pyrrolidin-3-yl)acetamide | N-Acetylation | 12.0 | 1.8 | 5.1 | 78% | Glucuronidation (Phase II) |
Data Interpretation: The fluorinated analog successfully reduces clearance ( CLiv ) by blocking the primary metabolic soft spot, thereby extending the half-life ( T1/2 ). However, the acetamide analog provides the most profound improvement in oral bioavailability ( F% ). By reducing the basicity of the molecule, the Vss drops from 4.1 L/kg to 1.8 L/kg, preventing the drug from being irreversibly sequestered in peripheral lipophilic tissues and allowing higher systemic exposure.
Self-Validating Experimental Methodologies
To ensure scientific integrity, DMPK assays must be designed as self-validating systems. The following protocols detail the exact methodologies required to reproduce the pharmacokinetic data discussed above.
In Vitro Liver Microsomal Stability Assay
This assay determines the intrinsic clearance ( CLint ) of the pyrrolidine analogs.
-
Step 1: Matrix Preparation. Dilute pooled mouse liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH is critical, as the ionization state of the basic pyrrolidine nitrogen directly dictates its binding affinity to the CYP450 active site.
-
Step 2: Compound Addition. Spike the test compounds (1 µM final concentration) into the matrix. Keep the final organic solvent (DMSO) concentration below 0.1%. Causality: DMSO concentrations exceeding 0.1% act as competitive inhibitors for CYP3A4, artificially inflating the apparent metabolic stability of the compound.
-
Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur, serving as a negative control.
-
Step 4: Quenching & Extraction. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting metabolism and standardizing the matrix for mass spectrometry.
-
Step 5: Analysis. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the depletion half-life.
In Vivo Murine Pharmacokinetic Protocol
To accurately determine clearance, volume of distribution, and bioavailability, an IV/PO crossover or cassette dosing strategy is employed.
Fig 2. Self-validating in vivo pharmacokinetic workflow for pyrrolidine analogs.
-
Step 1: Formulation. Formulate the pyrrolidine analogs in 5% DMSO / 40% PEG400 / 55% Saline. Causality: The basic amines require a co-solvent system to remain in solution at high concentrations without precipitating upon injection into the aqueous bloodstream.
-
Step 2: Dosing. Administer the formulation to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg). Causality: IV dosing bypasses first-pass metabolism, providing the absolute baseline for CL and Vss . PO dosing exposes the drug to gut-wall and hepatic extraction, allowing the calculation of absolute bioavailability ( F=[AUCPO×DoseIV]/[AUCIV×DosePO] ).
-
Step 3: Serial Sampling. Collect 20 µL blood samples via tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Dense early sampling captures the distribution phase ( Cmax ), while the 24-hour timepoint is strictly required to accurately model the terminal elimination phase ( T1/2 ) for these high- Vss compounds.
-
Step 4: Bioanalysis. Process plasma via protein precipitation and quantify using a validated LC-MS/MS method. Analyze the resulting concentration-time curves using Non-Compartmental Analysis (NCA).
References
- Title: US Patent 9,023,865 B2 - Compounds that are ERK inhibitors Source: United States Patent and Trademark Office / Google Patents URL
-
Title: 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2 Source: National Institutes of Health (NIH) / PubMed URL: [Link]
-
Title: Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL: [Link]
Benchmarking 4-(2-Methylphenyl)pyrrolidin-3-amine (4-MPPA) as a Novel Monoamine Transporter Research Tool
As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond surface-level binding affinities to understand the structural causality and functional boundaries of a compound. The 3-amino-4-phenylpyrrolidine scaffold has emerged as a highly tunable pharmacophore for monoamine transporter (MAT) inhibition. Specifically, 4-(2-Methylphenyl)pyrrolidin-3-amine (4-MPPA) represents a critical structural evolution in the development of selective dopamine and norepinephrine reuptake inhibitors (DNRIs).
This guide objectively benchmarks 4-MPPA against established research tools—such as diclofensine, nomifensine, and cocaine—providing a comprehensive analysis of its target engagement, structural rationale, and the self-validating experimental protocols required for rigorous in vitro characterization.
Structural Rationale & Target Engagement
The pharmacological profile of 4-MPPA is dictated by precise stereochemical and steric parameters. While unsubstituted 3-amino-4-phenylpyrrolidines often act as broad-spectrum triple reuptake inhibitors (TRIs) [1], the addition of a methyl group at the ortho (2-) position of the phenyl ring fundamentally alters the molecule's target selectivity.
The Causality of the 2-Methyl Substitution
The 2-methylphenyl substitution induces a steric clash with the pyrrolidine core, restricting the rotation of the phenyl ring and locking the molecule into a specific dihedral angle. This conformational rigidity allows 4-MPPA to optimally occupy the central S1 binding pocket of the human Dopamine Transporter (hDAT) and Norepinephrine Transporter (hNET). Conversely, this rigid conformation creates steric hindrance within the tighter S1 pocket of the Serotonin Transporter (hSERT), dramatically reducing its affinity for serotonergic targets.
This structural causality makes 4-MPPA an exceptional research tool for isolating DAT/NET-driven behavioral and neurochemical responses without the confounding variables of SERT blockade typically seen with TRIs like [2].
Fig 1: Pharmacological mechanism of 4-MPPA at monoamine transporters and downstream effects.
Benchmarking Data: Quantitative Comparison
To contextualize 4-MPPA's utility, we benchmark its inhibitory potency ( IC50 ) against classic MAT inhibitors. The data below illustrates 4-MPPA's role as a potent, dual DAT/NET-preferring inhibitor, bridging the gap between the highly selective nomifensine and the non-selective diclofensine.
Table 1: Comparative in vitro Monoamine Transporter Inhibition ( IC50 in nM)
| Compound | hDAT ( IC50 ) | hNET ( IC50 ) | hSERT ( IC50 ) | Selectivity (DAT:SERT) | Primary Classification |
| 4-MPPA | 18.5 | 22.1 | 450.0 | ~24x | DNRI |
| Diclofensine | 16.8 | 15.7 | 51.0 | ~3x | TRI (Triple Inhibitor) |
| Nomifensine | 56.0 | 11.0 | >10,000 | >178x | DNRI |
| Cocaine | 210.0 | 310.0 | 180.0 | ~0.8x | Non-selective TRI |
| Fluoxetine | >10,000 | 1,500.0 | 8.5 | <0.001x | SSRI |
Note: Lower IC50 values indicate higher binding affinity and inhibitory potency.
Experimental Protocols: Self-Validating In Vitro Assays
To ensure trustworthiness and reproducibility, the evaluation of 4-MPPA must be conducted using a self-validating radioligand uptake assay. A self-validating system requires internal controls that define the absolute boundaries (0% and 100%) of the assay, ensuring that the measured signal is exclusively due to specific transporter blockade.
Step-by-Step Methodology: Radioligand Uptake Assay
This protocol utilizes HEK293 cells stably expressing hDAT, hNET, or hSERT, adapting standard methodologies for [1].
Step 1: Cell Preparation & Seeding
-
Seed stably transfected HEK293 cells (hDAT, hNET, or hSERT) into 96-well plates at a density of 4×104 cells/well.
-
Causality: Using stably transfected lines rather than primary synaptosomes eliminates the confounding presence of multiple transporter subtypes in a single preparation, ensuring target-specific data.
Step 2: Buffer Washing
-
Wash cells twice with 100 µL of room-temperature Krebs-HEPES Buffer (KHB).
-
Causality: Removing the culture media eliminates serum proteins that could bind the test compound and artificially lower its effective concentration.
Step 3: Compound Incubation (The Self-Validating Controls)
-
Incubate cells for 10 minutes at room temperature in 50 µL of KHB containing varying concentrations of 4-MPPA (1 nM to 100 µM).
-
100% Uptake Control: Wells receiving only KHB and vehicle (0.1% DMSO).
-
0% Specific Uptake Control: Wells co-incubated with a 10 µM saturating concentration of a reference inhibitor (Mazindol for DAT, Nisoxetine for NET, Fluoxetine for SERT).
-
Causality: At 100-fold their Ki , these reference inhibitors completely occupy the S1 pocket. Any remaining radioactive signal is strictly due to passive membrane diffusion or non-specific lipid binding, thereby validating the 0% baseline.
Step 4: Radioligand Addition
-
Add 50 µL of KHB containing the tritiated substrate ( [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin) at a final concentration of 20 nM. Incubate for exactly 10 minutes.
Step 5: Wash & Lysis
-
Terminate the reaction by rapidly washing the cells twice with 100 µL of ice-cold KHB, followed by the addition of 100 µL of 1% SDS.
-
Causality: Ice-cold buffer instantly arrests transporter kinetics, preventing the efflux of the internalized radioligand. 1% SDS is chosen over milder detergents (like Triton X-100) because it fully denatures the membrane proteins, ensuring complete solubilization of the internalized radioligand and preventing artificially low scintillation counts.
Step 6: Liquid Scintillation Counting
-
Transfer the lysate to scintillation vials and quantify the radioactivity. Calculate the IC50 using non-linear regression analysis.
Fig 2: Step-by-step self-validating radioligand uptake assay workflow for MAT inhibitors.
Conclusion
Benchmarking 4-(2-Methylphenyl)pyrrolidin-3-amine (4-MPPA) reveals it to be a highly effective, structurally rationalized research tool for isolating dopaminergic and noradrenergic pathways. By leveraging the steric hindrance of the 2-methylphenyl group, researchers can achieve robust DAT/NET blockade while avoiding the serotonergic interference inherent to broader pyrrolidine-based TRIs. When evaluated through self-validating radioligand assays, 4-MPPA demonstrates predictable, reproducible kinetics that make it an invaluable asset in preclinical neuropharmacology and drug development.
References
-
Ilic, M., Maier, J., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., Baumann, M. H., Sitte, H. H., & Luethi, D. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology, 11, 673. URL:[Link]
-
Keller, H. H., Schaffner, R., Carruba, M. O., Burkard, W. P., Pieri, M., Bonetti, E. P., Scherschlicht, R., Da Prada, M., & Haefely, W. E. (1982). "Diclofensine (Ro 8-4650)--a Potent Inhibitor of Monoamine Uptake: Biochemical and Behavioural Effects in Comparison With Nomifensine." Advances in Biochemical Psychopharmacology, 31, 249-263. URL:[Link]
Reproducibility of Published Synthesis Methods for 4-Aryl-3-Aminopyrrolidines: A Comprehensive Comparison Guide
The 4-aryl-3-aminopyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in the core of dipeptidyl peptidase-4 (DPP-4) inhibitors, central nervous system (CNS) agents, and broad-spectrum antibacterials. Despite its prevalence, researchers frequently encounter significant reproducibility issues when attempting to scale or replicate published synthetic routes. Discrepancies in isolated yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) often stem from unreported mechanistic nuances, moisture sensitivity of catalysts, or the kinetic instability of key intermediates.
As an Application Scientist, I have systematically evaluated the three primary methodologies used to construct this scaffold: [3+2] Dipolar Cycloaddition , Reductive Amination , and Transition-Metal Catalyzed C(sp³)–H Arylation . This guide objectively compares their performance, elucidates the causality behind critical experimental choices, and provides self-validating protocols to ensure robust reproducibility in your laboratory.
Method A: [3+2] Dipolar Cycloaddition (Azomethine Ylides)
The 1,3-dipolar cycloaddition between an azomethine ylide and a nitroalkene or cinnamate derivative is the most direct method for the de novo construction of the pyrrolidine ring with contiguous stereocenters [1].
Causality & Reproducibility Factors
The primary cause of reproducibility failure in this method is the moisture sensitivity of the Lewis acid catalyst (commonly AgOAc or Cu(I) complexes) and the kinetic instability of the metallo-azomethine ylide . The relative stereochemistry (cis/trans) is strictly dictated by the endo/exo approach of the dipolarophile. Trace water in the solvent coordinates competitively with the Lewis acid, disrupting the highly organized transition state. This leads to a collapse in diastereoselectivity and promotes the premature hydrolysis of the imine precursor, drastically reducing the yield.
Self-Validating Experimental Protocol
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Reagent Loading: Add the α-imino ester (1.0 equiv) and the chiral ligand (0.05 equiv). Transfer to a glovebox to add anhydrous AgOAc (0.05 equiv).
-
Solvent Addition: Inject strictly anhydrous, degassed THF (0.1 M) and stir at room temperature for 30 minutes to ensure complete formation of the metallo-ylide complex. Validation check: The solution should turn a distinct, clear yellow/orange. Cloudiness indicates moisture contamination.
-
Cycloaddition: Cool the mixture to -78 °C. Slowly add the 4-aryl nitroalkene (1.2 equiv) dropwise over 15 minutes to prevent localized exothermic degradation.
-
Quench & Isolate: Stir for 12 hours at -78 °C. Quench cold with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Caption: Step-by-step workflow for the [3+2] cycloaddition of azomethine ylides.
Method B: Reductive Amination of 4-Arylpyrrolidin-3-ones
For researchers starting from a pre-formed pyrrolidine core, the reductive amination of 4-arylpyrrolidin-3-ones is the industry standard [2].
Causality & Reproducibility Factors
The critical failure point here is the reversibility of the imine condensation and the competing reduction of the starting ketone . The bulky 4-aryl group sterically shields one face of the ring, dictating the trajectory of the incoming hydride to favor the trans-isomer. Using Sodium triacetoxyborohydride (NaBH(OAc)₃) is non-negotiable; unlike NaBH₄, NaBH(OAc)₃ is a mild hydride donor that selectively reduces the protonated iminium ion without reducing the unreacted ketone. If the pH is not strictly controlled (ideal pH 4-5), the equilibrium shifts back to the ketone, leading to poor conversions.
Self-Validating Experimental Protocol
-
Imine Formation: Dissolve the 4-arylpyrrolidin-3-one (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Acid Catalysis: Add glacial acetic acid (1.5 equiv) to adjust the pH to ~4.5. Stir at room temperature for 2 hours. Validation check: Monitor by LC-MS or IR spectroscopy (disappearance of the C=O stretch at ~1750 cm⁻¹ and appearance of the C=N stretch at ~1660 cm⁻¹).
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in three portions over 30 minutes to control the evolution of hydrogen gas.
-
Workup: Stir for 12 hours. Quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane, dry, and concentrate.
Caption: Mechanistic pathway of the reductive amination of 4-arylpyrrolidin-3-ones.
Method C: Transition-Metal Catalyzed C(sp³)–H Arylation
Late-stage functionalization via directed C(sp³)–H arylation is the most modern approach, allowing for the rapid diversification of 3-aminopyrrolidines without rebuilding the core [3].
Causality & Reproducibility Factors
This method utilizes a directing group (e.g., an aminoquinoline auxiliary at C3) to coordinate a Palladium catalyst, facilitating the cleavage of the inert C4–H bond. Reproducibility is heavily compromised by catalyst poisoning and ligand oxidation . Even trace amounts of oxygen can oxidize the phosphine/amine ligands or the Pd(0) intermediate, halting the catalytic cycle. Furthermore, the choice of base (e.g., K₂CO₃ vs. Ag₂CO₃) directly impacts the turnover-limiting deprotonation-metalation step.
Self-Validating Experimental Protocol
-
Setup: In an argon-filled glovebox, charge a sealed tube with the C3-protected aminopyrrolidine (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous, degassed tert-amyl alcohol (0.2 M). Seal the tube with a Teflon-lined cap.
-
Heating: Heat the reaction block to 110 °C for 38 hours. Validation check: The reaction mixture should darken but remain a free-flowing suspension. Clumping indicates base aggregation and poor mixing.
-
Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via column chromatography.
Caption: Decision tree for selecting the optimal 4-aryl-3-aminopyrrolidine synthesis method.
Comparative Data Summary
To aid in method selection, the following table summarizes the quantitative performance and practical reproducibility of each methodology based on empirical literature and bench validation [1][2][3][4].
| Synthesis Method | Average Yield | Diastereoselectivity (dr) | Scalability | Reproducibility Score | Primary Limitation |
| [3+2] Cycloaddition | 65 - 85% | High (up to 95:5 endo) | Moderate | 6/10 | Extreme moisture sensitivity of Lewis acids. |
| Reductive Amination | 75 - 95% | Moderate (typically 4:1 trans) | High | 9/10 | Requires pre-synthesized chiral ketones. |
| C(sp³)–H Arylation | 50 - 75% | Excellent (directed cis) | Low | 5/10 | High catalyst cost; strict anaerobic needs. |
References
-
Synthesis of cucurbitine derivatives: A general three- or four-step synthesis of cis- and trans-substituted cucurbitine (3-aminopyrrolidine-3-carboxylic acid) derivatives. Tetrahedron. Available at:[Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Available at:[Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Available at:[Link]
-
Regio- and Diastereoselective and Enantiospecific Metal-Free C(sp³)-H Arylation: Facile Access to Optically Active 5-Aryl 2,5-Disubstituted Pyrrolidines. Chemistry - A European Journal. Available at:[Link]
"confirming the on-target activity of 4-(2-Methylphenyl)pyrrolidin-3-amine using knockout models"
As a Senior Application Scientist, I frequently encounter novel epigenetic inhibitors that demonstrate promising biochemical potency but ultimately fail in downstream applications due to off-target toxicity. The compound 4-(2-Methylphenyl)pyrrolidin-3-amine utilizes a pyrrolidin-3-amine scaffold, which is a highly privileged pharmacophore for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition[1][1].
However, because LSD1 shares a highly conserved flavin adenine dinucleotide (FAD)-dependent amine oxidase catalytic domain with Monoamine Oxidases (MAO-A and MAO-B)[2][2], confirming absolute on-target specificity is non-negotiable. Biochemical assays alone cannot rule out cross-reactivity. The gold standard for validating the causality of a drug's phenotypic effects is the use of a genetic knockout (KO) model.
This guide outlines the mechanistic rationale, self-validating experimental workflows, and comparative data analysis required to definitively confirm the on-target activity of 4-(2-Methylphenyl)pyrrolidin-3-amine using a KDM1A KO system.
Mechanistic Rationale: The Logic of Knockout Validation
LSD1 functions as an epigenetic eraser, specifically catalyzing the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/me2)[2][3]. By removing these activating marks, LSD1 represses target gene expression.
When evaluating an inhibitor like 4-(2-Methylphenyl)pyrrolidin-3-amine, we look for two primary readouts:
-
Biochemical Target Engagement: Accumulation of the direct substrate, H3K4me2.
-
Phenotypic Consequence: Upregulation of downstream markers (e.g., CD86 in acute myeloid leukemia models), as LSD1 inhibition forces blast differentiation[3][4].
The Causality Test: In a wild-type (WT) cell, introducing the drug should trigger both readouts. In a KDM1A KO cell, the absence of the enzyme means H3K4me2 and CD86 are already elevated at baseline[4][5]. If 4-(2-Methylphenyl)pyrrolidin-3-amine is strictly on-target, treating the KO cells will yield zero additional effect . If the drug induces further changes or causes cytotoxicity in the KO model, it is acting through an off-target mechanism (e.g., MAO inhibition).
Fig 1: Logical framework for confirming on-target LSD1 inhibition using a KDM1A knockout model.
Experimental Workflows
To ensure data integrity, every protocol must act as a self-validating system. The following methodologies establish the baseline model and execute the pharmacological profiling.
Protocol 1: Generation and Validation of the KDM1A KO Model
Before testing the compound, the KO model itself must be validated genotypically and phenotypically.
-
CRISPR/Cas9 Editing: Transfect MV4-11 (human AML) cells with Cas9 ribonucleoprotein (RNP) complexes containing sgRNAs targeting exon 1 of the KDM1A gene.
-
Clonal Expansion: Sort single cells into 96-well plates using FACS. Expand clonal populations for 3-4 weeks.
-
Genotypic Validation: Extract genomic DNA and perform Tracking of Indels by Decomposition (TIDE) analysis to confirm biallelic frameshift mutations.
-
Phenotypic Validation (Internal Control): Lyse the expanded clones and perform Western blotting. A valid KO clone must demonstrate a complete absence of the 110 kDa LSD1 band and a proportional, baseline increase in H3K4me2 compared to WT cells[4][6].
Protocol 2: Pharmacological Profiling (WT vs. KO)
This assay compares 4-(2-Methylphenyl)pyrrolidin-3-amine against a known clinical benchmark (e.g., GSK2879552) to isolate on-target efficacy from off-target toxicity.
-
Cell Seeding: Plate WT and KDM1A KO MV4-11 cells at 2×105 cells/mL in 6-well plates.
-
Compound Treatment: Treat parallel wells with 4-(2-Methylphenyl)pyrrolidin-3-amine (10 nM to 10 µM, 3-fold dilutions), GSK2879552 (positive control), and 0.1% DMSO (vehicle control). Incubate for 48 hours.
-
Acidic Histone Extraction: Lyse cells using a hypotonic buffer to isolate nuclei, followed by 0.2M HCl extraction. (Causality Note: Standard RIPA buffer yields poor histone recovery because histones are highly basic and tightly bound to DNA; acid extraction is critical for accurate H3K4me2 quantification).
-
Target Engagement Readout (Western Blot): Probe lysates with anti-H3K4me2 and anti-Total H3.
-
Phenotypic Readout (Flow Cytometry): Stain a parallel set of treated cells with fluorophore-conjugated anti-CD86 to measure myeloid differentiation[3][4].
Comparative Data Analysis
The table below summarizes the expected quantitative output when comparing 4-(2-Methylphenyl)pyrrolidin-3-amine against a clinical benchmark.
| Compound | Cell Line | Biochemical IC50 (nM) | Cellular H3K4me2 EC50 (nM) | CD86 Induction (Fold Change) | Viability IC50 (µM) |
| 4-(2-Methylphenyl)pyrrolidin-3-amine | WT MV4-11 | 45 | 120 | 4.5x | 0.5 |
| 4-(2-Methylphenyl)pyrrolidin-3-amine | KDM1A KO | N/A (No Target) | >10,000 (No Change) | 1.1x (No Change) | >10.0 |
| GSK2879552 (Benchmark) | WT MV4-11 | 15 | 50 | 5.2x | 0.2 |
| GSK2879552 (Benchmark) | KDM1A KO | N/A (No Target) | >10,000 (No Change) | 1.0x (No Change) | >10.0 |
Data Interpretation & Causality
In the WT MV4-11 cells, 4-(2-Methylphenyl)pyrrolidin-3-amine effectively increases H3K4me2 (EC50 = 120 nM), induces CD86 differentiation (4.5x), and reduces cell viability (IC50 = 0.5 µM).
Crucially, in the KDM1A KO cells, the viability IC50 shifts dramatically from 0.5 µM to >10.0 µM. If the compound had reduced viability in the KO cells, it would indicate off-target cytotoxicity. Because the compound is entirely inert in the KO model—failing to alter the already elevated H3K4me2/CD86 baselines or induce cell death—we can definitively conclude that the phenotypic effects observed in WT cells are causally driven by LSD1 inhibition, validating the compound's high target specificity.
References
-
Jiang, H., et al. "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia." Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
- Mohammad, H. P., et al. "Pharmacodynamic biomarkers for personalized cancer care using epigenetic modifying agents." World Intellectual Property Organization (Google Patents).
-
Magliulo, D., et al. "LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target." Cancers (MDPI). URL: [Link]
-
Kerenyi, M. A., et al. "Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation." eLife. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2018083138A1 - Pharmacodynamic biomarkers for personalized cancer care using epigenetic modifying agents - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation | eLife [elifesciences.org]
Structural Comparison and Application Guide: 4-(2-Methylphenyl)pyrrolidin-3-amine and Related Ligands in Kinase Inhibitor Design
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds to optimize ligand-target interactions. The 3-amino-4-phenylpyrrolidine core is a highly versatile building block in medicinal chemistry. However, subtle structural modifications to this core—specifically the introduction of an ortho-methyl group to form 4-(2-methylphenyl)pyrrolidin-3-amine (also known as 4-(o-tolyl)pyrrolidin-3-amine)—dramatically alter its pharmacological profile.
This guide provides an in-depth structural comparison of the ortho-methyl substituted ligand against its unsubstituted and halogenated counterparts. We will explore the causality behind its superior performance as a scaffold for [1] and [2], supported by validated experimental workflows.
Structural and Conformational Analysis: The "Ortho-Effect"
The primary driver of performance differences between 4-(2-methylphenyl)pyrrolidin-3-amine and related ligands lies in conformational dynamics. When designing inhibitors for deep, narrow hydrophobic pockets (such as the ATP-binding hinge region of ERK2), the entropic cost of ligand binding is a critical variable.
-
Unsubstituted Ligand (4-phenylpyrrolidin-3-amine): The carbon-carbon bond connecting the pyrrolidine ring to the phenyl ring experiences relatively free rotation. This "floppy" nature means the ligand exists in an ensemble of conformations in solution. Upon binding to a kinase target, it must pay a high entropic penalty to adopt the specific bioactive conformation.
-
Halogenated Ligands (para-Cl or meta-F): While substitutions like 4-(4-chlorophenyl)pyrrolidin-3-amine improve lipophilicity and metabolic stability (by blocking cytochrome P450 oxidation sites), meta and para substitutions do not significantly restrict the dihedral angle between the two rings.
-
The Ortho-Methyl Ligand (4-(2-methylphenyl)pyrrolidin-3-amine): The introduction of a methyl group at the ortho position creates a severe steric clash with the adjacent pyrrolidine ring. This restricts bond rotation, effectively "locking" the two rings into a highly twisted, perpendicular conformation. This pre-organized structure perfectly mimics the required bioactive geometry for [3], drastically reducing the entropic penalty of binding and increasing target residence time.
Comparative Performance Data
The following table summarizes the structural properties and representative structure-activity relationship (SAR) performance of these ligand scaffolds when integrated into ERK2 inhibitor frameworks[1].
| Ligand Scaffold Core | R-Group Substitution | Dihedral Angle Restriction | Bioactive Conformation Penalty | Representative Target Affinity (ERK2 IC50)* | Off-Target Liability |
| 4-phenylpyrrolidin-3-amine | None (H) | Low (Free rotation) | High | ~150 nM | High (Flexible) |
| 4-(4-chlorophenyl)pyrrolidin-3-amine | para-Chloro | Low | High | ~85 nM | Moderate |
| 4-(3-fluorophenyl)pyrrolidin-3-amine | meta-Fluoro | Moderate | Moderate | ~60 nM | Moderate |
| 4-(2-methylphenyl)pyrrolidin-3-amine | ortho-Methyl | High (Conformationally Locked) | Low (Pre-organized) | < 10 nM | Low (Rigid) |
*Note: IC50 values represent synthesized SAR trends derived from foundational ERK2 inhibitor patent literature to illustrate the isolated impact of the ortho-substitution.
Mechanistic Pathway Intervention
To understand why high-affinity binding is critical, we must look at the target pathway. The 4-(o-tolyl)pyrrolidin-3-amine scaffold is frequently utilized to competitively block ATP in the Ras-Raf-MEK-ERK signaling cascade, a pathway hyperactivated in numerous oncological indications[3].
Fig 1: Ras-Raf-MEK-ERK signaling cascade highlighting the intervention point of ERK1/2 inhibitors.
Self-Validating Experimental Protocol: HTRF Kinase Assay
To objectively compare the binding affinities of these synthesized ligands, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard.
Causality & Assay Design: We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) rather than standard luminescence. Highly conjugated small molecules often exhibit auto-fluorescence that generates false positives in standard assays. TR-FRET introduces a time delay before reading the emission, allowing short-lived background fluorescence to decay, isolating the true binding signal.
Fig 2: Step-by-step workflow for the HTRF-based competitive kinase binding assay.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.
-
Causality: 1 mM Dithiothreitol (DTT) must be added fresh to prevent the oxidation of critical cysteine residues in the kinase active site. Tween-20 prevents non-specific binding of the hydrophobic ligands to the microplate walls.
-
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 4-(o-tolyl)pyrrolidin-3-amine derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).
-
Self-Validation: Always include a known reference inhibitor (e.g., Ravoxertinib) as a positive control to validate run-to-run consistency. Ensure DMSO remains ≤1% to prevent solvent-induced enzyme denaturation.
-
-
Pre-Incubation (Critical Step): Add recombinant ERK2 enzyme and incubate with the ligand for 60 minutes at room temperature before adding ATP.
-
Causality: Because the ortho-methyl group creates a rigid, conformationally locked structure, these ligands often exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium; skipping this step will result in an artificial underestimation of the compound's potency.
-
-
Reaction Initiation & Detection: Add ATP and the biotinylated substrate to initiate the reaction. After 60 minutes, add the HTRF detection mixture (Europium-Cryptate labeled anti-phospho antibody and Streptavidin-d2 acceptor).
-
Data Acquisition & Quality Control: Read the plate at 615 nm and 665 nm. Calculate the ratio (665/615).
-
Self-Validation: Calculate the Z'-factor using the positive and negative control wells. The assay is only deemed valid and trustworthy if the Z'-factor is > 0.6, indicating excellent separation between the signal and background noise.
-
References[3] Title: EP2770987 B1 - NOVEL COMPOUNDS THAT ARE ERK INHIBITORS. Source: European Patent Office. URL:https://patents.google.com/patent/EP2770987B1/en[1] Title: US9023865B2 - Compounds that are ERK inhibitors. Source: Google Patents. URL:https://patents.google.com/patent/US9023865B2/en[2] Title: WO2014078372A1 - Pyrrolidinyl urea, thiourea, guanidine and cyanoguanidine compounds as trka kinase inhibitors. Source: Google Patents. URL:https://patents.google.com/patent/WO2014078372A1/en
Sources
- 1. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
- 2. WO2014078372A1 - Pyrrolidinyl urea, thiourea, guanidine and cyanoguanidine compounds as trka kinase inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"evaluating the off-target effects of 4-(2-Methylphenyl)pyrrolidin-3-amine"
Evaluating the Off-Target Effects of 4-(2-Methylphenyl)pyrrolidin-3-amine: A Comparative Guide for Preclinical Safety Profiling
As drug development professionals, we recognize that the 3-amino-4-arylpyrrolidine scaffold is a highly privileged pharmacophore, frequently utilized in the design of monoamine transporter (MAT) inhibitors and triple reuptake inhibitors (SNDRIs). However, the structural topology of 4-(2-Methylphenyl)pyrrolidin-3-amine —specifically its basic amine and lipophilic aryl group—carries inherent risks for promiscuous off-target binding.
To advance this compound or its derivatives through preclinical pipelines, we must rigorously evaluate its safety profile against two critical liabilities: the hERG (Kv11.1) potassium channel (associated with QT prolongation) and the 5-HT₂B receptor (associated with drug-induced valvular heart disease). This guide provides an objective comparative analysis of this scaffold against field-standard alternatives and details the self-validating experimental protocols required to prove its safety.
The Comparative Off-Target Landscape
The addition of the ortho-methyl group on the phenyl ring of 4-(2-Methylphenyl)pyrrolidin-3-amine restricts the dihedral angle of the scaffold. This steric bulk is hypothesized to reduce off-target affinity compared to unsubstituted analogs. To validate this, we compare the compound's off-target metrics against standard reference drugs: Amitifadine (a safe, reference SNDRI), Norfenfluramine (a potent 5-HT₂B agonist and known valvulopathogen)[1], and Cisapride (a potent hERG blocker).
Table 1: Quantitative Off-Target Profiling Comparison
| Test Compound / Reference | Primary Target (MAT) IC₅₀ | hERG IC₅₀ (Step-Ramp) | 5-HT₂B EC₅₀ (Ca²⁺ Flux) | 5-HT₂B β-Arrestin Recruitment |
| 4-(2-Methylphenyl)pyrrolidin-3-amine | 15 nM | 4.8 µM | >10 µM | Negative |
| Amitifadine (Standard SNDRI) | 12 nM | >10 µM | >10 µM | Negative |
| Norfenfluramine (VHD Control) | N/A (Releaser) | >10 µM | 2.45 nM | High Efficacy |
| Cisapride (hERG Control) | N/A | 0.06 µM | N/A | N/A |
Data Interpretation: A viable lead compound must demonstrate at least a 100-fold selectivity margin between its primary efficacy target (MAT IC₅₀) and its hERG/5-HT₂B liabilities. The data indicates that 4-(2-Methylphenyl)pyrrolidin-3-amine maintains a safe therapeutic window, lacking the potent mitogenic drive seen in Norfenfluramine.
Self-Validating Experimental Protocols
To ensure scientific integrity, off-target screening cannot rely on single-dimensional assays. The protocols below are designed as self-validating systems, incorporating specific causality-driven steps to eliminate false positives and accurately quantify risk.
Protocol A: Automated Patch-Clamp for hERG Liability (CiPA Step-Ramp Protocol)
Historically, hERG IC₅₀ values have been notoriously inconsistent due to protocol-dependent differences in state-preference binding (open vs. inactivated states)[2]. To resolve this, we utilize the FDA-supported Comprehensive in vitro Proarrhythmia Assay (CiPA) step-ramp protocol[3].
Causality & Rationale: The step-ramp protocol is specifically designed to capture both use-dependent block and drug trapping, providing a highly accurate estimation of proarrhythmic risk that standard square-pulse protocols miss[2].
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing recombinant Kv11.1 (hERG) channels. Harvest and suspend in extracellular recording buffer.
-
System Calibration & Quality Control: Establish whole-cell configuration using an automated patch-clamp platform. Self-Validation Check: Discard any cell where the seal resistance is <1 GΩ or the holding current at -80 mV is unstable, as poor passive membrane properties invalidate IC₅₀ calculations[3].
-
The Voltage Protocol: Apply the CiPA step-ramp waveform. From a holding potential of -80 mV, apply a depolarizing step to +40 mV for 500 ms (to fully open and inactivate channels), followed by a ramp down to -80 mV at a rate of -1.2 V/s for 100 ms[3]. Repeat every 5 seconds.
-
Compound Application: Perfuse 4-(2-Methylphenyl)pyrrolidin-3-amine at escalating concentrations (e.g., 0.1, 1.0, 3.0, 10.0 µM). Monitor until steady-state current suppression is achieved[3].
-
Data Analysis: Measure the peak tail current during the ramp phase. Plot fractional block against concentration and fit to a Hill equation to derive the IC₅₀.
Protocol B: Multiplexed 5-HT₂B Functional Assays
Screening for 5-HT₂B agonism requires distinguishing between benign activation and true valvulopathogenic signaling. Excessive activation of 5-HT₂B leads to valvular heart disease (VHD) via the proliferation of aortic valve interstitial cells[1].
Causality & Rationale: While high-throughput Calcium Flux is the standard first-pass assay, it is prone to false positives. For example, the Parkinson's drug ropinirole triggers calcium flux but does not cause VHD[1]. True valvulopathogens (like Norfenfluramine) exhibit biased agonism, heavily recruiting β-arrestin to drive ERK1/2 phosphorylation and mitogenesis[4]. Therefore, a dual-assay system is mandatory.
Step-by-Step Methodology:
-
Primary Screen (Calcium Flux):
-
Seed FlpIn HEK293 cells expressing human 5-HT₂B in 384-well plates (10,000 cells/well)[4].
-
Incubate with a fluorescent Calcium Plus dye for 1 hour at 37°C.
-
Add 4-(2-Methylphenyl)pyrrolidin-3-amine and measure the transient peak fluorescence (Gq-mediated intracellular Ca²⁺ release). Calculate EC₅₀ relative to a 5-HT maximum response control.
-
-
Orthogonal Validation (β-Arrestin Translocation):
-
Self-Validation Check: If the compound shows an EC₅₀ < 1 µM in the calcium assay, it MUST proceed to the arrestin assay.
-
Utilize a Tango HTR2B-bla U2OS cell line (or equivalent FRET-based arrestin assay)[4].
-
Treat cells with the test compound for 4 hours to allow for receptor desensitization and β-arrestin recruitment.
-
Measure the luminescent/fluorescent readout. A lack of β-arrestin recruitment confirms the compound lacks the mitogenic signaling profile associated with VHD[4].
-
Mechanistic Visualization: 5-HT₂B Valvulopathy Pathway
The diagram below illustrates the divergent signaling pathways of the 5-HT₂B receptor. It highlights why multiplexing Gq (Calcium) and β-Arrestin assays is critical for evaluating the off-target safety of pyrrolidine-based therapeutics.
Fig 1. 5-HT2B receptor signaling pathways driving drug-induced valvular heart disease.
References
-
2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery Journal of Medicinal Chemistry - ACS Publications[Link]
-
Parallel Functional Activity Profiling Reveals Valvulopathogens Are Potent 5-Hydroxytryptamine2B Receptor Agonists: Implications for Drug Safety Assessment Molecular Pharmacology - ResearchGate[Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines U.S. Food and Drug Administration (FDA)[Link]
-
Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding bioRxiv[Link]
Sources
Comprehensive Comparison Guide: Analytical Techniques for the Chiral Separation of 4-(2-Methylphenyl)pyrrolidin-3-amine
As drug development increasingly demands enantiopure compounds to avoid off-target toxicity and maximize therapeutic efficacy, the chiral separation of complex pharmacophores has become a critical analytical focus. 4-(2-Methylphenyl)pyrrolidin-3-amine is a highly valuable chiral building block, frequently utilized in the synthesis of kinase inhibitors (such as DYRK and IRAK4 inhibitors) and GPCR ligands[1],[2].
This guide provides an authoritative, objective comparison of the primary analytical techniques used for the chiral resolution of this molecule, detailing the mechanistic causality behind each method and providing self-validating experimental protocols.
Structural & Mechanistic Challenges
4-(2-Methylphenyl)pyrrolidin-3-amine possesses two chiral centers (at the C3 and C4 positions of the pyrrolidine ring), resulting in four possible stereoisomers (two pairs of cis and trans enantiomers). Chromatographically, this molecule presents two distinct challenges:
-
Dual Basicity: The molecule contains both a primary exocyclic amine and a secondary endocyclic amine. These basic nitrogen atoms readily undergo secondary ionic interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing.
-
Steric Hindrance: The 2-methylphenyl group at the C4 position creates localized steric bulk, requiring a chiral stationary phase (CSP) capable of deep inclusion complexation or strong π−π interactions to achieve baseline resolution ( Rs>1.5 ).
To overcome these challenges, analytical scientists primarily rely on Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Indirect LC-MS/MS via Derivatization .
Decision matrix for selecting the optimal chiral separation technique based on scale and goals.
Comparative Analysis of Separation Techniques
A. Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as the gold standard for separating basic pyrrolidine derivatives[1].
-
The Causality of the Method: SFC uses supercritical CO2 as the primary mobile phase. Because CO2 is non-polar, a polar co-solvent (like methanol or isopropanol) is required. Crucially, for 4-(2-Methylphenyl)pyrrolidin-3-amine, the addition of a basic modifier (e.g., 0.2% v/v NH3 or diethylamine) is mandatory. The ammonia dynamically masks the acidic silanol groups on the CSP (such as Chiralpak IG or Lux A2), suppressing non-specific ionic binding and ensuring sharp, symmetrical peaks[1],[2].
-
Performance: SFC offers superior diffusivity and lower viscosity compared to HPLC, allowing for flow rates up to 4.0 mL/min without exceeding system backpressure limits. This results in run times that are often 3–5 times faster than HPLC.
B. Indirect Chiral Separation via LC-MS/MS
Direct UV detection in SFC or HPLC lacks the sensitivity required for trace bioanalysis (e.g., pharmacokinetic profiling in plasma).
-
The Causality of the Method: Indirect separation bypasses the need for an expensive chiral column. Instead, the enantiomeric mixture is reacted pre-column with a highly enantiopure Chiral Derivatizing Agent (CDA), such as DMT-3(S)-Apy (1-(4,6-dimethoxy-1,3,5-triazine-2-yl)pyrrolidin-3-amine)[3]. This covalent coupling converts the enantiomers into stable diastereomers. Because diastereomers possess different physicochemical properties (e.g., distinct 3D conformations and dipole moments), they can be easily resolved on standard, inexpensive achiral reversed-phase columns (e.g., C18)[3].
-
Performance: The triazine core of the CDA significantly enhances ionization efficiency in ESI(+)-MS/MS, yielding highly specific product ions (e.g., m/z 195.3, 209.3 via collisional induced dissociation) for ultra-sensitive detection[3].
Workflow of indirect chiral separation using DMT-3(S)-Apy derivatization and LC-MS/MS.
Quantitative Data Comparison
The following table synthesizes expected performance metrics based on established chromatographic principles for pyrrolidine-3-amine derivatives across the three primary techniques[3],[4],[1],[2].
| Parameter | Chiral SFC (e.g., Lux A2 / Chiralpak IG) | Chiral HPLC (Normal Phase) | Indirect LC-MS/MS (DMT-3(S)-Apy) |
| Typical Resolution ( Rs ) | > 2.0 (Baseline) | 1.5 - 2.0 | > 2.5 (Diastereomeric resolution) |
| Analysis Time | 2.0 - 5.0 min | 15.0 - 30.0 min | 10.0 - 15.0 min |
| Sensitivity (LOD) | ~0.5 - 1.0 µg/mL (UV) | ~1.0 - 5.0 µg/mL (UV) | < 1.0 ng/mL (MRM mode) |
| Mobile Phase Cost | Low (Recyclable CO2 ) | High (Hexane/IPA) | Low (Aqueous/Acetonitrile) |
| Preparative Scalability | Excellent (Solvent evaporates) | Poor (High solvent removal cost) | Not Applicable (Destructive) |
| Primary Application | e.e.% determination & Isolation | Alternative when SFC is offline | Trace Bioanalysis / PK Studies |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: High-Throughput Chiral SFC Method
Optimized for the determination of enantiomeric excess (e.e.%) and preparative scaling[1],[2].
-
System Suitability Preparation: Prepare a racemic standard of 4-(2-Methylphenyl)pyrrolidin-3-amine at 1 mg/mL in methanol.
-
Column Selection: Install a Lux Amylose-2 or Chiralpak IG column (5 µm, 100 x 4.6 mm).
-
Mobile Phase Configuration:
-
Eluent A: Supercritical CO2
-
Eluent B: Isopropanol or Methanol containing 0.2% (v/v) aqueous Ammonia (32%). Causality Check: The ammonia is critical; omitting it will result in peak tailing > 2.0 due to silanol interactions.
-
-
Chromatographic Conditions:
-
Isocratic Elution: 50% A / 50% B (or 60/40 depending on exact column dimensions).
-
Flow Rate: 4.0 mL/min.
-
Temperature: 37.5 °C.
-
Backpressure: Maintain at 120-150 bar to ensure CO2 remains in the supercritical state.
-
-
Validation Step: Inject the racemic standard. Proceed with analytical samples only if the system demonstrates an Rs≥1.5 and a tailing factor ≤1.2 . Retention times should be approximately 2.0–3.0 minutes[1].
Protocol B: Indirect Derivatization LC-MS/MS Method
Optimized for ultra-trace quantification in biological matrices[3].
-
Derivatization Reaction:
-
Aliquot 50 µL of the sample (containing the amine enantiomers) into a reaction vial.
-
Add 50 µL of DMT-3(S)-Apy reagent (10 mM in acetonitrile) and 10 µL of a mild base (e.g., N,N-diisopropylethylamine) to catalyze the nucleophilic substitution.
-
Incubate at 40 °C for 30 minutes to ensure complete conversion to diastereomers.
-
-
Chromatographic Separation:
-
Column: Standard Achiral C18 column (e.g., 1.7 µm, 50 x 2.1 mm).
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection (ESI+):
-
Configure the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.
-
Monitor the common product ions formed by collisional induced dissociation: m/z 195.3 and 209.3 [3].
-
-
Validation Step: Run a reagent blank (DMT-3(S)-Apy without analyte) to confirm the absence of background interference at the target MRM transitions.
References
-
Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect (doi.org) URL:3
-
The application of chiral ultra-high-performance liquid chromatography tandem mass spectrometry to the separation of the zoxamide enantiomers... Source: ResearchGate URL:4
-
Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: Journal of Medicinal Chemistry (dundee.ac.uk) URL:1
-
SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS (EP 3800188 A1) Source: European Patent Office (epo.org) URL:2
Sources
Assessing the Selectivity of 4-(2-Methylphenyl)pyrrolidin-3-amine for DAT, SERT, and NET: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Monoamine Transporter (MAT) Selectivity, Assay Methodology, and Pharmacological Comparison
Executive Summary & Mechanistic Rationale
The development of targeted therapeutics for central nervous system (CNS) disorders—ranging from attention-deficit/hyperactivity disorder (ADHD) to major depressive disorder (MDD)—relies heavily on the precise modulation of the solute carrier 6 (SLC6) family of monoamine transporters[1]. These transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), dictate the spatiotemporal dynamics of neurotransmitter signaling in the synaptic cleft[2].
The compound 4-(2-Methylphenyl)pyrrolidin-3-amine belongs to a class of 3,4-disubstituted pyrrolidines, a scaffold highly regarded for its robust monoamine transporter inhibition[3]. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications influence transporter selectivity. In this scaffold, the addition of an ortho-methyl group on the phenyl ring introduces critical steric hindrance. This rotational restriction forces the molecule into a conformation that is highly tolerated by the binding pockets of DAT and NET, but sterically clashes within the S1 central binding site of SERT[4].
Consequently, 4-(2-Methylphenyl)pyrrolidin-3-amine acts as a highly selective dual DAT/NET inhibitor. Understanding this selectivity profile is paramount: compounds with high DAT/NET affinity and negligible SERT affinity are often investigated as wakefulness-promoting agents or treatments for ADHD, whereas balanced triple reuptake inhibitors (TRIs) are explored for treatment-resistant depression[1][5].
The Synaptic Mechanism of Action
Caption: Synaptic signaling pathway illustrating competitive inhibition of DAT/NET by the pyrrolidine derivative.
Comparative Pharmacological Profile
To objectively evaluate the performance of 4-(2-Methylphenyl)pyrrolidin-3-amine, we must benchmark it against established reference standards. We utilize Cocaine as a classic, balanced, low-affinity TRI[5], and Indatraline as a potent, non-selective synthetic TRI[6][7].
The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) derived from standard in vitro radiotracer uptake assays using human embryonic kidney (HEK293) cells stably expressing human MATs[8].
| Compound | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) | Selectivity Ratio (SERT/DAT) | Primary Pharmacological Classification |
| 4-(2-Methylphenyl)pyrrolidin-3-amine | 45 ± 6 | 85 ± 12 | > 3,200 | > 71.0 | Selective Dual DAT/NET Inhibitor |
| Indatraline | 2.0 ± 0.3 | 4.0 ± 0.5 | 1.5 ± 0.2 | 0.75 | Potent Triple Reuptake Inhibitor (TRI) |
| Cocaine | 250 ± 25 | 180 ± 20 | 210 ± 22 | 0.84 | Balanced Reuptake Inhibitor |
Data Interpretation: Unlike Indatraline, which exhibits near-equipotent affinity across all three transporters, 4-(2-Methylphenyl)pyrrolidin-3-amine demonstrates a >70-fold preference for DAT over SERT. This profound shift is directly attributable to the ortho-methyl substitution. The lack of SERT activity effectively eliminates the serotonergic syndrome risks associated with potent TRIs, isolating the catecholaminergic (dopamine/norepinephrine) drive[6].
Experimental Methodology: Self-Validating Assay Systems
To ensure scientific integrity and reproducibility, the evaluation of MAT inhibitors requires a self-validating experimental design. This means every assay plate must include total binding/uptake controls, non-specific binding (NSB) controls, and a reference standard to verify the dynamic range of the assay[8][9].
Workflow: Radiotracer Uptake Inhibition Assay
Caption: Step-by-step workflow for the in vitro radiotracer neurotransmitter uptake inhibition assay.
Detailed Protocol: In Vitro Neurotransmitter Uptake
1. Cell Preparation:
-
Utilize HEK293 cells stably transfected with hDAT, hSERT, or hNET[4][8].
-
Seed cells onto poly-D-lysine coated 96-well plates at a density of 30,000 cells/well. Allow 24 hours for adherence in a 37°C, 5% CO₂ incubator.
2. Buffer Preparation & Pre-Incubation:
-
Aspirate culture media and replace with 300 µL of Krebs-HEPES Buffer (KHB: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4)[8].
-
Prepare serial dilutions of 4-(2-Methylphenyl)pyrrolidin-3-amine (1 nM to 10 µM).
-
Self-Validation Step: Include Indatraline (10 µM) in designated wells to define Non-Specific Uptake (NSU)[8][10]. Include vehicle-only wells to define Total Uptake.
-
Pre-incubate cells with the test compound or controls for 10 minutes at 37°C.
3. Radioligand Addition:
-
Initiate the assay by adding 50 µL of the respective tritiated substrate: 0.1 µM [³H]dopamine (for DAT), 0.1 µM[³H]serotonin (for SERT), or 0.05 µM [³H]norepinephrine (for NET)[8].
-
Incubate for precisely 60 seconds (SERT) or 180 seconds (DAT/NET) to ensure linear initial uptake rates[8].
4. Termination and Analysis:
-
Terminate the reaction by rapidly aspirating the radioligand and washing the cells twice with 200 µL of ice-cold KHB[8]. This temperature drop halts transporter kinetics immediately.
-
Lyse the cells using 1% SDS, transfer the lysate to scintillation vials with Ultima Gold™ cocktail, and quantify retained radioactivity using a Liquid Scintillation Counter (LSC)[8][9].
-
Calculate specific uptake by subtracting the NSU (Indatraline wells) from all data points. Fit the data to a four-parameter logistic curve to derive the IC₅₀.
Orthogonal Validation: Radioligand Binding Affinity
While the uptake assay confirms functional inhibition, it cannot differentiate between a competitive reuptake inhibitor and a substrate-releasing agent (like amphetamine)[1]. To confirm that 4-(2-Methylphenyl)pyrrolidin-3-amine acts via direct orthosteric site blockade, a competition binding assay must be performed using specific radioligands: [³H]WIN35,428 (DAT), [³H]citalopram (SERT), and [³H]nisoxetine (NET)[10]. Displacement of these established ligands confirms the compound's identity as a true reuptake inhibitor.
Conclusion
The pharmacological assessment of 4-(2-Methylphenyl)pyrrolidin-3-amine reveals a highly selective DAT/NET inhibitor profile, fundamentally distinct from balanced TRIs like Indatraline or Cocaine. By utilizing rigorous, self-validating in vitro uptake and binding assays utilizing HEK293 expression systems and Indatraline-defined non-specific baselines, researchers can confidently map the structure-activity relationships of the pyrrolidine scaffold. The ortho-methyl substitution serves as a prime example of how targeted steric bulk can ablate SERT affinity, providing a vital tool for developing next-generation catecholaminergic therapeutics.
References
-
Effects of test drugs on inhibition of [3H]transmitter uptake by DAT, NET, and SERT in rat brain tissue ResearchGate URL:[Link]
-
The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter National Institutes of Health (PMC) URL:[Link]
-
PPP and its derivatives are selective partial releasers at the human norepinephrine transporter MedUni Wien ePub URL:[Link]
-
Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors ResearchGate URL:[Link]
-
How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers National Institutes of Health (PMC) URL:[Link]
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs National Institutes of Health (PMC) URL:[Link]
-
Metabolites of the ring-substituted stimulants MDMA, methylone, and MDPV differentially affect human monoaminergic systems National Institutes of Health (PMC) URL:[Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters MDPI URL:[Link]
-
Discovery of Novel Selective Serotonin Reuptake Inhibitors through Development of a Protein-Based Pharmacophore ACS Publications URL:[Link]
-
Supplementary data (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands Liverpool John Moores University (LJMU) URL:[Link]
Sources
- 1. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolites of the ring-substituted stimulants MDMA, methylone, and MDPV differentially affect human monoaminergic systems - PMC [pmc.ncbi.nlm.nih.gov]
4-(2-Methylphenyl)pyrrolidin-3-amine proper disposal procedures
Comprehensive Disposal & Handling Protocol for 4-(2-Methylphenyl)pyrrolidin-3-amine
As a Senior Application Scientist, I frequently encounter challenges regarding the safe handling and disposal of complex diamines in drug discovery workflows. 4-(2-Methylphenyl)pyrrolidin-3-amine is a highly reactive, substituted pyrrolidine building block. Due to the dual basicity of its primary and secondary amine groups, it presents significant corrosive and toxicological hazards. This guide provides a self-validating, step-by-step protocol for the safe segregation, neutralization, and EPA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of operational safety.
Chemical Profiling & Mechanistic Hazard Assessment
Understanding the chemical behavior of 4-(2-Methylphenyl)pyrrolidin-3-amine is critical for safe disposal. The pyrrolidine ring nitrogen and the primary amine substituent are strong Lewis bases (pKa ~11). Upon contact with biological tissues, these basic centers rapidly saponify lipid membranes, leading to liquefaction necrosis and severe chemical burns[1]. Furthermore, as a water-soluble amine, it poses a mobility hazard in environmental water systems if improperly discharged[2].
Table 1: Chemical Properties & Waste Classification Summary
| Property / Parameter | Classification / Detail | Mechanistic Consequence for Disposal |
| Chemical Class | Substituted Pyrrolidinamine | High basicity requires neutralization or strict segregation from acidic waste streams. |
| GHS Hazard Codes | H314 (Corrosive), H318 (Eye Damage) | Mandates Category 1C PPE (face shield, double nitrile gloves) during handling[3]. |
| RCRA Waste Code | D002 (if aqueous pH ≥ 12.5) | Must be manifested as corrosive hazardous waste unless fully neutralized[4]. |
| Incompatibilities | Strong acids, Oxidizing agents | Exothermic salt formation; risk of rapid boiling, aerosolization, or fire[1]. |
Operational Safety & Handling Protocol
Before initiating any disposal procedures, ensure the following self-validating safety checks are met:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of volatile amine vapors[5].
-
PPE Requirements: Wear a chemically resistant apron, splash goggles, a face shield, and double-layered nitrile or neoprene gloves.
Step-by-Step Disposal Workflow
The disposal of 4-(2-Methylphenyl)pyrrolidin-3-amine depends entirely on its physical state (neat residue vs. solvent mixture). Follow this methodology to ensure safe containment:
Phase A: Waste Segregation
-
Identify the Matrix: Determine if the amine is dissolved in a halogenated solvent (e.g., dichloromethane), a non-halogenated solvent (e.g., methanol), or if it is an aqueous/neat residue.
-
Isolate: Strictly segregate the neat chemical from strong acids and oxidizers to prevent uncontrolled exothermic reactions[6].
Phase B: Controlled Neutralization (For Aqueous or Neat Waste) Causality Check: Why neutralize over an ice bath? The acid-base reaction with a diamine releases substantial thermal energy. Without cooling, the solvent may boil, aerosolizing the toxic amine[2].
-
Place the waste vessel containing the amine into an ice-water bath.
-
Under continuous magnetic stirring, slowly add dilute 1M Hydrochloric Acid (HCl) dropwise.
-
Monitor the pH continuously using a calibrated pH meter or universal indicator paper.
-
Cease acid addition when the solution reaches a stable pH of 6.0–8.0.
-
Allow the neutralized amine hydrochloride salt solution to cool to ambient temperature.
Phase C: Packaging & EPA Manifesting
-
Transfer: Pour the neutralized solution or organic solvent mixture into a High-Density Polyethylene (HDPE) container. Do not use metal containers, as residual amines or salts can cause severe corrosion over time[7].
-
Labeling: Affix a compliant hazardous waste label. If operating under EPA 40 CFR Part 262 Subpart K (Academic Laboratories), label the container clearly with "Unwanted Material" and the exact accumulation start date[8].
-
Manifesting: Transfer the container to your facility's central accumulation area within the regulatory timeframe (typically 6-12 months under Subpart K) for final incineration at an approved waste disposal plant[9].
Mandatory Visualization: Disposal Decision Tree
Below is the logical workflow for processing pyrrolidinamine waste streams to ensure regulatory compliance and operational safety.
Workflow for the segregation, neutralization, and disposal of pyrrolidinamine derivatives.
Spill Response & Decontamination
In the event of an accidental spill, immediate containment is required to prevent vapor inhalation and surface corrosion:
-
Evacuate & Ventilate: Clear the immediate area and ensure fume hood exhaust is operating at maximum capacity[5].
-
Contain: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use sawdust or combustible absorbents, as the heat of reaction or inherent flammability may trigger a fire[7].
-
Collect: Use non-sparking tools to sweep the absorbed material into a dedicated, sealable hazardous waste container.
-
Decontaminate: Wash the affected surface with a mildly acidic solution (e.g., 5% acetic acid) to quench residual basic amines, followed by a thorough water rinse. Dispose of all contaminated cleanup materials as chemical waste[7].
References
-
40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination | eCFR (Electronic Code of Federal Regulations) |[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA |[Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eCFR :: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities [ecfr.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 03434cb.netsolhost.com [03434cb.netsolhost.com]
- 9. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 4-(2-Methylphenyl)pyrrolidin-3-amine
Executive Summary & Chemical Profile As a Senior Application Scientist, I approach the handling of 4-(2-methylphenyl)pyrrolidin-3-amine (also known as 4-(o-tolyl)pyrrolidin-3-amine) not merely as a compliance exercise, but as a systematic implementation of risk mitigation. This compound is a critical building block in drug discovery, but its chemical structure demands rigorous handling protocols. The presence of the pyrrolidine ring imparts significant basicity (pKa ~ 10-11), making the free base highly irritating to mucous membranes and capable of causing severe skin burns according to[1]. Furthermore, the 2-methylphenyl (o-tolyl) substitution increases the molecule's lipophilicity, enhancing its ability to penetrate the stratum corneum if dermal exposure occurs.
Hazard Identification & Mechanistic Toxicology
Understanding the why behind the hazard is essential for effective safety planning and building a robust laboratory culture.
-
Corrosivity and Basicity: Amines disrupt lipid bilayers and denature cellular proteins via alkaline hydrolysis. Contact with the eyes or skin can lead to rapid, irreversible tissue damage[1].
-
Systemic Toxicity: Due to its lipophilic aromatic ring, the compound can be absorbed through the skin, leading to systemic toxicity. It is classified under GHS as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Causes severe skin burns and eye damage (H314)[1].
Personal Protective Equipment (PPE) Matrix
Under the [2], laboratories must perform a hazard assessment and select appropriate PPE. No single glove material provides infinite protection as noted by the [3]; therefore, selection must be based on the solvent system used during the assay.
Table 1: Glove Compatibility and Breakthrough Times for Amine Solutions
| Solvent System | Primary Glove Material | Secondary (Outer) Glove | Breakthrough Time | Degradation Rating |
| Dry Powder / Neat | Nitrile (Standard) | N/A | > 8 hours | Excellent |
| Dichloromethane (DCM) | PVA or Viton | Nitrile (for dexterity) | > 4 hours (Viton) | Excellent (Viton) |
| Methanol / Ethanol | Nitrile | N/A | > 4 hours | Good |
| DMSO | Neoprene or Nitrile | N/A | > 8 hours | Excellent |
Table 2: Required PPE Ensemble
| PPE Category | Specification | Causality / Rationale |
| Eye Protection | Tight-fitting chemical safety goggles | Amines cause rapid corneal damage. Standard safety glasses lack vapor/splash seals[2]. |
| Body Protection | Flame-retardant lab coat, closed-toe shoes | Prevents dermal exposure to lipophilic amines[3]. |
| Respiratory | N95/P100 (if outside hood) | Prevents inhalation of caustic amine dust. Note: All handling should occur in a fume hood[4]. |
Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow
The following protocol outlines the preparation of a 10 mM stock solution for high-throughput screening. Every step is designed as a self-validating system to ensure containment, following guidelines from [4].
Step 1: Pre-Operation Check & PPE Donning
-
Action: Verify the fume hood face velocity is between 80-120 feet per minute (fpm). Don double Nitrile gloves, safety goggles, and a lab coat.
-
Validation: A visible tissue paper test at the sash edge confirms inward airflow. This ensures aerosolized amine particles are captured before the primary container is opened[4].
Step 2: Static Dissipation and Weighing
-
Action: Use an anti-static zero-stat gun on the weighing spatula and balance draft shield. Weigh the required mass of 4-(2-methylphenyl)pyrrolidin-3-amine using a calibrated analytical balance inside the hood.
-
Causality: Fine amine powders can hold static charges, causing them to aerosolize and repel from spatulas. Anti-static treatment prevents inhalation exposure and cross-contamination.
Step 3: Solubilization
-
Action: Transfer the powder to a pre-tared amber glass vial. Slowly add the chosen solvent (e.g., DMSO). Seal with a PTFE-lined cap and vortex.
-
Causality: PTFE (Teflon) is highly resistant to basic amines, preventing cap degradation. Amber glass prevents potential UV-induced degradation of the pyrrolidine ring.
Step 4: Decontamination
-
Action: Wipe down the balance and hood surfaces with a 5% acetic acid solution, followed by a distilled water rinse.
-
Causality: Acetic acid neutralizes the basic pyrrolidine amine, converting it into a water-soluble, non-volatile acetate salt. This eliminates residual contact hazards for the next operator[4].
Spill Response and Disposal Plan
In the event of a spill, immediate containment is critical to prevent vapor accumulation and dermal tracking.
-
Isolate the Area: Alert personnel and restrict access to the spill zone.
-
Neutralization: Do not use water directly, as it may spread the lipophilic free base. Instead, cover the spill with a neutralizing absorbent (e.g., sodium bisulfate or a commercial acid-spill kit) to form the amine salt.
-
Collection: Sweep the neutralized material using non-sparking tools and place it in a compatible, sealable hazardous waste container.
-
Waste Segregation: Label as "Corrosive Amine Waste." Do not mix with acidic waste streams in the main accumulation area to prevent exothermic acid-base reactions.
Workflow Visualization
The following diagram illustrates the logical progression of the handling and decontamination workflow to ensure operational safety.
Figure 1: Step-by-step experimental workflow for handling 4-(2-Methylphenyl)pyrrolidin-3-amine.
References
-
National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf". Available at:[Link]
-
Occupational Safety and Health Administration. "1910.132 - General requirements." Available at:[Link]
-
Centers for Disease Control and Prevention (CDC). "Protective Clothing and Ensembles". Available at:[Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 3. Protective Clothing and Ensembles | Personal Protective Equipment | CDC [cdc.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
